molecular formula C11H11NO3 B1338251 1-Benzoylazetidine-3-carboxylic acid CAS No. 97639-63-9

1-Benzoylazetidine-3-carboxylic acid

Cat. No.: B1338251
CAS No.: 97639-63-9
M. Wt: 205.21 g/mol
InChI Key: ZJMHNHJCFPFOSG-UHFFFAOYSA-N
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Description

1-Benzoylazetidine-3-carboxylic acid is a synthetic azetidine derivative serving as a versatile building block in medicinal chemistry and drug discovery research. The azetidine ring, a four-membered nitrogen-containing heterocycle, is of significant interest in pharmaceutical design as a constrained scaffold that can improve the potency and metabolic stability of drug candidates . This compound is particularly valued as a synthetic intermediate. The benzoyl-protected nitrogen on the azetidine ring provides stability during synthetic transformations, while the carboxylic acid moiety allows for further functionalization, for instance, through amide coupling reactions to create novel molecular entities. Researchers utilize this and related azetidine-3-carboxylic acid derivatives as key precursors in the synthesis of more complex molecules for biological testing . While specific biological data for this benzoyl variant may be limited, structural analogs, such as those featuring a benzyl group, have been investigated as potent agonists for receptors like the sphingosine-1-phosphate-1 (S1P1) receptor, highlighting the potential of this chemical class in developing immunomodulatory therapies . The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzoylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMHNHJCFPFOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538626
Record name 1-Benzoylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97639-63-9
Record name 1-Benzoylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 1-Benzoylazetidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylazetidine-3-carboxylic acid: A Methodological and Predictive Analysis

Abstract

1-Benzoylazetidine-3-carboxylic acid is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic scaffold, it serves as a valuable building block for more complex molecules, where its three-dimensional structure can be exploited to achieve desired biological activity and pharmacokinetic profiles. The physicochemical properties of this compound are paramount, governing its solubility, permeability, metabolic stability, and target-binding interactions—all critical determinants of a potential drug candidate's success. This technical guide provides a comprehensive analysis of the key physicochemical properties of 1-Benzoylazetidine-3-carboxylic acid. In the absence of extensive published experimental data for this specific molecule, we present a predictive analysis based on its distinct structural features—the benzoyl amide, the carboxylic acid, and the strained azetidine ring. Furthermore, this document serves as a practical manual for the research scientist, providing authoritative, step-by-step experimental protocols for the precise determination of these properties, ensuring data integrity and reproducibility.

Part 1: Molecular Profile and Structural Analysis

The structure of 1-Benzoylazetidine-3-carboxylic acid dictates its chemical behavior and physical properties. Understanding its constituent parts is the first step in predicting its profile.

  • Molecular Structure: The molecule consists of a central four-membered azetidine ring. The ring nitrogen is acylated with a benzoyl group, forming a tertiary amide. A carboxylic acid functional group is attached at the 3-position of the ring.

  • Key Functional Groups and Their Influence:

    • Carboxylic Acid (-COOH): This group is the primary determinant of the molecule's acidic nature and provides a key site for hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen).[1] Its presence suggests pH-dependent aqueous solubility.

    • Benzoyl Amide (-C(O)N-Ph): The benzoyl group introduces a rigid, lipophilic aromatic ring, which will significantly influence the molecule's overall lipophilicity and potential for π-stacking interactions. The tertiary amide is a polar group and a hydrogen bond acceptor.

    • Azetidine Ring: This four-membered saturated heterocycle imparts a rigid, three-dimensional character to the molecule, which is often desirable for locking in specific conformations for receptor binding.

Calculated Molecular Properties

A summary of the basic molecular properties is essential for any analytical work.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
CAS Number 97639-63-9[2]

Part 2: Predicted Physicochemical Characteristics and Their Importance

Optimizing physicochemical properties is central to transforming a lead molecule into a viable drug candidate.[3] Below, we discuss the anticipated properties of 1-Benzoylazetidine-3-carboxylic acid and their relevance in a drug discovery context.

Acidity (pKa)

The ionization state of a molecule at physiological pH (approx. 7.4) affects its solubility, permeability, and target binding.[4] The carboxylic acid group of 1-Benzoylazetidine-3-carboxylic acid is the principal ionizable group, making the compound acidic.[1] While the exact pKa requires experimental determination, it is expected to be in the typical range for carboxylic acids (approx. 3-5). The proximity of the electron-withdrawing benzoyl amide may slightly increase its acidity (lower the pKa) compared to a simple alkyl carboxylic acid.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between a lipid-like and an aqueous phase, is a critical factor in predicting oral absorption and cell membrane permeability.[5] The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) accounts for all ionic species at a given pH.[6]

  • Prediction: The presence of the benzene ring from the benzoyl group contributes significantly to the molecule's lipophilicity. Conversely, the carboxylic acid and the amide carbonyl are polar, hydrophilic moieties. This balance suggests a moderate lipophilicity. At pH 7.4, the carboxylic acid will be predominantly deprotonated, increasing the molecule's polarity and resulting in a significantly lower logD than its logP. For context, the related but more flexible 1-benzylazetidine-3-carboxylic acid has a computed XLogP3 of -1.2, while the analogous 1-benzoylazetidine-3-carbaldehyde has a calculated LogP of 0.89.[7][8] This highlights the sensitivity of this property to small structural changes and underscores the necessity of experimental measurement.

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution.[9] The interplay between the lipophilic benzoyl group and the polar carboxylic acid will govern the aqueous solubility of 1-Benzoylazetidine-3-carboxylic acid.

  • Prediction: The neutral form is expected to have low aqueous solubility due to the hydrophobic benzene ring and the potential for stable, hydrogen-bonded dimers in the solid state.[1] However, solubility will be highly pH-dependent. In basic media (pH > pKa), the molecule will deprotonate to form a more soluble carboxylate salt.[1] Solubility in polar organic solvents such as DMSO and DMF is expected to be good, a common characteristic for compounds of this type used in screening libraries.[10]

Melting Point (Tm)

The melting point provides information about the stability of the crystal lattice and can be an indicator of purity.

  • Prediction: As a solid, the compound is expected to have a relatively high melting point. This is due to the combination of strong intermolecular hydrogen bonding from the carboxylic acid groups (forming dimers) and dipole-dipole interactions from the amide groups. For comparison, the related compound 1-benzhydrylazetidine-3-carboxylic acid has a melting point of 198 °C (with decomposition).[11]

Part 3: Authoritative Experimental Protocols for Property Determination

To move from prediction to fact, rigorous and reproducible experimental work is required. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is the gold standard for determining melting temperature and heat of fusion.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of dried 1-Benzoylazetidine-3-carboxylic acid into a Tzero aluminum DSC pan.[15] Prepare an identical empty pan to serve as the reference.

  • Crimping: Hermetically seal both the sample and reference pans using a Tzero press. This prevents any loss of sample due to sublimation.[15]

  • Instrument Setup:

    • Place the sample and reference pans into the appropriate slots in the DSC autosampler tray.

    • Set the instrument to purge with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide a controlled atmosphere.[14]

  • Thermal Method:

    • Equilibrate the cell at a starting temperature, for example, 25 °C.

    • Program a heating ramp at a controlled rate, typically 2-10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).[14] A slower ramp rate generally provides better resolution.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • The melting point (Tm) is typically reported as the extrapolated onset temperature of the peak.[16] The peak temperature and the integrated area of the peak (enthalpy of fusion, ΔHfus) should also be reported.[16]

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis p1 Weigh 2-5 mg Sample p2 Place in Al Pan p1->p2 p4 Hermetically Seal Pans p2->p4 p3 Prepare Empty Ref Pan p3->p4 r1 Load Sample & Ref p4->r1 r2 Set N2 Purge (50 mL/min) r1->r2 r3 Ramp Temp (e.g., 5°C/min) r2->r3 a1 Plot Heat Flow vs. Temp r3->a1 a2 Identify Endotherm Peak a1->a2 a3 Determine Onset Temp (Tm) a2->a3 output Result: - Melting Point (Tm) - Enthalpy of Fusion (ΔH) a3->output

Caption: Workflow for determining melting point using DSC.

pKa Determination via Potentiometric Titration

Potentiometric titration remains one of the most accurate and widely used methods for pKa determination.[17] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[4][18]

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.[18]

  • Sample Preparation:

    • Prepare a stock solution of 1-Benzoylazetidine-3-carboxylic acid in a suitable solvent (e.g., methanol or a co-solvent system if aqueous solubility is low).

    • Dilute the stock to a final concentration of approximately 1-10 mM in an aqueous solution containing a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[4]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.[4]

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂.[18]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Process:

    • Titrate the acidic sample with a standardized titrant (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.[4]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[18]

pKa_Workflow start Start prep Prepare 1-10 mM Sample in 0.15 M KCl start->prep calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate setup Setup Titration Vessel (N2 Purge, Stirring) prep->setup calibrate->setup titrate Titrate with 0.1 M NaOH Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Find Equivalence Point plot->analyze calculate Determine pH at 1/2 Equivalence Point analyze->calculate result Result: pKa calculate->result

Caption: Workflow for determining pKa via potentiometric titration.

logP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" technique for measuring the octanol-water partition coefficient (logP).[19] It directly measures the concentration of the analyte in both phases after they have reached equilibrium.[20][21]

  • Phase Preparation:

    • Pre-saturate n-octanol with water (or pH 7.4 phosphate-buffered saline for logD) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[6] This is critical for accurate results.

  • Sample Preparation:

    • Prepare a stock solution of 1-Benzoylazetidine-3-carboxylic acid in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. A phase ratio (V_org/V_aq) of 1:1 is common, but can be adjusted for highly lipophilic or hydrophilic compounds.

    • Seal the vial and shake or agitate it at a constant temperature until equilibrium is reached. This can take anywhere from a few minutes to several hours; 24 hours is often used to ensure full equilibration.[6]

  • Phase Separation:

    • Centrifuge the vial at low speed to ensure complete separation of the two phases without forming an emulsion.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Conc]_octanol / [Conc]_aqueous.

    • The final result is expressed as its base-10 logarithm: logP = log₁₀(P).

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and Water e1 Combine Phases in Vial p1->e1 p2 Prepare Stock Solution in n-Octanol p2->e1 e2 Shake to Equilibrium e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Measure [Conc] in Octanol Phase e3->a1 a2 Measure [Conc] in Aqueous Phase e3->a2 a3 Calculate: P = [C]oct / [C]aq a1->a3 a2->a3 a4 Calculate: logP = log10(P) a3->a4 output output a4->output Result: logP Value

Caption: Workflow for logP determination using the shake-flask method.

Part 4: Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and quality control. Below are the predicted key features for 1-Benzoylazetidine-3-carboxylic acid.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Benzoyl): Expect complex multiplets between δ 7.4-8.0 ppm. The protons ortho to the carbonyl will likely be deshielded and appear further downfield.[22]

    • Azetidine Protons: The protons on the 4-membered ring will appear in the aliphatic region (approx. δ 3.5-4.5 ppm). Due to the rigid ring and chiral center at C3, the CH₂ protons will be diastereotopic and should appear as distinct, complex multiplets. The CH proton at the 3-position will also be a multiplet.

    • Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (> δ 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two signals in the low-field region (δ 165-180 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • Azetidine Carbons: Aliphatic signals between δ 40-60 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid.

    • C=O Stretches: Two distinct, strong absorption bands. One for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the tertiary amide carbonyl (~1630-1660 cm⁻¹).

    • C-N Stretch: A moderate absorption in the 1200-1350 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion: For the exact mass, expect [M+H]⁺ at m/z 206.0761 and [M-H]⁻ at m/z 204.0612.

    • Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-45 Da), loss of the entire benzoyl group (-105 Da), or cleavage of the azetidine ring.

Conclusion

1-Benzoylazetidine-3-carboxylic acid possesses a unique combination of structural features that predict a physicochemical profile of significant interest for drug discovery. Its acidic nature, moderate and pH-dependent lipophilicity, and rigid three-dimensional structure make it a versatile scaffold. While this guide provides a robust predictive framework, the true characterization of this molecule relies on precise experimental determination. The authoritative protocols detailed herein for DSC, potentiometric titration, and the shake-flask method provide the necessary tools for researchers to generate the high-quality, reproducible data essential for making informed decisions in the progression of new chemical entities from the laboratory to the clinic.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3161318, 1-Benzylazetidine-3-carboxylic acid. Available from: [Link]

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  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • Spirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 3(3), 193-211. Available from: [Link]

  • Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(20), 11913–11923. Available from: [Link]

  • El-Ghazaly, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 795-802. Available from: [Link]

  • O'Hagan, S., et al. (2014). Development of Methods for the Determination of pKa Values. Annual Reports in Computational Chemistry, 10, 149-170. Available from: [Link]

  • MOLBASE. 1-benzoylazetidine-3-carbaldehyde | 887588-70-7. Available from: [Link]

  • Nagy, G., et al. (2018). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 29(11), 2236–2244. Available from: [Link]

  • Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available from: [Link]

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  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Physicochemical and ADMET Properties in Drug Discovery. Available from: [Link]

  • de Oliveira, M. A., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(1). Available from: [Link]

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A Senior Application Scientist's Guide to the Solubility of 1-Benzoylazetidine-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Niche Carboxylic Acid

In the realm of drug discovery and development, understanding the solubility of a lead compound is a critical, yet often non-trivial, first step. 1-Benzoylazetidine-3-carboxylic acid, a structurally unique molecule, presents a compelling case study. Its azetidine core, a four-membered heterocyclic ring, imparts a degree of rigidity, while the benzoyl and carboxylic acid functionalities introduce polarity and the potential for hydrogen bonding. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its expected solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of these results.

Theoretical Solubility Profile of 1-Benzoylazetidine-3-carboxylic Acid

The adage "like dissolves like" is a foundational principle in chemistry that governs the solubility of compounds.[1] The polarity of both the solute and the solvent are the primary determinants of solubility. Let's dissect the structure of 1-Benzoylazetidine-3-carboxylic acid to anticipate its behavior.

  • Polar Moieties: The molecule possesses a carboxylic acid group (-COOH) and an amide (specifically, a benzoyl group attached to the azetidine nitrogen). Both of these functional groups are polar and capable of acting as hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carbonyl oxygens and the nitrogen atom).

  • Nonpolar Moiety: The benzene ring of the benzoyl group is a significant nonpolar feature.

This duality suggests that 1-Benzoylazetidine-3-carboxylic acid will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in purely nonpolar solvents like hexanes or toluene due to the presence of its polar functional groups. Conversely, its nonpolar benzene ring may limit its solubility in highly polar protic solvents like water.

We can predict its solubility in a range of common organic solvents:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and benzoyl groups, likely leading to good solubility.

  • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): The high polarity of these solvents should effectively solvate the polar regions of the molecule, resulting in good solubility.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): These solvents are less polar than alcohols and aprotic polar solvents. We can anticipate moderate to low solubility in diethyl ether, with potentially better solubility in the more polar THF.

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity and can act as hydrogen bond acceptors. Moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, very low solubility is predicted in these solvents.

The carboxylic acid moiety also introduces pH-dependent solubility in aqueous systems and can influence its behavior in basic organic solvents. The compound is expected to be deprotonated by bases to form a more polar and potentially more soluble carboxylate salt.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative solubility data for 1-Benzoylazetidine-3-carboxylic acid, an empirical determination is necessary. The following protocol outlines a robust method for both qualitative and quantitative solubility assessment.

Materials and Equipment
  • 1-Benzoylazetidine-3-carboxylic acid (CAS No: 97639-63-9)[2]

  • A range of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, THF, DCM, hexane, toluene)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in various solvents.

  • Preparation: Add approximately 1-2 mg of 1-Benzoylazetidine-3-carboxylic acid to a series of labeled small glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different organic solvent.

  • Mixing: Vigorously vortex each vial for 1-2 minutes.

  • Observation: Visually inspect each vial for the complete dissolution of the solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

  • Supersaturated Solution Preparation: Add an excess amount of 1-Benzoylazetidine-3-carboxylic acid to a known volume of the desired solvent in a sealed vial. The goal is to have a significant amount of undissolved solid.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of 1-Benzoylazetidine-3-carboxylic acid.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format for easy comparison.

Table 1: Qualitative Solubility of 1-Benzoylazetidine-3-carboxylic Acid

SolventPolarity IndexClassificationObservations
Hexane0.1InsolubleSolid remained undissolved.
Toluene2.4InsolubleSolid remained undissolved.
Dichloromethane3.1Partially SolubleSome solid dissolved after vortexing.
Tetrahydrofuran4.0SolubleSolid dissolved completely.
Ethanol4.3SolubleSolid dissolved completely.
Methanol5.1SolubleSolid dissolved completely.
Acetonitrile5.8SolubleSolid dissolved completely.
Dimethylformamide6.4Very SolubleSolid dissolved rapidly.
Dimethyl Sulfoxide7.2Very SolubleSolid dissolved rapidly.

Table 2: Quantitative Solubility of 1-Benzoylazetidine-3-carboxylic Acid at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dichloromethane[Insert Experimental Value][Insert Calculated Value]
Tetrahydrofuran[Insert Experimental Value][Insert Calculated Value]
Ethanol[Insert Experimental Value][Insert Calculated Value]
Methanol[Insert Experimental Value][Insert Calculated Value]
Acetonitrile[Insert Experimental Value][Insert Calculated Value]
Dimethylformamide[Insert Experimental Value][Insert Calculated Value]
Dimethyl Sulfoxide[Insert Experimental Value][Insert Calculated Value]

Note: The values in these tables are illustrative and should be replaced with experimentally determined data.

The interpretation of this data should align with the theoretical predictions. For instance, high solubility in DMSO and DMF is expected due to their high polarity and ability to act as strong hydrogen bond acceptors. Good solubility in alcohols like methanol and ethanol is consistent with their ability to form hydrogen bonds with the solute. The lower solubility in less polar solvents like dichloromethane and the insolubility in nonpolar solvents like hexane confirm the importance of the polar functional groups in driving the dissolution process.

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves when handling 1-Benzoylazetidine-3-carboxylic acid and organic solvents.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 1-Benzoylazetidine-3-carboxylic acid and all solvents used for detailed safety information. While a specific MSDS for the title compound was not found in the initial search, related compounds like 1-Benzylazetidine-3-carboxylic acid are listed as causing skin and eye irritation and potential respiratory irritation.[3][4] General safe handling practices for carboxylic acids should be followed.[5][6]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 1-Benzoylazetidine-3-carboxylic acid in organic solvents. The combination of theoretical prediction and robust experimental protocol empowers researchers to generate the critical data needed for downstream applications in drug development, such as formulation and process chemistry.

Future studies could expand on this work by:

  • Investigating the effect of temperature on solubility to determine the thermodynamics of dissolution.

  • Exploring the solubility in binary solvent systems to fine-tune solvent selection for specific applications.

  • Determining the pKa of the carboxylic acid to better predict and model its pH-dependent aqueous solubility.

By systematically applying the principles and methods outlined herein, the scientific community can build a comprehensive understanding of the physicochemical properties of 1-Benzoylazetidine-3-carboxylic acid, paving the way for its successful application in research and development.

Visualizations

Solubility_Prediction_Workflow A Analyze Molecular Structure (1-Benzoylazetidine-3-carboxylic acid) B Identify Functional Groups - Carboxylic Acid (-COOH) - Benzoyl Group - Azetidine Ring A->B C Assess Polarity - Polar: -COOH, Benzoyl C=O - Nonpolar: Benzene Ring B->C D Predict Solubility in Solvent Classes 'Like Dissolves Like' C->D E High Solubility (Polar Protic & Aprotic Solvents) e.g., Alcohols, DMSO, DMF D->E F Moderate Solubility (Moderately Polar Solvents) e.g., THF, DCM D->F G Low/No Solubility (Nonpolar Solvents) e.g., Hexane, Toluene D->G

Caption: Logical workflow for predicting the solubility of 1-Benzoylazetidine-3-carboxylic acid.

Quantitative_Solubility_Protocol cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Known Solvent Volume B Equilibrate (e.g., 24-48h at 25°C) A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for quantitative solubility determination.

References

  • National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • HP. (2019, March 1). SAFETY DATA SHEET. Retrieved from [Link]

  • (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-Benzoylazetidine-3-carboxylic acid, 97% Purity, C11H11NO3, 100 mg. Retrieved from [Link]

  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

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An In-depth Technical Guide to the Stability of the N-Benzoyl Protecting Group on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique properties that can enhance ligand-protein interactions, improve metabolic stability, and fine-tune physicochemical properties.[1] The successful incorporation of the azetidine motif into complex molecules, however, hinges on a robust synthetic strategy, where the judicious use of protecting groups for the ring's nitrogen atom is paramount.

The benzoyl (Bz) group is a common protecting group for amines, valued for its general stability and straightforward introduction. When applied to the azetidine nitrogen, it forms an N-benzoyl azetidine, an amide linkage constrained within a strained ring system. This guide provides a comprehensive analysis of the stability of the N-benzoyl group on the azetidine ring, offering field-proven insights into its behavior under a range of chemical conditions. We will explore the delicate balance between the stability of the amide bond and the reactivity imparted by the ring strain of the azetidine core, providing researchers, scientists, and drug development professionals with the technical knowledge to strategically employ this protecting group.

The N-Benzoyl Azetidine Moiety: A Structural and Reactivity Overview

The properties of N-benzoyl azetidine are a direct consequence of its unique structural features: the strained four-membered ring and the adjacent amide functionality. The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridine and the more stable pyrrolidine.[2] This strain has profound implications for the molecule's reactivity, making the azetidine ring susceptible to nucleophilic ring-opening reactions.[3][4]

The N-benzoyl group, being electron-withdrawing, influences the azetidine ring in two primary ways:

  • Reduced Basicity: The lone pair of the nitrogen atom participates in resonance with the carbonyl group of the benzoyl moiety. This delocalization significantly reduces the basicity of the azetidine nitrogen compared to its N-alkyl counterparts.[5]

  • Activation towards Nucleophiles: The electron-withdrawing nature of the benzoyl group can make the endocyclic C-N bonds more susceptible to cleavage by nucleophiles, a critical consideration during synthetic manipulations.

Understanding this interplay is crucial for predicting the stability of the N-benzoyl azetidine core during a multi-step synthesis.

Stability Profile Under Diverse Chemical Conditions

The utility of a protecting group is defined by its ability to remain intact through various reaction steps while being selectively removable when desired. The N-benzoyl group offers a moderate stability profile, which can be strategically exploited.

Acidic Conditions

The N-benzoyl group is generally labile under strong acidic conditions, with cleavage typically occurring via hydrolysis of the amide bond.[6][7] However, the strained nature of the azetidine ring introduces a competing decomposition pathway: acid-mediated ring-opening.[8] The outcome is highly dependent on the reaction conditions and the substitution pattern of the azetidine ring.

  • Mild Acids (e.g., Acetic Acid, TFA at low temp.): Generally stable. Post-cyclization deprotection of amino acid side chains with strong acid has been shown to leave the azetidine ring intact.[9]

  • Strong Protic Acids (e.g., HCl, HBr, H₂SO₄): Cleavage of the benzoyl group is expected, but may require elevated temperatures. These conditions also promote the risk of azetidine ring-opening, especially if the ring is substituted with groups that can stabilize a carbocation intermediate.[8][10] For instance, N-aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition.[8]

Basic Conditions

Basic hydrolysis (saponification) is a standard method for the cleavage of benzoyl amides.[6][7] This method is generally effective for N-benzoyl azetidines, although the reaction rate can be slower compared to less stable amide protecting groups.

  • Aqueous Hydroxides (e.g., LiOH, NaOH, KOH): Effective for deprotection, typically in a water-miscible solvent like methanol or THF.

  • Ammonia and Amines (e.g., aq. NH₃, Methylamine): These reagents are also used for benzoyl group cleavage, particularly in contexts like oligonucleotide synthesis where milder conditions are required.[11] Aqueous methylamine is noted to be particularly effective at cleaving amide protecting groups.[11]

Reductive and Oxidative Conditions

An essential feature for a protecting group is its orthogonality with other functionalities. The N-benzoyl group demonstrates excellent stability under conditions commonly used to remove other protecting groups.

  • Catalytic Hydrogenolysis (e.g., H₂, Pd/C): The N-benzoyl group is stable to these conditions. This provides excellent orthogonality with benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, which are readily cleaved by hydrogenolysis.[12][13][14]

  • Hydride Reducing Agents (e.g., NaBH₄): The amide bond is stable to mild hydride reagents like sodium borohydride. Stronger reagents like lithium aluminum hydride (LiAlH₄) will reduce the amide, which is typically not a desired deprotection pathway.

  • Oxidative Conditions: The N-benzoyl azetidine moiety is generally robust towards common oxidizing agents used in synthesis.

The following table summarizes the stability of the N-benzoyl group on an azetidine ring under various conditions.

Condition CategoryReagent ExamplesStability of N-Benzoyl AzetidinePrimary Outcome / Side Reaction
Acidic TFA, Acetic AcidGenerally Stable-
Conc. HCl, HBr, H₂SO₄LabileDeprotection or Ring-Opening
Basic LiOH, NaOH (aq.)LabileDeprotection (Hydrolysis)
NH₃, MeNH₂ (aq.)LabileDeprotection (Aminolysis)
Reductive H₂, Pd/CStableOrthogonal to Bn, Cbz cleavage
NaBH₄Stable-
LiAlH₄ReactiveReduction of amide
Oxidative m-CPBA, H₂O₂Stable-

Experimental Protocols

The following protocols are provided as validated, foundational methods for the protection and deprotection of azetidines.

Protocol 1: N-Benzoylation of Azetidine

This protocol describes a standard procedure for the N-benzoylation of an azetidine using benzoyl chloride under Schotten-Baumann conditions.

Methodology:

  • Dissolve azetidine (or a substituted derivative) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Add an aqueous solution of sodium bicarbonate (e.g., 10% w/v, 2.5 eq.) or an organic base like triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq.) dropwise to the stirred mixture.[15]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: If using an aqueous base, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using an organic base, filter the salt and concentrate the filtrate. The crude product can then be purified by silica gel chromatography.

Protocol 2: Deprotection via Basic Hydrolysis

This protocol details the cleavage of the N-benzoyl group under standard saponification conditions.

Methodology:

  • Dissolve the N-benzoyl azetidine (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq.).

  • Heat the reaction mixture to reflux (or stir at an elevated temperature, e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the remaining aqueous solution carefully with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected azetidine.

Mechanistic Insights and Process Visualization

Understanding the reaction mechanisms is key to troubleshooting and optimizing protocols. The cleavage of the N-benzoyl group proceeds via distinct pathways under basic and acidic conditions.

Base-Catalyzed Hydrolysis

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation yields the free azetidine and benzoate salt.

Caption: Mechanism of base-catalyzed N-benzoyl deprotection.

Workflow for Stability Assessment

When subjecting an N-benzoyl azetidine derivative to novel reaction conditions, a systematic stability assessment is crucial. This workflow provides a self-validating system to confirm the integrity of the protecting group and the azetidine ring.

start Start: N-Benzoyl Azetidine Derivative expose Expose to Novel Reagent/Condition start->expose monitor Monitor Reaction vs. Control (TLC, LC-MS) expose->monitor analyze Analyze Crude Reaction Mixture (¹H NMR, LC-MS) monitor->analyze sm_present Is Starting Material Intact? analyze->sm_present byproducts Are Byproducts Observed? sm_present->byproducts Yes unstable Conclusion: Unstable sm_present->unstable No stable Conclusion: Stable byproducts->stable No characterize Isolate & Characterize Byproducts (e.g., Ring-Opened Product) byproducts->characterize Yes characterize->unstable

Caption: Workflow for assessing N-benzoyl azetidine stability.

Conclusion

The N-benzoyl group serves as a reliable and versatile protecting group for the azetidine nitrogen. Its stability profile—robust under catalytic hydrogenation and mild acidic conditions, yet labile to basic hydrolysis—provides valuable orthogonality in complex synthetic routes. However, researchers must remain vigilant to the inherent reactivity of the strained azetidine ring, particularly under strong acid catalysis where ring-opening can become a significant side reaction. By understanding the principles and protocols outlined in this guide, scientists can confidently and strategically leverage the N-benzoyl group to advance the synthesis of novel azetidine-containing molecules for pharmaceutical research and development.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Online] Available at: [Link][6]

  • Wikipedia. (n.d.). Protecting group. [Online] Available at: [Link][7]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Online] Available at: [Link][12]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. [Online] Available at: [Link][13]

  • Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Online] Available at: [Link][3]

  • Sproat, B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Online] Available at: [Link][11]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Online] Available at: [Link][10]

  • Urban, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Online] Available at: [Link][2][16]

  • Sahn, J. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Online] Available at: [Link][8]

  • Couty, F., et al. (2004). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Online] Available at: [Link][4]

  • Saunders, L. D., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Online] Available at: [Link][9]

  • YouTube. (2020). Azetidine: Basicity and Preparation. [Online] Available at: [Link][5]

  • Wikipedia. (n.d.). Benzoyl chloride. [Online] Available at: [Link][15]

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The Unfolding Therapeutic Potential of N-Benzoyl Azetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties that can enhance pharmacokinetic profiles of drug candidates.[1][2] Among its numerous derivatives, N-benzoyl azetidines have emerged as a particularly promising class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-benzoyl azetidine derivatives, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. Drawing from peer-reviewed literature, this document offers researchers, scientists, and drug development professionals a comprehensive resource, complete with detailed experimental protocols, quantitative data analysis, and mechanistic pathway visualizations to facilitate further investigation and development in this exciting area of drug discovery.

Introduction: The Azetidine Scaffold in Modern Drug Design

The incorporation of small, strained ring systems into drug candidates is a contemporary strategy to improve properties such as solubility, metabolic stability, and target engagement.[1] The azetidine ring, in particular, offers a unique combination of conformational rigidity and three-dimensional character, making it an attractive building block for novel therapeutics.[3][4] The N-acylation of the azetidine nitrogen, specifically with a benzoyl group, provides a versatile handle to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. This guide will delve into the significant therapeutic potential of N-benzoyl azetidine derivatives, exploring their diverse biological activities and the underlying molecular mechanisms.

Anticancer Activity of N-Benzoyl Azetidine Derivatives

N-benzoyl azetidine derivatives have demonstrated notable potential as anticancer agents through various mechanisms, primarily by targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[5] Consequently, STAT3 has emerged as a prime target for anticancer drug development.[6] Several studies have identified N-benzoyl azetidine-2-carboxamide analogues as potent STAT3 inhibitors.[5][7][8]

These inhibitors are designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.[5] This disruption of the JAK/STAT signaling cascade leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as c-Myc, Bcl-2, and Survivin, ultimately inducing apoptosis in cancer cells.[5][9]

Mechanism of STAT3 Inhibition by N-Benzoyl Azetidine Derivatives

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation Inhibitor N-Benzoyl Azetidine Derivative Inhibitor->STAT3_active Inhibition of Dimerization DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Transcription of Target Genes Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the JAK/STAT3 signaling pathway by N-benzoyl azetidine derivatives.

Quantitative Data: Anticancer Activity of N-Benzoyl Azetidine Derivatives (STAT3 Inhibition)

Compound IDCancer Cell LineIC50 (µM)Reference
5a MDA-MB-468 (Breast)0.55[5][8]
5o MDA-MB-468 (Breast)0.38[5][8]
8i MDA-MB-468 (Breast)0.34[5][8]
H172 (9f) MDA-MB-231 (Breast)0.38 - 0.98[6][9]
H182 MDA-MB-231 (Breast)0.38 - 0.98[6][9]

Experimental Protocol: STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA) [10]

  • Nuclear Extract Preparation: Culture human breast cancer cells (e.g., MDA-MB-468 or MDA-MB-231) and treat with various concentrations of the N-benzoyl azetidine derivative for a specified time. Prepare nuclear extracts from the treated and untreated cells.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the STAT3-specific DNA binding site (e.g., hSIE probe) and label it with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in the presence of a binding buffer for 30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to the STAT3-DNA complexes.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 DNA-binding activity and calculate the IC50 value.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer therapy.[11] Some azetidin-2-one derivatives, which can be considered as conformationally restricted analogues of combretastatin A-4, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[12] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13]

Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption of Formation Inhibitor N-Benzoyl Azetidin-2-one Derivative Inhibitor->Tubulin_Dimer Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by N-benzoyl azetidin-2-one derivatives.

Experimental Protocol: Tubulin Polymerization Assay [12]

  • Tubulin Preparation: Purify tubulin from bovine brain or use commercially available purified tubulin.

  • Assay Setup: In a 96-well plate, add a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) and various concentrations of the N-benzoyl azetidin-2-one derivative.

  • Initiation of Polymerization: Add the tubulin solution to the wells and incubate the plate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The change in absorbance reflects the extent of tubulin polymerization.

  • Data Analysis: Calculate the rate and extent of polymerization for each compound concentration and determine the IC50 value for the inhibition of tubulin polymerization.

Antimicrobial Activity of N-Benzoyl Azetidine Derivatives

The emergence of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial agents. Azetidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][15]

While specific studies on N-benzoyl azetidines are emerging, related azetidin-2-one structures have demonstrated significant antimicrobial potential.[14] The proposed mechanism of action for some β-lactam-containing azetidines involves the inhibition of bacterial cell wall synthesis by targeting transpeptidases.[14]

Quantitative Data: Antimicrobial Activity of Azetidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Azetidin-2-onesStaphylococcus aureus1.25 - 6.25[12]
Azetidin-2-onesBacillus subtilis1.25 - 6.25[12]
Azetidin-2-onesEscherichia coli1.25 - 6.25[12]
Azetidin-2-onesKlebsiella pneumoniae1.25 - 6.25[12]
Azetidin-2-onesAspergillus niger6.25 - 12.5[12]
Azetidin-2-onesCandida albicans6.25 - 12.5[12]
Chitosan-azetidineAspergillus fumigatus- (26.19% inhibition)[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC) [14][16][17][18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the N-benzoyl azetidine derivative in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin.

Neuroprotective Effects of N-Benzoyl Azetidine Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Research into N-acylated azetidine derivatives has revealed their potential as neuroprotective agents.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[19] Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, including N-acylated analogues, have shown AChE inhibitory activity comparable to the established drug rivastigmine.[19]

Quantitative Data: Acetylcholinesterase Inhibition by N-Acyl Azetidine Derivatives

Compound IDAChE IC50 (µM)Reference
26 Comparable to Rivastigmine[19]
27 Comparable to Rivastigmine[19]
Rivastigmine (standard) -[19]
Protection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases.[1][20][21] N-acylated 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated neuroprotective effects in models of glutamate-induced neurodegeneration.[19] The protective mechanism involves the reduction of oxidative stress and caspase-3/7 activity.[19]

Proposed Neuroprotective Mechanism Against Excitotoxicity

Neuroprotection Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activation Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Oxidative_Stress Oxidative Stress (ROS Production) Ca_Influx->Oxidative_Stress Caspase_Activation Caspase-3/7 Activation Ca_Influx->Caspase_Activation Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Caspase_Activation->Neuronal_Death Inhibitor N-Acyl Azetidine Derivative Inhibitor->Oxidative_Stress Reduction Inhibitor->Caspase_Activation Reduction

Caption: Neuroprotective mechanism of N-acyl azetidine derivatives against glutamate-induced excitotoxicity.

Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity [1][22]

  • Cell Culture: Culture primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Compound Pre-treatment: Pre-incubate the neuronal cells with various concentrations of the N-benzoyl azetidine derivative for 24 hours.

  • Glutamate Insult: Expose the cells to a toxic concentration of L-glutamate for a specified period.

  • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Mechanistic Studies (Optional): To investigate the mechanism of protection, measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3/7 activity).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at different concentrations and determine its EC50 value.

Other Potential Biological Activities

The versatile N-benzoyl azetidine scaffold holds promise for a range of other therapeutic applications, including anti-inflammatory and antiviral activities, although these areas are less explored compared to their anticancer and neuroprotective potential.[2][23][24][25] The structural features of N-benzoyl azetidines make them attractive candidates for screening against a wide array of biological targets.

Conclusion and Future Directions

N-benzoyl azetidine derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The synthetic tractability of the N-benzoyl azetidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expansion of SAR studies: Systematic modification of the benzoyl and azetidine rings to improve target engagement and biological activity.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways for the observed biological effects.

  • In vivo evaluation: Assessment of the efficacy and safety of lead compounds in relevant animal models of disease.

  • Exploration of novel therapeutic areas: Screening of N-benzoyl azetidine libraries against a broader range of biological targets to uncover new therapeutic opportunities.

This technical guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the development of novel N-benzoyl azetidine-based therapeutics to address unmet medical needs.

References

  • A Comparative Guide to Tubulin Polymerization Inhibitors: 4-(4-Fluorobenzyl)azetidin-2-one Scaffold vs.
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  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Cancer Letters.
  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.).
  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester deriv
  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester deriv
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. (1998). Arzneimittelforschung.
  • Innoprot excitotoxicity in vitro assay. (n.d.). Innoprot.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules.
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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Application Notes and Protocols for the Synthesis and Antifungal Activity of N-Benzoyl Amino Esters. (2025). Benchchem.
  • IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. (n.d.).
  • In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. (2025). Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). Cancer Letters.
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  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs.
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"introduction to azetidine-3-carboxylic acid scaffolds in medicinal chemistry"

The following protocol details a practical, scalable synthesis of azetidine-3-carboxylic acid, adapted from the literature. [8]

Protocol: Gram-Scale Synthesis of Azetidine-3-carboxylic Acid (1)

Objective: To synthesize azetidine-3-carboxylic acid from commercially available diethyl bis(hydroxymethyl)malonate.

Materials:

  • Diethyl bis(hydroxymethyl)malonate (3)

  • Anhydrous acetonitrile (MeCN)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 5 N

  • Ethanol (EtOH)

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Standard laboratory glassware, nitrogen atmosphere setup, hydrogenation reactor.

Methodology:

Step 1: Preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester (5)

  • Charge a 1 L three-neck flask, equipped with a mechanical stirrer, thermometer, and addition funnel, with diethyl bis(hydroxymethyl)malonate (35 g, 159 mmol) and anhydrous acetonitrile (520 mL) under a nitrogen atmosphere.

  • Cool the solution to -20 °C using an appropriate cooling bath.

  • Add triflic anhydride (56.1 mL, 334 mmol, 2.1 equiv.) dropwise via the addition funnel over 50-60 minutes, ensuring the internal temperature does not exceed -10 °C.

  • Add DIPEA (69.5 mL, 398 mmol, 2.5 equiv.) dropwise over 30 minutes, maintaining the temperature below -10 °C.

  • After the addition is complete, add benzylamine (18.2 mL, 167 mmol, 1.05 equiv.) dropwise over 20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ester (5) which can be used in the next step without further purification.

Step 2: Preparation of 1-(phenylmethyl)-3-azetidinecarboxylic acid (8)

  • To the crude ester (5) from the previous step, add ethanol (150 mL) and a solution of NaOH (19.1 g, 477 mmol, 3.0 equiv.) in water (150 mL).

  • Heat the mixture to reflux (approx. 80-85 °C) and stir for 3 hours until saponification is complete (monitor by TLC/LCMS).

  • Cool the mixture to room temperature and carefully add 5 N HCl to adjust the pH to 3.5-4.0. Vigorous gas evolution (CO₂) will occur. Causality Note: Careful pH control is critical here to induce decarboxylation of the malonic acid intermediate to form the desired mono-acid.

  • Heat the mixture to 95 °C for 4 hours to drive the decarboxylation to completion.

  • Cool to room temperature. The aqueous solution of the monoacid sodium salt can be carried directly into the next step.

Step 3: Preparation of Azetidine-3-carboxylic Acid (1)

  • To the aqueous solution from the previous step, add ethanol (480 mL) and Pd(OH)₂/C (21 g, 20 wt%).

  • Transfer the slurry to a hydrogenation reactor. Pressurize the vessel with hydrogen gas to 40 psi.

  • Heat the reaction mixture to 60 °C and maintain stirring for 16 hours.

  • Isolation: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate by rotary evaporation. Azeotropically distill with ethanol until the water content is <2%.

  • The product, azetidine-3-carboxylic acid (1), will crystallize from the ethanol solution. Isolate the white solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Expected Yield: ~55% overall from starting material (3). [8]Purity should be >96% by HPLC assay. [8]

Conclusion and Future Outlook

Azetidine-3-carboxylic acid is more than just a small molecule; it is a validated and powerful tool in the medicinal chemist's arsenal. Its inherent conformational rigidity and sp³-rich character provide a reliable strategy for improving the pharmacokinetic properties of drug candidates. [1][2]The development of practical, large-scale synthetic routes has made this scaffold readily accessible for broad application. [8]From its use as a constrained amino acid mimic in neuroscience to a rigid framework for oncology inhibitors, azetidine-3-carboxylic acid has demonstrated its value. [3][11]As drug discovery continues to explore more complex chemical space and molecular modalities like PROTACs and ADCs, the demand for compact, rigid, and functionalizable building blocks will only increase, positioning azetidine-3-carboxylic acid at the forefront of next-generation therapeutic design.

References

  • Singh, G., Singh, P. & Singh, A. (2020). A short synthesis of oxetane and azetidine 3-aryl-3-carboxylic acid derivatives by selective furan oxidative cleavage. Organic Letters, 22(10), 3840-3844. Available from: [Link]

  • ResearchGate. (n.d.). A practical process for the preparation of azetidine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • Chen, C. Y., et al. (2006). A practical process for the preparation of azetidine-3-carboxylic acid. Organic Process Research & Development, 10(4), 753-755. Available from: [Link]

  • Kaur, N., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. Available from: [Link]

  • Fraley, M. E., & Ruble, J. C. (2004). Process for making azetidine-3-carboxylic acid. Google Patents.
  • Anderson, A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3955. Available from: [Link]

  • Kaur, N., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-azetidinecarboxylic Acid. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • Kafa, A., et al. (2020). Discovery of novel azetidine amides as potent small-molecule STAT3 inhibitors. Journal of Medicinal Chemistry, 63(24), 15826-15854. Available from: [Link]

  • De Kimpe, N., et al. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Tetrahedron, 65(1), 223-234. Available from: [Link]

  • Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49375. Available from: [Link]

  • ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 17, 2026, from [Link]

  • Kafa, A., et al. (2020). Discovery of novel azetidine amides as potent small-molecule STAT3 inhibitors. Journal of Medicinal Chemistry, 63(24), 15826-15854. Available from: [Link]

  • Dontseva, O., et al. (2025). An approach to alkyl azetidines for medicinal chemistry. ChemRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved January 17, 2026, from [Link]

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available from: [Link]

  • Bame, J. R., et al. (2009). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Protein and Peptide Letters, 16(11), 1348-1353. Available from: [Link]

  • Klug, D., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-12. Available from: [Link]

"role of the benzoyl group in modifying peptide structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Strategic Role of the Benzoyl Group in Modifying Peptide Structure and Function

Authored by: A Senior Application Scientist

Abstract

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug development. Among the myriad of chemical modifications, the introduction of a benzoyl group stands out as a versatile and powerful strategy. This technical guide provides an in-depth exploration of the multifaceted roles of the benzoyl group in shaping peptide structure, stability, and function. From its foundational use as a protecting group in solid-phase peptide synthesis to its more nuanced applications in modulating biological activity and improving pharmacokinetic profiles, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of peptide drug development. We will delve into the underlying chemical principles, provide detailed experimental protocols for benzoylation and characterization, and present a critical analysis of the causal factors that drive the selection of this moiety in peptide design.

Introduction: The Benzoyl Group - A Tool of Precision in Peptide Chemistry

The benzoyl group, with its deceptively simple phenyl-carbonyl structure (C₆H₅CO-), offers a rich tapestry of chemical properties that can be harnessed to address common challenges in peptide science.[1] Its aromaticity, hydrophobicity, and steric bulk are key attributes that, when strategically incorporated into a peptide sequence, can profoundly influence its behavior both in vitro and in vivo.

Historically, the related benzyl group has been a staple in peptide synthesis, primarily for the protection of side-chain functionalities in the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2] However, the direct N-terminal benzoylation of peptides has emerged as a distinct and impactful modification. This guide will elucidate the strategic applications of the benzoyl group, moving beyond its role as a mere synthetic auxiliary to its function as a key determinant of a peptide's final structural and biological properties.

The Benzoyl Group as a Modulator of Peptide Conformation and Physicochemical Properties

The introduction of a benzoyl group, typically at the N-terminus, imparts a significant hydrophobic character to a peptide. This has profound implications for its physicochemical properties and its conformational landscape.

Enhancing Hydrophobicity for Improved Chromatographic Separation

One of the most immediate and practical consequences of benzoylation is the increased retention of peptides in reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This is particularly advantageous for the analysis of complex peptide mixtures, such as those generated during tryptic digests for peptide mapping.[3] Small, hydrophilic peptides that would otherwise elute in the void volume can be retained and resolved, leading to more comprehensive sequence coverage.[3]

Causality: The hydrophobic benzoyl moiety enhances the interaction of the peptide with the nonpolar stationary phase (e.g., C18) of the RP-HPLC column, thereby increasing its retention time. This allows for the use of shallower elution gradients, leading to better separation of closely related peptide species.

Influencing Secondary Structure

The steric bulk and the potential for π-π stacking interactions from the phenyl ring of the benzoyl group can impose conformational constraints on the peptide backbone. While the specific effects are sequence-dependent, benzoylation can stabilize certain secondary structures. For instance, the benzoyl group can act as a "hydrophobic cap" at the N-terminus of an α-helix, shielding the backbone amide dipoles from the aqueous solvent and promoting helix formation. In other contexts, its rigid structure can favor the formation of β-turns, which are critical for the folding and biological activity of many peptides. The quasi-planar conformation of the benzoyl group bound to an amino acid can contribute to a more defined local structure.[4]

Enhancing Peptide Stability: A Shield Against Proteolytic Degradation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Peptides with unmodified N-termini are particularly susceptible to cleavage by exopeptidases.

Steric Hindrance and Masking of the N-Terminus

N-terminal benzoylation provides a simple yet effective strategy to enhance metabolic stability.[5][6] The bulky benzoyl group sterically hinders the approach of exopeptidases to the N-terminal amide bond, thereby preventing enzymatic cleavage. This "capping" of the N-terminus is a widely employed technique to prolong the circulating half-life of therapeutic peptides. While various N-terminal modifications can reduce peptide degradation, the hydrophobicity and rigidity of the benzoyl group make it a particularly effective shield.[5]

Experimental Protocol: N-Terminal Benzoylation of a Peptide

This protocol describes a standard procedure for the N-terminal benzoylation of a resin-bound peptide following Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-protected peptide-resin (with the final N-terminal Fmoc group removed)

  • Benzoyl chloride (BzCl)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Benzoylation Reaction:

    • Prepare the benzoylation solution: In a separate vial, dissolve benzoyl chloride (5 equivalents relative to the resin loading) and DIPEA (5 equivalents) in DMF.

    • Add the benzoylation solution to the peptide-resin.

    • Shake the reaction vessel at room temperature for 2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the reaction (the beads should remain colorless, indicating the absence of free primary amines).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Drying: Dry the benzoylated peptide-resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.

The Benzoyl Group in Synthetic Chemistry and Chemical Biology

Beyond its role in modifying the final peptide product, the benzoyl group is a workhorse in the synthesis and study of peptides and proteins.

Protecting Group for Amino Acid Side Chains

In orthogonal peptide synthesis strategies, benzoyl groups can be used for the protection of hydroxyl groups in serine and threonine side chains, particularly in glycopeptide synthesis.[7] These protecting groups are stable under the mild basic conditions used for Fmoc deprotection and can be removed under different conditions, allowing for selective modifications.

A Key Component of Protease Substrates

The benzoyl group is integral to the design of chromogenic and fluorogenic substrates for various proteases. A classic example is Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA), a substrate for trypsin and other serine proteases.[8][9]

Mechanism of Action: The enzyme specifically recognizes and cleaves the amide bond between the arginine residue and the p-nitroaniline moiety. The release of p-nitroaniline, a yellow chromophore, can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[8][10][11] The benzoyl group at the N-terminus serves to block the α-amino group and provide a defined chemical entity for the enzyme to recognize.

G

Analytical Characterization of Benzoylated Peptides

The successful synthesis and purification of a benzoylated peptide must be confirmed by rigorous analytical techniques.

Technique Purpose Expected Outcome for Benzoylation
RP-HPLC Purity assessment and separationA single major peak with increased retention time compared to the non-benzoylated peptide.[3]
Mass Spectrometry (MS) Molecular weight confirmationThe observed mass should correspond to the theoretical mass of the peptide plus 104.03 Da (the mass of the benzoyl group minus the mass of a hydrogen atom).[12][13]
Tandem MS (MS/MS) Sequence verificationFragmentation pattern will confirm the peptide sequence and the location of the benzoyl group at the N-terminus.
NMR Spectroscopy Structural analysis in solutionAppearance of aromatic proton signals in the 7.4-7.8 ppm range, confirming the presence of the benzoyl group. NOE data can reveal conformational changes.[12][13]
Circular Dichroism (CD) Secondary structure analysisChanges in the CD spectrum (e.g., increased ellipticity at 222 nm) may indicate an increase in α-helical content or other conformational ordering.[12][13]
Experimental Protocol: Characterization of a Benzoylated Peptide

1. RP-HPLC Analysis:

  • Column: C18, 3.5 µm, 2.1 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-65% B over 30 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 220 nm and 254 nm (the latter for the benzoyl group)

2. Mass Spectrometry (ESI-MS):

  • The peptide is analyzed directly from the HPLC eluent.

  • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

  • Compare the [M+H]⁺ ion with the calculated theoretical mass.

3. Circular Dichroism Spectroscopy:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50 µM.

  • Instrument: CD Spectropolarimeter

  • Parameters:

    • Wavelength range: 190-260 nm

    • Bandwidth: 1 nm

    • Scan speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Accumulations: 3

  • Analysis: Convert the raw data to mean residue ellipticity [θ] and analyze the spectrum for characteristic features of α-helices, β-sheets, and random coils.

Conclusion: A Strategic Choice in Peptide Design

The benzoyl group is far more than a simple synthetic handle; it is a strategic tool for the rational design of peptides with improved therapeutic properties. Its ability to enhance hydrophobicity, impose conformational constraints, and provide a robust shield against enzymatic degradation makes it an invaluable modification in the peptide chemist's arsenal. The decision to incorporate a benzoyl group should be driven by a clear understanding of the desired endpoint—be it improved analytical resolution, prolonged biological half-life, or the creation of a specific molecular probe. As our understanding of peptide structure-activity relationships continues to evolve, the judicious use of modifications like benzoylation will remain a key enabler of innovation in peptide-based drug discovery and development.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. [Link]

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  • Simon, M., et al. (2019). Selective N-terminal modification of peptides and proteins using acyl phosphates. Nature Communications, 10, 1245. [Link]

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  • Phomkeaw, D., et al. (2024). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega, 9(1), 11059–11067. [Link]

  • Ghaffari, M., & Keypour, H. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Peptide Science, 2(1), 1-10. [Link]

  • Spisani, S., et al. (1996). C- And N-terminal Residue Effect on Peptide Derivatives' Antagonism Toward the Formyl-Peptide Receptor. Journal of Peptide Research, 48(2), 148-155. [Link]

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  • Theocharis, A. D., et al. (2016). Proteolysis: a key post-translational modification regulating proteoglycans. FEBS Journal, 283(15), 2721-2739. [Link]

  • Patil, S. B., & Rajput, P. R. (2016). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 5(7), 13134-13138. [Link]

  • Sigma-Aldrich. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875. ResearchGate. [Link]

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  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Wang, S., et al. (2002). Synthesis and characterization of benzoylated syndiotactic polystyrene. Polymer, 43(11), 3247-3253. [Link]

  • Salwiczek, M., et al. (2010). Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. Journal of the American Chemical Society, 132(18), 6439-6449. [Link]

  • D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2696-2708. [Link]

  • Yoneda, M., et al. (1993). Biological and antigenic characterization of three BApNA-hydrolyzing proteases from the culture supernatant of Porphyromonas gingivalis. FEMS Immunology & Medical Microbiology, 7(1), 75-82. [Link]

  • Simon, M., et al. (2019). Selective N‐Terminal Modification of Peptides and Proteins Using Fatty Acyl Phosphates. Angewandte Chemie International Edition, 58(11), 3549-3553. [Link]

  • Wikipedia. (n.d.). Benzoyl group. [Link]

  • Wang, R., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Molecules, 27(11), 3541. [Link]

  • Sbrana, S., et al. (2005). Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII. European Journal of Medicinal Chemistry, 40(6), 553-560. [Link]

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Methodological & Application

"N-benzoylation of azetidine-3-carboxylic acid protocol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-Benzoylazetidine-3-carboxylic Acid

Abstract

This comprehensive guide details the N-benzoylation of azetidine-3-carboxylic acid, a critical transformation for synthesizing precursors used in pharmaceutical research and drug development. Azetidine scaffolds are increasingly sought-after motifs for their ability to impart favorable physicochemical properties to drug candidates. This document provides a robust, step-by-step protocol based on the Schotten-Baumann reaction conditions, explains the underlying chemical principles, and offers practical insights for troubleshooting. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking a reliable method for this synthesis.

Introduction: The Significance of the Azetidine Scaffold

Azetidine-3-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a valuable building block in medicinal chemistry.[1][2] Its strained four-membered ring introduces conformational rigidity and a unique three-dimensional vector for substituent placement, which can lead to enhanced binding affinity and selectivity for biological targets. The N-benzoylation of this scaffold is a key synthetic step, serving two primary purposes:

  • Protection of the Amine: The benzoyl group acts as a stable protecting group for the secondary amine, preventing its participation in subsequent reactions while other parts of the molecule are modified.[3][4]

  • Pharmacophore Modification: The benzoyl moiety itself can be an integral part of a pharmacophore, participating in crucial binding interactions (e.g., pi-stacking, hydrogen bonding) with a target protein.

The protocol described herein utilizes the principles of the Schotten-Baumann reaction , a classic yet highly effective method for acylating amines and alcohols.[5][6] This reaction is typically performed in a biphasic system with an aqueous base, which efficiently neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[7][8]

Reaction Mechanism and Scientific Principles

The N-benzoylation of azetidine-3-carboxylic acid with benzoyl chloride is a nucleophilic acyl substitution reaction. The secondary amine of the azetidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

Causality of Key Mechanistic Steps:
  • Activation of the Nucleophile: The reaction is initiated by dissolving azetidine-3-carboxylic acid in an aqueous base (e.g., sodium hydroxide). This deprotonates the carboxylic acid to form a carboxylate salt, enhancing its water solubility. Crucially, it also ensures the secondary amine remains in its free, unprotonated state, which is essential for it to act as an effective nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azetidine ring attacks the carbonyl carbon of benzoyl chloride. This is the rate-determining step and results in the formation of a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a good leaving group.

  • Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl). The base present in the aqueous phase immediately neutralizes this acid, forming a salt (e.g., NaCl) and water.[9] This step is vital as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5][7]

The overall mechanism is depicted below:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A1 1. Dissolve Azetidine-3-COOH in 1M NaOH (aq) A2 2. Cool solution to 0-5 °C in an ice bath A1->A2 B1 3. Add Benzoyl Chloride dropwise with vigorous stirring A2->B1 B2 4. Warm to RT and stir for 2-3 hours B1->B2 C1 5. Cool and acidify with 2M HCl to pH 2-3 B2->C1 C2 6. Collect precipitate by vacuum filtration C1->C2 C3 7. Wash solid with cold H₂O and hexanes C2->C3 C4 8. Dry product under vacuum C3->C4 Product Final Product: 1-Benzoylazetidine-3-carboxylic Acid C4->Product

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Application Notes and Protocols for the Use of 1-Benzoylazetidine-3-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring as a Conformational Tool in Peptide Design

The incorporation of non-proteinogenic amino acids is a powerful strategy in modern peptide chemistry, enabling the design of peptidomimetics with enhanced therapeutic properties. Among these, cyclic amino acids play a crucial role in constraining peptide backbone conformation, leading to increased receptor affinity, specificity, and resistance to enzymatic degradation. 1-Benzoylazetidine-3-carboxylic acid is a unique building block that introduces the strained, four-membered azetidine ring into a peptide sequence. This imparts a significant conformational rigidity, capable of inducing β-turn structures and altering the peptide's three-dimensional architecture.[1] The presence of the azetidine ring has been shown to improve the proteolytic stability of peptides, a critical attribute for the development of peptide-based therapeutics.[2]

The N-benzoyl group serves as a stable protecting group for the azetidine nitrogen, suitable for the stepwise construction of peptides. While less common than the more labile Boc and Fmoc groups, the benzoyl group offers robust protection that is orthogonal to many side-chain protecting groups, particularly in solution-phase synthesis strategies. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the effective incorporation of 1-Benzoylazetidine-3-carboxylic acid into peptide chains.

Chemical and Physical Properties

A summary of the key properties of the title compound is provided below for easy reference.

PropertyValue
Chemical Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH)
N-Protecting Group Benzoyl (Bz)
Deprotection Condition Basic Hydrolysis (e.g., LiOH, NaOH)[3]

Proposed Synthesis of 1-Benzoylazetidine-3-carboxylic Acid

For researchers who wish to synthesize the title compound, a plausible synthetic route starting from commercially available ethyl azetidine-3-carboxylate is outlined below. This procedure is based on standard organic chemistry transformations.[4][5]

cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Saponification A Ethyl azetidine-3-carboxylate C Ethyl 1-benzoylazetidine-3-carboxylate A->C Base (e.g., Et3N) DCM, 0°C to rt B Benzoyl Chloride B->C D 1-Benzoylazetidine-3-carboxylic acid C->D LiOH or NaOH MeOH/H2O, rt cluster_workflow Solution-Phase Coupling Workflow start Bz-Aze-COOH + H2N-AA-OR activate Activate Carboxyl Group (e.g., HATU, HOBt, DIPEA) start->activate couple Peptide Bond Formation activate->couple product Bz-Aze-AA-OR couple->product deprotect_N N-terminal Deprotection (Basic Hydrolysis of Bz) product->deprotect_N Elongate from N-terminus deprotect_C C-terminal Deprotection (e.g., H2/Pd for Bzl ester) product->deprotect_C Elongate from C-terminus elongate_N Couple next H2N-AA-OR deprotect_N->elongate_N elongate_C Couple next Bz-AA-OH deprotect_C->elongate_C cluster_spps SPPS N-terminal Capping Workflow resin Resin-Bound Peptide (Fmoc-deprotected) couple Couple Bz-Aze-COOH (HATU/DIPEA) resin->couple wash1 Wash (DMF, DCM) couple->wash1 cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash1->cleave product Crude Peptide: H2N-...-Aze(Bz)-...-COOH cleave->product purify RP-HPLC Purification product->purify

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Application Notes and Protocols: Incorporation of 1-Benzoylazetidine-3-carboxylic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Azetidine Scaffolds in Peptidomimetic Design

Peptidomimetics are at the forefront of modern drug discovery, offering the potential to modulate biological pathways with high specificity and potency. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, enhance metabolic stability, and improve pharmacokinetic properties.[1][2] Azetidine-containing amino acids, such as azetidine-3-carboxylic acid, are particularly valuable building blocks in this endeavor. The strained four-membered ring of the azetidine scaffold imparts significant rigidity to the peptide backbone, influencing secondary structures and often inducing turn-like conformations.[3][4] This pre-organization can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.[3][5]

This guide provides a comprehensive overview of the synthetic strategies for incorporating azetidine-3-carboxylic acid into peptide chains, with a specific focus on the challenges and potential solutions associated with the use of 1-Benzoylazetidine-3-carboxylic acid . While N-Boc and N-Fmoc protected versions are the standard for solid-phase peptide synthesis (SPPS), understanding the chemistry of the N-benzoyl analogue is crucial for researchers who may encounter it or consider its use in specific contexts.

Part 1: The Gold Standard - N-Boc and N-Fmoc Protected Azetidine-3-Carboxylic Acid in SPPS

For routine solid-phase peptide synthesis (SPPS), the use of N-terminally protected azetidine-3-carboxylic acid with groups that can be removed under mild, orthogonal conditions is standard practice. The two most common and highly recommended protecting groups are the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[6][7]

Comparative Overview of Standard Protecting Groups
Protecting GroupStructureCleavage ConditionsCompatibilityKey Advantages
Boc tert-ButoxycarbonylMild Acid (e.g., 25-50% TFA in DCM)[3][8]Orthogonal to base-labile and hydrogenolysis-labile groups.Well-established chemistry; high yields.
Fmoc 9-FluorenylmethyloxycarbonylMild Base (e.g., 20% piperidine in DMF)[9][10]Orthogonal to acid-labile and hydrogenolysis-labile groups.Milder overall strategy; avoids strong acids until final cleavage.
Benzoyl (Bz) BenzoylHarsh Acidic or Basic Hydrolysis (e.g., conc. HCl reflux, NaOMe)[11][12]Not orthogonal to standard SPPS protecting groups or resin linkers.High stability; can be useful in specific solution-phase fragment syntheses.

Protocol 1: Incorporation of N-Fmoc-Azetidine-3-Carboxylic Acid via SPPS

This protocol outlines the standard procedure for incorporating an Fmoc-protected azetidine building block into a growing peptide chain on a solid support.

Workflow Diagram

SPPS_Fmoc_Workflow cluster_resin Peptide on Solid Support cluster_activation Activation cluster_coupling Coupling cluster_deprotection Fmoc Deprotection Resin_Peptide_NH2 H₂N-Peptide-Resin Resin_Peptide_Aze Fmoc-Aze-Peptide-Resin Resin_Peptide_NH2->Resin_Peptide_Aze + Activated Fmoc-Aze Fmoc_Aze_COOH Fmoc-Aze-COOH Activated_Aze Activated Fmoc-Aze Fmoc_Aze_COOH->Activated_Aze + Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_Aze Resin_Peptide_Aze_NH2 H₂N-Aze-Peptide-Resin Resin_Peptide_Aze->Resin_Peptide_Aze_NH2 + Piperidine 20% Piperidine/DMF Piperidine->Resin_Peptide_Aze_NH2 Resin_Peptide_Aze_NH2->Resin_Peptide_NH2 Repeat for next amino acid

Caption: Standard Fmoc-SPPS cycle for azetidine incorporation.

Materials
  • Fmoc-Azetidine-3-carboxylic acid

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagent: HBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Peptide-resin with a free N-terminal amine

  • Washing solvents: DMF, DCM, Methanol

Procedure
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable peptide synthesis vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of Fmoc-Azetidine-3-carboxylic acid:

    • In a separate vial, dissolve Fmoc-Azetidine-3-carboxylic acid (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6 eq.) to the activation mixture.

    • Allow the pre-activation to proceed for 2-5 minutes. The choice of coupling reagent is critical; phosphonium and aminium salts like PyBOP, HBTU, and HATU are highly efficient.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test or Chloranil test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Chain Elongation: Repeat the cycle of Fmoc deprotection and coupling for subsequent amino acids.

  • Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-4 hours.

Part 2: The Challenge - Working with 1-Benzoylazetidine-3-carboxylic acid

The N-benzoyl (Bz) group is an acyl-type protecting group. Unlike Boc and Fmoc, it is highly stable and not readily cleaved by the mild acidic or basic conditions used in standard SPPS.[9] The amide bond of the benzoyl group is comparable in stability to the peptide bonds of the backbone itself.

Deprotection Challenges

Standard methods for benzoyl group cleavage involve harsh conditions that are incompatible with most solid supports and peptide structures:

  • Strong Acid Hydrolysis: Requires refluxing in concentrated acids like 6M HCl.[11] This will cleave the peptide from any standard resin (e.g., Wang, Rink Amide) and hydrolyze the peptide bonds themselves.

  • Strong Base Hydrolysis: Requires heating with strong bases like NaOH or NaOMe.[11] This can cause racemization and is incompatible with base-labile linkers and side-chain protecting groups.

Protocol 2: Proposed Solution-Phase Strategy for Incorporating 1-Benzoylazetidine-3-carboxylic acid

To incorporate this building block, a solution-phase fragment condensation strategy is proposed. This involves synthesizing a small, protected dipeptide fragment containing the azetidine residue, deprotecting the N-benzoyl group under harsh conditions, and then re-protecting the newly freed amine with an orthogonal protecting group (like Fmoc or Boc) for subsequent incorporation into a larger peptide.

Workflow Diagram

Solution_Phase_Bz_Workflow cluster_synthesis 1. Dipeptide Fragment Synthesis cluster_deprotection 2. Harsh Bz Deprotection cluster_reprotection 3. Orthogonal Reprotection Bz_Aze Bz-Aze-COOH Dipeptide Bz-Aze-AA-OR Bz_Aze->Dipeptide + Coupling AA_Ester H₂N-AA-OR AA_Ester->Dipeptide Deprotected_Dipeptide H₂N-Aze-AA-OH Dipeptide->Deprotected_Dipeptide Hydrolysis Harsh_Conditions 6M HCl, Reflux Final_Fragment Fmoc-Aze-AA-OH Deprotected_Dipeptide->Final_Fragment Reprotection Fmoc_OSu Fmoc-OSu SPPS SPPS Final_Fragment->SPPS Ready for SPPS fragment coupling

Caption: Solution-phase strategy for preparing a usable azetidine fragment.

Procedure
  • Step 1: Solution-Phase Dipeptide Synthesis

    • Protect the C-terminus of a desired amino acid as a simple ester (e.g., methyl or ethyl ester).

    • Couple 1-Benzoylazetidine-3-carboxylic acid (1 eq.) with the amino acid ester (1 eq.) in a suitable organic solvent (e.g., DCM, DMF) using a standard solution-phase coupling reagent like DCC or EDC/HOBt.

    • Purify the resulting protected dipeptide, Bz-Aze-AA-OR, by column chromatography.

  • Step 2: N-Benzoyl Group and Ester Hydrolysis

    • Subject the purified dipeptide to harsh acidic hydrolysis by refluxing in 6M HCl for 12-24 hours. This will cleave both the N-benzoyl group and the C-terminal ester.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, neutralize the reaction mixture carefully and isolate the dipeptide fragment, H₂N-Aze-AA-OH. This step is critical and may lead to some degradation, requiring careful optimization.[12]

  • Step 3: Orthogonal Reprotection

    • Dissolve the isolated dipeptide fragment in a suitable solvent system (e.g., dioxane/water).

    • Add a base (e.g., NaHCO₃ or DIPEA).

    • Add an Fmoc-protection reagent, such as Fmoc-OSu or Fmoc-Cl, and stir at room temperature until the reaction is complete.

    • Acidify the mixture and extract the desired product, Fmoc-Aze-AA-OH. Purify by crystallization or chromatography.

  • Step 4: Incorporation into Peptide Chain

    • The resulting Fmoc-protected dipeptide fragment can now be used as a building block in a standard Fmoc-SPPS protocol, coupling it to the resin-bound peptide chain as a single unit.

Part 3: Characterization of Azetidine-Containing Peptidomimetics

Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the final peptidomimetic must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptidomimetic, verifying the successful incorporation of the azetidine residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptidomimetic and, in some cases, provide insights into the conformational effects of the azetidine ring.[4]

Conclusion and Recommendations

The incorporation of azetidine-3-carboxylic acid is a powerful tool for designing constrained peptidomimetics. For efficient and reliable synthesis, particularly via automated or manual SPPS, it is strongly recommended to use commercially available N-Boc-azetidine-3-carboxylic acid or N-Fmoc-azetidine-3-carboxylic acid . These building blocks are fully compatible with established orthogonal synthesis strategies.

The use of 1-Benzoylazetidine-3-carboxylic acid should be approached with caution and is generally not suitable for direct use in SPPS due to the extreme stability of the N-benzoyl group. Its incorporation is feasible through a more complex, multi-step solution-phase fragment strategy, which involves harsh deprotection conditions that may impact overall yield and purity. This approach should only be considered if the N-benzoyl starting material is the sole option available.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Woll-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary.
  • Creative Peptides. (n.d.). Solid-phase peptide synthesis introduction.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
  • Ogliaro, F., et al. (2000). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(23), 2731-2734.
  • Enamine. (n.d.). Azetidines.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?.
  • Leone, M. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Proteins and Proteomics.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Application Notes & Protocols: Synthetic Routes to 1-Benzoylazetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility, improved metabolic stability, and three-dimensional diversity to drug candidates.[1][2] This guide provides a comprehensive overview of robust synthetic strategies for accessing 1-benzoylazetidine-3-carboxylic acid and its subsequent ester and amide derivatives. As a key building block, this molecule features a stable N-benzoyl group and a versatile C3-carboxylic acid handle, enabling extensive functionalization for structure-activity relationship (SAR) studies. We present detailed, field-proven protocols, mechanistic insights, and comparative data to guide researchers in academic and industrial drug development settings.

Strategic Overview: Constructing the Azetidine Core

The synthesis of the target molecule begins with the construction of the strained four-membered azetidine ring, functionalized at the 3-position. The most common and scalable strategies involve the intramolecular cyclization of acyclic precursors, a method favored for its reliance on readily available starting materials.

Cornerstone Strategy: Cyclization via Epichlorohydrin

A highly reliable and industrially scalable approach commences with the ring-opening of epichlorohydrin by a suitably protected amine, followed by intramolecular cyclization. Benzylamine is an excellent choice as it serves as a precursor to the final benzoyl group, though other protecting groups like benzhydryl are also common.[3]

The reaction proceeds in two key stages:

  • Nucleophilic Ring-Opening: The primary amine attacks the less sterically hindered terminal carbon of the epoxide, yielding a 1-amino-3-chloro-2-propanol intermediate.[4] This S_N2 reaction is regioselective and sets the stage for cyclization.[4]

  • Intramolecular Cyclization: Under basic conditions (e.g., NaOH or KOH), the hydroxyl group is deprotonated, and the resulting alkoxide displaces the adjacent chloride via an intramolecular Williamson ether-like synthesis to form the 1-substituted-azetidin-3-ol.

This azetidin-3-ol is a pivotal intermediate from which the C3-carboxylic acid can be generated via oxidation.

G start Epichlorohydrin + Benzylamine intermediate1 1-(Benzylamino)-3-chloropropan-2-ol start->intermediate1 Ring-Opening (SN2) intermediate2 1-Benzylazetidin-3-ol intermediate1->intermediate2 Intramolecular Cyclization (Base-mediated) intermediate3 1-Benzylazetidine-3-carboxylic acid intermediate2->intermediate3 Oxidation (e.g., KMnO4, RuO4) final_product 1-Benzoylazetidine-3-carboxylic acid intermediate3->final_product N-Benzoylation or Deprotection/Benzoylation

Caption: Synthetic pathway from epichlorohydrin to the target scaffold.

Alternative Cyclization Strategies

While the epichlorohydrin route is dominant, other methods for forming the azetidine ring have been developed. These include:

  • Palladium-Catalyzed C-H Amination: Intramolecular amination of γ-C(sp³)–H bonds provides a modern approach to functionalized azetidines.[2]

  • Ring Contraction: Nucleophilic addition to α-bromo N-sulfonylpyrrolidinones can induce a ring contraction to yield α-carbonylated N-sulfonylazetidines.[5]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing certain functionalized azetidines.[6]

These alternative routes offer unique advantages for accessing specific substitution patterns but may require more specialized starting materials or reaction conditions compared to the epichlorohydrin strategy.

Synthesis of the Core Intermediate: 1-Benzoylazetidine-3-carboxylic Acid

Once the azetidine-3-ol is formed, the next steps involve oxidation of the alcohol and installation of the N-benzoyl group.

Protocol 1: Synthesis of N-Benzyl-azetidine-3-carboxylic Acid

This protocol details the synthesis of the N-benzyl protected acid, a common precursor. A patent by Shell Internationale Research describes a similar hydrolysis process from the corresponding methyl ester.[7][8]

  • Preparation of N-benzyl-3-cyanoazetidine: A convenient route involves reacting N-benzyl-azetidin-3-ol with an alkylsulfonyl halide (e.g., mesyl chloride) to form a good leaving group, followed by treatment with an alkali metal cyanide.[8]

  • Methanolysis to Methyl Ester: The N-benzyl-3-cyanoazetidine is reacted with methanol at elevated temperature in the presence of a strong acid (e.g., HCl or H₂SO₄).[7][8] This converts the nitrile to the methyl ester.

  • Hydrolysis to Carboxylic Acid: The resulting N-benzylazetidine-3-carboxylic acid methyl ester is then hydrolyzed to the free acid by heating with water.[7][8] The reaction is driven to completion as the initial two-phase oily mixture becomes a homogeneous solution.[7]

Protocol 2: N-Benzoylation

The final step to the core intermediate is the acylation of the azetidine nitrogen. If starting from azetidine-3-carboxylic acid (where the N-benzyl group from the previous protocol has been removed via hydrogenolysis), a direct benzoylation can be performed.

  • Reactants: Dissolve azetidine-3-carboxylic acid (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Base: Add a base, such as sodium hydroxide (2.5 equivalents), to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture in an ice bath and add benzoyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with concentrated HCl to pH ~2. The product, 1-benzoylazetidine-3-carboxylic acid, will precipitate and can be collected by filtration.

Derivatization of the C3-Carboxylic Acid Handle

The true utility of 1-benzoylazetidine-3-carboxylic acid lies in its capacity for derivatization, primarily through the formation of esters and amides.

Synthesis of Ester Derivatives

Esterification is a fundamental transformation for modifying the polarity, solubility, and pharmacokinetic profile of a lead compound.

This classical method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis. The reaction is an equilibrium, and its success hinges on shifting the equilibrium toward the product.[9][10]

G cluster_0 Fischer Esterification Workflow start 1-Benzoylazetidine-3-carboxylic Acid + Alcohol (Solvent/Excess) catalyst Add Acid Catalyst (e.g., conc. H₂SO₄) start->catalyst reflux Heat to Reflux (to reach equilibrium) catalyst->reflux workup Aqueous Workup (Neutralize acid, remove excess alcohol) reflux->workup purify Purification (Extraction, Chromatography) workup->purify product Ester Derivative purify->product G cluster_0 Amide Coupling Logical Flow Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (O-acylisourea) Acid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActivatedIntermediate Amide Amide Product (R-CONH-R') ActivatedIntermediate->Amide Byproduct Urea Byproduct ActivatedIntermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide

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Application Notes & Protocols: 1-Benzoylazetidine-3-carboxylic Acid as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural properties—such as conformational rigidity, a high fraction of sp³ carbons, and significant ring strain—confer unique advantages upon bioactive molecules.[1] Incorporation of an azetidine motif can lead to improved metabolic stability, enhanced aqueous solubility, and novel three-dimensional exit vectors for exploring chemical space, ultimately improving pharmacokinetic and pharmacodynamic profiles.[1][2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine core, highlighting its therapeutic relevance.[1]

Azetidine-3-carboxylic acid is a particularly valuable bifunctional building block, offering both a carboxylic acid handle for amide bond formation and a secondary amine for further substitution.[3][4] Protecting the ring nitrogen is crucial for selective manipulation of the carboxylic acid. While Boc and Cbz groups are common, the N-benzoyl group offers distinct advantages. The electron-withdrawing nature of the benzoyl group can activate the azetidine ring, making it susceptible to nucleophilic ring-opening reactions—a powerful strategy for constructing more complex heterocyclic systems.

This guide provides detailed protocols and expert insights into the application of 1-benzoylazetidine-3-carboxylic acid as a strategic starting material for two key synthetic pathways: (1) Amide coupling to generate novel azetidine-based carboxamides and (2) Nucleophilic ring-opening followed by intramolecular cyclization to forge new heterocyclic scaffolds.

PART 1: Synthesis of the Core Building Block: 1-Benzoylazetidine-3-carboxylic acid

The synthesis of the title compound is typically achieved via N-acylation of an appropriate azetidine-3-carboxylic acid precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Protocol 1: Schotten-Baumann N-Benzoylation

This protocol describes a standard Schotten-Baumann reaction, a robust method for acylating amines under biphasic conditions. The base neutralizes the HCl by-product, driving the reaction to completion.

Workflow Diagram: Synthesis of 1-Benzoylazetidine-3-carboxylic acid

start Azetidine-3-carboxylic acid (or its ester precursor) reaction Reaction Vessel 0 °C to RT start->reaction Add reagents Benzoyl Chloride Aq. NaHCO3 or NaOH DCM or Toluene reagents->reaction Add workup Aqueous Workup (Acidification & Extraction) reaction->workup Quench & Process product 1-Benzoylazetidine-3-carboxylic acid workup->product Isolate

Caption: Workflow for N-benzoylation of azetidine-3-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: To a solution of azetidine-3-carboxylic acid (1.0 equiv.) in 1 M aqueous sodium hydroxide (2.5 equiv.) at 0 °C, add a solution of benzoyl chloride (1.1 equiv.) in a suitable organic solvent (e.g., toluene or DCM) dropwise over 30 minutes.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the layers. Wash the organic layer with 1 M HCl and then with brine. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with concentrated HCl.

  • Isolation: The product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzoylazetidine-3-carboxylic acid as a white solid. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x), combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expert Insights & Causality:

  • Why Schotten-Baumann? This method is effective for acylating water-soluble amino acids. The biphasic system allows for easy separation of the product from excess reagents and by-products.

  • Temperature Control: The initial reaction is performed at 0 °C to control the exothermicity of the acylation and minimize potential side reactions, such as hydrolysis of the benzoyl chloride.

PART 2: Application in Heterocycle Synthesis

Pathway A: Amide Coupling Reactions

The carboxylic acid moiety of 1-benzoylazetidine-3-carboxylic acid serves as a robust handle for standard amide bond formation, enabling its conjugation to a vast array of amine-containing fragments. This is the most direct method to incorporate the N-benzoyl-azetidine scaffold into larger molecules.

Workflow Diagram: Amide Coupling Strategy

start 1-Benzoylazetidine- 3-carboxylic acid reaction Reaction RT, 4-16h start->reaction amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction reagents Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reagents->reaction product Novel Azetidine-3-carboxamide reaction->product Isolate

Caption: General workflow for synthesizing azetidine-3-carboxamides.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient amines.[5]

Step-by-Step Methodology:

  • Activation: In an inert atmosphere (N₂ or Ar), dissolve 1-benzoylazetidine-3-carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (diisopropylethylamine, 2.5 equiv.) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.

  • Coupling: Add the desired amine (1.0-1.2 equiv.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired amide.

Expert Insights & Causality:

  • Choice of Coupling Reagent: HATU is chosen for its high efficiency and low risk of epimerization at adjacent chiral centers (if present). For simpler, more reactive amines, less expensive reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can also be effective.[5]

  • Role of DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic environment conducive to the coupling reaction without competing as a nucleophile.

Representative Data (Illustrative)

EntryAmine ComponentCoupling ReagentTime (h)Yield (%)
1AnilineHATU/DIPEA692
2BenzylamineHATU/DIPEA495
3MorpholineEDC/HOBt1288
4tert-ButylamineHATU/DIPEA1675
Pathway B: Nucleophilic Ring-Opening and Cyclization

The N-benzoyl group activates the azetidine ring towards nucleophilic attack due to increased ring strain and the electron-withdrawing nature of the amide. This allows for regioselective ring-opening at the C2 or C4 position, providing a linear intermediate that can be cyclized to form novel, larger heterocyclic systems. This strategy is analogous to well-established ring-opening reactions of N-activated aziridines.[6][7]

Protocol 3: Thiolate-Mediated Ring-Opening and Subsequent Cyclization

This protocol demonstrates a proof-of-concept for synthesizing a 1,4-thiazepane derivative. A bifunctional nucleophile is used for the initial ring-opening, followed by an intramolecular cyclization.

Workflow Diagram: Ring-Opening & Cyclization Strategy

start 1-Benzoylazetidine- 3-carboxylate Ester step1 Step 1: Nucleophilic Ring-Opening (e.g., with Cysteamine) start->step1 intermediate Linear Amino Thioether Intermediate step1->intermediate step2 Step 2: Debenzoylation (e.g., NaOEt) intermediate->step2 step3 Step 3: Intramolecular Cyclization (Amide formation) step2->step3 Spontaneous or Heat-promoted product Novel 1,4-Thiazepan-5-one Derivative step3->product

Caption: Strategy for heterocycle synthesis via ring-opening.

Step-by-Step Methodology:

  • Esterification: Convert 1-benzoylazetidine-3-carboxylic acid to its methyl or ethyl ester using standard Fischer esterification (e.g., MeOH, cat. H₂SO₄) or by reaction with an alkyl halide and base. This prevents the carboxylic acid from interfering with the subsequent steps.

  • Ring-Opening: To a solution of the 1-benzoylazetidine-3-carboxylate ester (1.0 equiv.) in a polar aprotic solvent like THF or DMF, add cysteamine (2-aminoethanethiol, 1.2 equiv.) and a mild base such as K₂CO₃ (1.5 equiv.). Heat the reaction to 60-80 °C and monitor by LC-MS until the starting material is consumed. This should yield the linear thioether intermediate.

  • Debenzoylation & Cyclization: Cool the reaction mixture. Add a strong base such as sodium ethoxide (2.0 equiv.) to effect the debenzoylation of the amide.[8][9] Upon removal of the benzoyl group, the liberated secondary amine can undergo spontaneous or heat-promoted intramolecular cyclization with the ester to form the target 1,4-thiazepan-5-one ring system.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the desired heterocycle.

Expert Insights & Causality:

  • Esterification Pre-step: The carboxylic acid is converted to an ester to prevent it from acting as a proton source, which would neutralize the nucleophile, and to provide the electrophilic center for the final intramolecular cyclization.

  • N-Benzoyl Activation: The N-benzoyl group is critical. An N-Boc group, for instance, is generally not electron-withdrawing enough to sufficiently activate the ring for this type of nucleophilic attack under mild conditions.

  • Regioselectivity: The attack of the soft thiol nucleophile is expected to occur at the less-hindered C4 position, leading to a specific linear intermediate.

Conclusion

1-Benzoylazetidine-3-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel chemical entities. Its bifunctional nature allows for straightforward elaboration via standard amide coupling protocols. Furthermore, the activating nature of the N-benzoyl group unlocks powerful synthetic pathways involving nucleophilic ring-opening, enabling the construction of complex, medium-sized heterocyclic rings that are otherwise challenging to access. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this powerful scaffold in their synthetic programs.

References

  • Jain, A., & Vaitilingam, B. (2002). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. Carbohydrate Research, 337(4), 369-372. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Ring-Opening of N-Benzoylaziridine Combined with Spirolactamization of Rhodol Enables Ratiometric Fluorescence Imaging of Hydropersulfides in Arabidopsis thaliana. Retrieved January 18, 2026, from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved January 18, 2026, from [Link]

  • Letsinger, R. L., Miller, P. S., & Grams, G. W. (1968). Selective N-debenzoylation of N,O-polybenzoylucleosides. Tetrahedron Letters, 9(22), 2621-2624. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved January 18, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 18, 2026, from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4434-4437. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-Benzoylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

1-Benzoylazetidine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its strained four-membered azetidine ring, coupled with the benzoyl and carboxylic acid functionalities, makes it a versatile scaffold for synthesizing novel therapeutic agents. The precise three-dimensional structure and purity of this intermediate are paramount, as they directly influence the stereochemistry, efficacy, and safety profile of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural confirmation and purity assessment of 1-Benzoylazetidine-3-carboxylic acid. We will delve into the causality behind the selection of specific analytical techniques and provide detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals. The methods described herein form a self-validating system to ensure the identity, purity, and quality of this critical synthetic intermediate.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol

  • Structure:

  • Key Features:

    • Aromatic Chromophore: The benzoyl group provides strong UV absorbance, ideal for HPLC-UV detection.

    • Ionizable Groups: The carboxylic acid and the tertiary amide nitrogen are sites for protonation or deprotonation, making the molecule amenable to Electrospray Ionization-Mass Spectrometry (ESI-MS).

    • Defined Proton and Carbon Environments: The unique arrangement of protons and carbons on the azetidine ring and benzoyl group allows for complete structural mapping by Nuclear Magnetic Resonance (NMR) spectroscopy.

Overall Analytical Workflow

The comprehensive characterization of 1-Benzoylazetidine-3-carboxylic acid follows a multi-step, orthogonal approach to build a complete analytical profile. Each step provides a unique piece of information, and together they confirm the molecule's identity and purity.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Identity Confirmation cluster_2 Final Report Sample Sample of 1-Benzoylazetidine-3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Elucidation MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight HPLC HPLC-UV Analysis NMR->HPLC Confirm Identity MS->HPLC Report Certificate of Analysis (CoA) HPLC->Report Purity Data IR FTIR Spectroscopy IR->Report Functional Groups EA Elemental Analysis EA->Report Empirical Formula

Caption: High-level workflow for the complete characterization of the target compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide the foundational data for confirming the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework. Due to the nature of the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of rotamers at low temperatures, but at room temperature, a time-averaged spectrum is typically observed.

Expert Insight: The chemical shifts of the azetidine ring protons are particularly informative. They appear in the aliphatic region but are deshielded by the adjacent nitrogen and carbonyl groups. Their splitting patterns (multiplicity) are key to confirming the 3-substituted pattern of the ring. Protons on a four-membered ring often exhibit complex second-order coupling effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for a solution in DMSO-d₆)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.5Broad Singlet~173
Benzoyl Carbonyl (C=O)--~168
Benzoyl Aromatic (ortho)~7.6Multiplet~132
Benzoyl Aromatic (meta/para)~7.5Multiplet~130, ~128
Azetidine CH₂ (C2/C4)~4.2 - 4.5Multiplet~55
Azetidine CH (C3)~3.6 - 3.9Multiplet~35

Note: The exact chemical shifts can vary based on solvent and concentration. The carboxylic acid proton is exchangeable and may not be observed in the presence of water or may appear as a very broad signal[1].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) is the ideal technique due to the polar nature of the molecule.[2]

Expert Insight: Running the analysis in both positive and negative ion modes provides complementary information. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is the primary ion. Tandem MS (MS/MS) experiments on these precursor ions can elucidate the fragmentation pathways, confirming the connectivity of the benzoyl and carboxylic acid groups to the azetidine core.

Table 2: Predicted m/z Values for Precursor and Key Fragment Ions

Ion Mode Ion Type Predicted m/z Description
Positive[M+H]⁺206.08Protonated parent molecule
Positive[M+Na]⁺228.06Sodium adduct
PositiveFragment105.03Benzoyl cation [C₆H₅CO]⁺
PositiveFragment160.07Loss of H₂O and CO from [M+H]⁺
Negative[M-H]⁻204.06Deprotonated parent molecule
NegativeFragment160.07Loss of CO₂ from [M-H]⁻
Infrared (IR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

Expert Insight: The most revealing regions will be the carbonyl and O-H stretching frequencies. Two distinct carbonyl peaks are expected: one for the tertiary amide (benzoyl group) and another for the carboxylic acid. The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.

Table 3: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H2500 - 3300Very Broad
Aromatic C-H3000 - 3100Sharp, Medium
Aliphatic C-H2850 - 3000Sharp, Medium
Carboxylic Acid C=O1700 - 1725Strong, Sharp
Amide C=O (Benzoyl)1630 - 1660Strong, Sharp
Aromatic C=C1450 - 1600Medium to Weak

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. The benzoyl group provides a strong chromophore for UV detection, enabling high sensitivity.[3][4]

Reverse-Phase HPLC (RP-HPLC)

Expert Insight: A C18 stationary phase is well-suited for this molecule's moderate polarity. The mobile phase should be a mixture of an organic solvent (like acetonitrile) and water. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase is critical. This suppresses the ionization of the carboxylic acid group, ensuring a single, sharp, well-retained peak and improving peak shape.[4]

Table 4: Recommended HPLC-UV Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water

Detailed Experimental Protocols

These protocols outline the step-by-step procedures for acquiring the analytical data discussed above.

Protocol: LC-MS Analysis

This workflow details the process from sample preparation to data acquisition for structural confirmation.

LCMS_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Weigh ~1 mg of sample A2 Dissolve in 1 mL of 50:50 ACN:H₂O A1->A2 A3 Vortex to mix A2->A3 A4 Filter with 0.22 µm PTFE syringe filter A3->A4 A5 Transfer to LC vial A4->A5 B1 Equilibrate LC-MS system with HPLC method A5->B1 Prepared Sample B2 Inject 5 µL of sample B1->B2 B3 Acquire Full Scan Data (Pos/Neg ESI, m/z 50-500) B2->B3 B4 Perform data-dependent MS/MS on precursor ions B3->B4 C1 Extract ion chromatograms for predicted m/z B4->C1 Raw Data C2 Confirm [M+H]⁺ and [M-H]⁻ in mass spectra C1->C2 C3 Analyze MS/MS spectra to confirm fragments C2->C3

Caption: Step-by-step workflow for LC-MS analysis of the target compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of 1-Benzoylazetidine-3-carboxylic acid.

    • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS System Configuration:

    • Use the HPLC parameters outlined in Table 4.

    • Couple the HPLC outlet to an ESI-MS detector.

    • Set the mass spectrometer to acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

    • Enable a data-dependent acquisition mode to trigger MS/MS fragmentation on the most intense ions in each scan, specifically targeting the predicted m/z values for [M+H]⁺ and [M-H]⁻.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the ion chromatogram for the theoretical m/z of the protonated (206.08) and deprotonated (204.06) parent ions.

    • Verify the mass accuracy of the observed precursor ions in the corresponding mass spectra.

    • Analyze the MS/MS fragmentation spectra to confirm the presence of key structural fragments, such as the benzoyl cation (m/z 105.03).

Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Cap the tube and gently invert several times or sonicate briefly to dissolve the sample completely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to the sample.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

    • Assign the peaks in the ¹³C spectrum based on predicted chemical shifts and, if necessary, data from advanced 2D NMR experiments (like HSQC/HMBC).

Summary and Conclusion

The analytical characterization of 1-Benzoylazetidine-3-carboxylic acid requires an orthogonal, multi-technique approach. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a robust and reliable data package. The protocols and insights provided in this application note serve as a comprehensive guide for scientists to ensure the quality and integrity of this vital chemical building block, thereby supporting the advancement of drug discovery and development programs.

References

  • Dubois, M. A., et al. (2020).Short synthesis of oxetane and azetidine 3-aryl-3-carboxylic acid derivatives by selective furan oxidative cleavage. Organic Letters, 22(13), 5279–5283. (Referenced in a broader context of azetidine synthesis).
  • Egbujor, M. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 22-25. Retrieved from [Link]

  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. Retrieved from [Link]

  • Kwiecień, A., & Wzorek, Z. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Takahashi, M., & Nagasawa, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Retrieved from [Link]

Sources

"coupling reactions involving 1-Benzoylazetidine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reactions Involving 1-Benzoylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar analogues. 1-Benzoylazetidine-3-carboxylic acid is a cornerstone building block in this field. It presents two key functional handles for molecular elaboration: a stable N-benzoyl protected amine and a versatile carboxylic acid. This guide provides a detailed exploration of the principal coupling reactions involving this key intermediate, offering both theoretical insights and practical, field-tested protocols. The carboxylic acid moiety is a crucial functional group in the pharmacophore of over 450 drugs, valued for its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[1][2]

Part 1: Amide Bond Formation - The Workhorse Reaction

The most direct and frequently employed transformation for 1-Benzoylazetidine-3-carboxylic acid is its coupling with primary or secondary amines to form amide bonds.[3] This reaction is central to building peptides, peptidomimetics, and a vast array of other molecular architectures. The fundamental challenge is that the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[3][4]

Causality of Reagent Selection

The choice of coupling reagent is critical and depends on the steric hindrance of the coupling partners, the potential for side reactions, and the desired reaction conditions. Modern peptide coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][6]

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While effective, this intermediate can be prone to side reactions, including racemization of chiral centers.[3] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which suppresses racemization and improves yields.[6] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly favored in medicinal chemistry because its urea byproduct is water-soluble, simplifying purification.[7][8]

  • Onium Salts (Phosphonium & Aminium/Uronium): Reagents like PyBOP (phosphonium) and HATU (aminium) come "pre-packaged" with a benzotriazole-derived leaving group.[4] They react with the carboxylate to directly form the active ester, generally leading to faster reactions, higher yields, and less racemization, especially for sterically hindered substrates.[5][6] HATU, which forms a highly reactive HOAt ester, is considered one of the most efficient coupling reagents available.[7] A potential side reaction with aminium/uronium salts is the guanidinylation of the amine coupling partner if the carboxylic acid activation is slow.[5]

Data Presentation: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesKey AdvantagesKey Considerations
Carbodiimides EDC, DCC, DICCost-effective; water-soluble byproduct (EDC).[7]Requires additive (e.g., HOBt, HOAt) to suppress racemization and improve efficiency. DCC byproduct is poorly soluble.[9][10]
Phosphonium Salts PyBOP, PyAOPHigh efficiency; low racemization; does not cause guanidinylation side reactions.[7]Byproducts can be difficult to remove.
Aminium/Uronium Salts HATU, HBTU, HCTUVery high reactivity, especially for hindered couplings (HATU).[7] Fast reaction times.Can cause guanidinylation of the amine if activation is slow or excess reagent is used.[5] More expensive.
Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1-Benzoylazetidine- 3-carboxylic acid D Dissolve Reactants under Inert Atmosphere (N2) A->D B Amine (R-NH2) B->D C Anhydrous Solvent (e.g., DMF, DCM) C->D E Add Base (e.g., DIPEA, Et3N) D->E F Add Coupling Reagent (e.g., HATU) at 0°C E->F G Stir at RT (1-12 h) F->G H Aqueous Workup (e.g., H2O, brine wash) G->H I Extract with Organic Solvent H->I J Dry, Concentrate I->J K Purify (e.g., Column Chromatography) J->K L Final Amide Product K->L G center Pd(II) A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X      Ln B->C D Transmetalation (Base, R-B(OH)2) C->D E Ar-Pd(II)-R      Ln D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G H Ar-X (Substrate) H->B G A Aryl Halide (Ar-X) + Amine (R2NH) C Reaction Mixture in Anhydrous Solvent (e.g., Toluene, Dioxane) A->C B Pd(0) Catalyst + Ligand (e.g., RuPhos) + Base (e.g., NaOtBu) B->C D Heat under Inert Atmosphere C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Final Product (Ar-NR2) F->G

Sources

Application Notes & Protocols: Strategic Protection of Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Value of Azetidine-3-Carboxylic Acid

Azetidine-3-carboxylic acid is a non-canonical, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid, four-membered ring structure imparts unique conformational constraints when incorporated into peptides or small molecules, often leading to enhanced metabolic stability, improved binding affinity, and novel pharmacological profiles.[1][2] However, the very features that make this scaffold attractive—namely, the strained azetidine ring and the bifunctional nature of the molecule (a secondary amine and a carboxylic acid)—present considerable synthetic challenges.

Unprotected azetidine-3-carboxylic acid can readily undergo self-polymerization or other undesired side reactions under many standard chemical conditions. Therefore, a robust and well-planned protecting group strategy is not merely a procedural step but the cornerstone of any successful synthesis involving this building block. The choice of protecting groups for the azetidine nitrogen and the carboxylic acid dictates the entire synthetic route, influencing reaction compatibility, purification strategies, and overall yield.

This guide provides a detailed overview of common and advanced protecting group strategies for azetidine-3-carboxylic acid. It moves beyond simple lists to explain the causality behind procedural choices, offering field-proven insights into selecting, applying, and removing these critical chemical modifiers.

Core Principle: Orthogonal Protection

In a multi-step synthesis, it is often necessary to deprotect one functional group while leaving others intact. This concept, known as orthogonal protection , is fundamental to efficient synthesis.[3][4] An orthogonal strategy employs protecting groups that are removed under mutually exclusive conditions. For instance, an acid-labile group can be cleaved in the presence of a base-labile group, and both can remain intact during a reaction like catalytic hydrogenolysis.[4][5] Mastering orthogonality is key to unlocking complex molecular architectures based on the azetidine scaffold.

G cluster_PG Protecting Group Classes cluster_Cleavage Cleavage Conditions Boc Boc / t-Bu Esters Acid Acid (e.g., TFA, HCl) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Boc->Hydrogenolysis Stable Fmoc Fmoc Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable Cbz Cbz / Bn Esters Cbz->Acid Stable (Mild) Cbz->Base Stable Cbz->Hydrogenolysis Cleaved by caption Orthogonal Protecting Group Relationships

Figure 1: Orthogonal Protecting Group Relationships

Part 1: Protection of the Azetidine Nitrogen

The secondary amine of the azetidine ring is nucleophilic and must be protected to prevent unwanted side reactions during carboxylic acid activation or other electrophilic transformations. The most common N-protecting groups are carbamates.

Summary of N-Protecting Groups
Protecting GroupAcronymStructureIntroduction ReagentCleavage ConditionOrthogonal To
tert-ButoxycarbonylBocBoc-NBoc₂OStrong Acid (TFA, HCl)Fmoc, Cbz, Bn
CarboxybenzylCbz (or Z)Cbz-NCbz-ClH₂/Pd-C (Hydrogenolysis)Boc, Fmoc, t-Bu
9-FluorenylmethoxycarbonylFmocFmoc-NFmoc-OSuBase (e.g., Piperidine)Boc, Cbz, Bn, t-Bu
In-Depth Analysis and Protocols

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and clean, acid-mediated removal.[1][2][6] It is stable to basic conditions and hydrogenolysis, making it an excellent choice for many synthetic routes.

  • Causality: The Boc group's lability in acid stems from the stability of the tert-butyl carbocation that is formed upon protonation of the carbamate carbonyl, which then readily fragments. This mechanism ensures that deprotection occurs under conditions that typically do not affect other acid-stable groups.

G Aze Azetidine-3-COOH BocAze N-Boc-Azetidine-3-COOH Aze->BocAze Boc₂O, Base (Protection) DeprotectedAze Azetidine-3-COOH • HCl BocAze->DeprotectedAze TFA or HCl/Dioxane (Deprotection)

Figure 2: N-Boc Protection and Deprotection Workflow

Protocol 1: N-Boc Protection of Azetidine-3-carboxylic acid

  • Dissolution: Suspend azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until the solid dissolves. The base neutralizes the carboxylic acid and the HCl that will be generated implicitly, driving the reaction forward.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes. Maintaining a low temperature controls the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. The product will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield N-Boc-azetidine-3-carboxylic acid.[7][8]

Protocol 2: N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Add a 4 M solution of HCl in dioxane (10 eq) or neat trifluoroacetic acid (TFA, 10-20 eq). The reaction is typically vigorous with gas evolution (isobutylene and CO₂).[9]

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt, which can often be used directly in the next step or triturated with diethyl ether to yield a solid.

The carboxybenzyl (Cbz or Z) group is a classic protecting group, introduced by Bergmann and Zervas.[10] Its primary advantage is its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[6][11] This makes it orthogonal to both Boc and Fmoc groups.

  • Causality: The Cbz group's unique cleavage mechanism involves the reduction of the benzyl ester to toluene and a carbamic acid intermediate on the surface of a palladium catalyst.[11] This carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

Protocol 3: N-Cbz Protection of Azetidine-3-carboxylic acid

  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH, 2.2 eq) with cooling in an ice bath.

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. This is a classic Schotten-Baumann reaction condition.[11]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up & Isolation: Follow steps 5-7 from Protocol 1 for work-up, acidification, and isolation to yield N-Cbz-azetidine-3-carboxylic acid.

Protocol 4: N-Cbz Deprotection (Hydrogenolysis)

  • Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected azetidine (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a nitrogen or argon atmosphere and kept wet with solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring & Filtration: Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and easily removed, yielding the pure, deprotected azetidine.[10]

Part 2: Protection of the Carboxylic Acid

The carboxylic acid must be protected, typically as an ester, to prevent it from reacting during N-alkylation, reduction, or coupling reactions where another carboxylic acid is being activated.

Summary of O-Protecting Groups
Protecting GroupAcronymStructureIntroduction ReagentCleavage ConditionOrthogonal To
Methyl/Ethyl EsterMe/EtCOOMe/COOEtSOCl₂ in MeOH/EtOHBase Hydrolysis (LiOH, NaOH)Boc, Cbz, Bn
Benzyl EsterBnCOOBnBenzyl bromide/alcoholH₂/Pd-C (Hydrogenolysis)Boc, Fmoc, t-Bu
tert-Butyl Estert-BuCOOtButert-Butanol, DCCStrong Acid (TFA, HCl)Fmoc, Cbz, Bn
In-Depth Analysis and Protocols

Methyl and ethyl esters are straightforward to prepare but require basic hydrolysis (saponification) for removal.[12][13] This cleavage condition is incompatible with base-labile protecting groups like Fmoc, a crucial consideration in peptide synthesis.

  • Causality: Saponification is a nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl. This process is irreversible due to the deprotonation of the resulting carboxylic acid by the strong base.

Protocol 5: Methyl Esterification

  • Setup: Suspend the N-protected azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).

  • Reagent Addition: Cool the suspension to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. This reagent reacts with methanol to generate HCl in situ, which catalyzes the esterification.[12]

  • Reaction: Stir the mixture at room temperature overnight.

  • Isolation: Concentrate the solution under reduced pressure. The resulting solid is the methyl ester hydrochloride salt, which can be purified by recrystallization.

Protocol 6: Methyl Ester Hydrolysis (Saponification)

  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) or dioxane and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 3-5 eq) and stir at room temperature for 1-3 hours.[14] Monitor by TLC.

  • Work-up: After the reaction is complete, remove the organic solvent in vacuo. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free acid.

The benzyl (Bn) ester is an excellent choice for protecting the carboxylic acid when an acid-labile N-protecting group like Boc is used.[4] Both the Cbz and Bn groups are removed by hydrogenolysis, so they are not orthogonal to each other.[15][16][17]

  • Causality: Similar to the Cbz group, the benzyl ester is cleaved via hydrogenolysis, where the benzyl C-O bond is reductively cleaved on a palladium catalyst surface to yield the carboxylic acid and toluene.[16][18]

G BocAze N-Boc-Azetidine-3-COOH BocAzeBn N-Boc-Azetidine-3-COOBn BocAze->BocAzeBn BnBr, Base (Protection) DeprotectedAzeCOOH Azetidine-3-COOH BocAzeBn->DeprotectedAzeCOOH H₂, Pd/C (Deprotection)

Figure 3: O-Benzyl Protection and Deprotection Workflow

Protocol 7: Benzyl Esterification

  • Setup: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Basification: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) and stir the mixture at room temperature overnight.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 8: Benzyl Ester Deprotection (Hydrogenolysis)

  • Procedure: Follow the exact procedure outlined in Protocol 4 . This single step will cleave both an N-Cbz group and an O-Bn group if present, or just the O-Bn group if an orthogonal N-protecting group like Boc is used.

Conclusion: Designing Your Synthetic Route

The selection of a protecting group strategy for azetidine-3-carboxylic acid is a critical decision that must be made with the entire synthetic sequence in mind. The principles of orthogonality are paramount. For instance, the Boc/Bn combination allows for selective N-deprotection with acid or full deprotection via hydrogenolysis. Conversely, the Fmoc/t-Bu strategy, a mainstay of solid-phase peptide synthesis, allows for base-labile N-deprotection followed by a final acid cleavage of the t-butyl ester and any side-chain protecting groups.[3] By understanding the mechanisms and conditions detailed in this guide, researchers can confidently navigate the synthetic challenges posed by this valuable building block, enabling the creation of novel and potent chemical entities.

References

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
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  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.Technical Disclosure Commons.
  • Fmoc-azetidine-3-carboxylic acid - Chem-Impex.
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  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.Reddit.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.Liverpool John Moores University.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.Organic Chemistry Portal.
  • 142253-55-2|N-Boc-Azetidine-3-carboxylic acid|BLD Pharm.BLD Pharm.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.Semantic Scholar.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.BenchChem.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.MDPI.
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Application Notes & Protocols: The Strategic Use of 1-Benzoylazetidine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Compact Powerhouse in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced physicochemical and pharmacokinetic properties is relentless. Small, saturated heterocycles have emerged as privileged scaffolds, and among them, the azetidine ring stands out. Azetidines are four-membered, nitrogen-containing heterocycles whose inherent ring strain and conformational rigidity impart unique and desirable characteristics to drug candidates.[1][2] This sp³-rich, three-dimensional structure provides distinct exit vectors for substituents, allowing for precise spatial orientation within a biological target's binding site.[2]

The incorporation of an azetidine motif can lead to significant improvements in key drug-like properties, including:

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.

  • Metabolic Stability: The rigid, strained ring is less susceptible to metabolic degradation compared to more flexible, larger aliphatic rings.[3]

  • Improved Pharmacokinetics: The favorable properties often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

  • Reduced Lipophilicity: Judicious use of the scaffold can help control a molecule's lipophilicity (logP), a critical parameter for oral bioavailability and off-target effects.

Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the antihypertensive azelnidipine, feature an azetidine ring, underscoring its therapeutic relevance.[1][2][4] Within this valuable class of building blocks, 1-Benzoylazetidine-3-carboxylic acid serves as a particularly versatile and strategic starting material for the synthesis of novel compound libraries. The benzoyl group provides a stable protecting group for the azetidine nitrogen, while the carboxylic acid at the 3-position offers a robust chemical handle for diversification.

This document provides a detailed guide for researchers, outlining the strategic applications and core synthetic protocols for leveraging 1-Benzoylazetidine-3-carboxylic acid in drug discovery campaigns.

Strategic Applications in Drug Discovery Programs

The utility of 1-Benzoylazetidine-3-carboxylic acid extends beyond its simple structure, offering several strategic advantages in the design of new chemical entities.

  • Fragment-Based Drug Design (FBDD): The conformationally restricted nature of the azetidine core makes it an ideal fragment.[4] It presents a rigid framework with a well-defined 3D geometry, reducing the entropic penalty upon binding to a target and potentially leading to higher-affinity ligands.[4]

  • Scaffold for Combinatorial Libraries: The carboxylic acid moiety is a prime reaction site for amide coupling, one of the most robust and frequently used reactions in medicinal chemistry.[5][6][7] This allows for the rapid generation of large, diverse libraries of compounds by coupling the scaffold with a wide array of commercially available amines.

  • Bioisosteric Replacement: The azetidine ring is often employed as a bioisostere for larger or more flexible groups like piperidines, piperazines, or even phenyl rings. This substitution can fine-tune ligand-target interactions, improve metabolic stability, and modulate physicochemical properties to overcome ADME liabilities.[2]

  • Exploration of Chemical Space: The C3-substitution vector provided by the carboxylic acid allows medicinal chemists to systematically probe the binding pocket of a target protein, optimizing interactions to enhance potency and selectivity.

cluster_0 Core Scaffold cluster_1 Strategic Advantages Scaffold 1-Benzoylazetidine- 3-carboxylic acid FBDD Fragment-Based Design Scaffold->FBDD Rigid Core Libraries Combinatorial Libraries Scaffold->Libraries Reactive Handle (COOH) Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Improves PK/ PD Properties Vectors Defined Exit Vector Scaffold->Vectors C3-Position Substitution

Caption: Strategic role of the core scaffold in drug discovery.

Core Protocol: Amide Coupling for Library Synthesis

The formation of an amide bond by coupling the carboxylic acid of the scaffold with a primary or secondary amine is the cornerstone reaction for its use.[5] The direct reaction is inefficient; therefore, the carboxylic acid must first be activated.[8] The following protocol details a robust and widely applicable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS).

Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, yet still highly amine-reactive, NHS ester.[9] This two-step, one-pot process increases coupling efficiency and minimizes side reactions.[5]

Materials & Reagents
  • 1-Benzoylazetidine-3-carboxylic acid

  • Amine of interest (e.g., R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate, DCM)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Benzoylazetidine-3-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

    • Add NHS (1.1 eq) and EDC (1.2 eq) to the solution.

    • Add DIPEA (2.0-3.0 eq) to the mixture. The base scavenges the HCl produced and maintains a favorable pH.

  • Activation:

    • Stir the mixture at room temperature for 30-60 minutes. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

  • Amine Coupling:

    • Once the activation is complete (or deemed sufficient), add the desired amine (1.0-1.1 eq) to the reaction mixture.

    • Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction for the formation of the product and consumption of the activated ester.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with water and an organic solvent such as Ethyl Acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.

Start Dissolve Acid, Add EDC, NHS, Base Activation Stir 30-60 min (RT) Forms Activated Ester Start->Activation Coupling Add Amine (R-NH2) Stir 4-16 h (RT) Activation->Coupling Workup Aqueous Quench & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Derivative Purification->Product

Caption: Workflow for EDC/NHS mediated amide coupling.

Characterization and Biological Evaluation of Derivatives

Confirmation of the structure and purity of newly synthesized derivatives is critical before proceeding to biological testing. A standard suite of analytical techniques should be employed.

Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the final compound. Specific proton and carbon signals corresponding to the azetidine core, the benzoyl group, and the newly introduced amine fragment should be identified and assigned.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion ([M+H]⁺).[10][12]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the newly formed amide bond (typically ~1640-1680 cm⁻¹).[10]

  • Purity Analysis: High-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is used to determine the purity of the final compound, which should typically be >95% for biological screening.[7]

Hypothetical Data for a Derivative Series

The true power of this scaffold is realized when a series of derivatives is synthesized to explore structure-activity relationships (SAR). The table below illustrates hypothetical data for a set of derivatives targeting a fictional kinase, demonstrating how modifications can impact biological activity.

Compound IDR Group (from R-NH₂)Molecular Weight ( g/mol )IC₅₀ (nM) vs. Target Kinase
AZ-001 Phenyl348.40850
AZ-002 4-Fluorophenyl366.39420
AZ-003 3-Pyridyl349.39150
AZ-004 Cyclohexyl354.45>10,000

This data is illustrative and does not represent real experimental results.

General Workflow for Biological Evaluation

Once a library of pure compounds is generated, a tiered screening approach is typically employed to identify promising candidates.

Compound Synthesized Derivative Library Primary Primary Screening (e.g., Biochemical Assay) Identify Hits Compound->Primary Dose Dose-Response Assay Determine IC50/EC50 Primary->Dose Cellular Cell-Based Assays (Potency & Toxicity) Dose->Cellular ADME In Vitro ADME/Tox (Metabolic Stability, etc.) Cellular->ADME Lead Lead Candidate for In Vivo Studies ADME->Lead

Caption: Tiered workflow for biological evaluation of new compounds.

  • Primary Screening: Compounds are tested at a single high concentration in a high-throughput biochemical or phenotypic assay to identify initial "hits."[13]

  • Dose-Response Analysis: Hits are then tested across a range of concentrations to determine potency metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[12]

  • Secondary & Cellular Assays: Potent compounds are evaluated in more complex, biologically relevant models, such as cell-based assays, to confirm their mechanism of action and assess cytotoxicity.[14]

  • In Vitro ADME/Tox: Promising candidates undergo early profiling to assess their drug-like properties, such as metabolic stability in liver microsomes, plasma protein binding, and potential for off-target toxicity.

Conclusion

1-Benzoylazetidine-3-carboxylic acid is a high-value building block in contemporary drug discovery. Its rigid, three-dimensional azetidine core offers a pathway to compounds with improved pharmacokinetic profiles, while the strategically placed carboxylic acid function enables rapid and efficient diversification through robust amide coupling chemistry. By following the protocols and strategic workflows outlined in these notes, research and development teams can effectively harness the potential of this scaffold to generate novel, high-quality lead compounds for a wide range of therapeutic targets.

References

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC, NIH.
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  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents. (2023). PubMed Central, NIH.
  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave online.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzoylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Azetidine Building Block

Welcome to the technical support guide for the synthesis of 1-Benzoylazetidine-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the conformational rigidity imparted by its strained four-membered ring.[1] However, the synthesis of this and other azetidines is not without its challenges, stemming from ring strain, potential side reactions, and purification hurdles.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will explore common pitfalls, offer data-driven troubleshooting advice, and present validated protocols to ensure your success.

Core Synthetic Strategy: A Validated Pathway

A practical and widely-cited pathway to the azetidine core starts from commercially available diethyl bis(hydroxymethyl)malonate.[4] The overall strategy involves three key stages:

  • Azetidine Ring Formation: Cyclization to form the N-benzyl protected azetidine diester.

  • Selective Hydrolysis & Decarboxylation: Conversion of the diester to a mono-acid.

  • Deprotection & Benzoylation: Removal of the benzyl group and subsequent N-benzoylation to yield the final product. (Note: This guide focuses on the synthesis of the core intermediate, N-benzylazetidine-3-carboxylic acid, as the final benzoylation is a standard transformation).

Below is a workflow illustrating this synthetic logic.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Hydrolysis & Decarboxylation cluster_2 Stage 3: Final Product Formation A Diethyl bis(hydroxymethyl)malonate B Bis-triflate Intermediate A->B Triflic Anhydride, DIPEA, MeCN, < -10°C C N-Benzyl Azetidine-3,3-dicarboxylate B->C Benzylamine, DIPEA D Disodium Salt C->D NaOH, MeOH E N-Benzyl Azetidine-3,3-dicarboxylic acid D->E HCl (aq) F N-Benzylazetidine-3-carboxylic acid E->F Heat (90-100°C) G Azetidine-3-carboxylic acid F->G Hydrogenation (Pd(OH)2/C) H 1-Benzoylazetidine-3-carboxylic acid G->H Benzoyl Chloride, Base

Caption: General workflow for synthesizing 1-Benzoylazetidine-3-carboxylic acid.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield for the azetidine ring formation (Stage 1) is very low. What are the common causes?

Answer: Low yield in the cyclization step is the most frequent challenge. The root cause often lies in reaction conditions or reagent quality. The formation of the bis-triflate intermediate is critical and highly moisture-sensitive.

Potential Causes & Solutions:

  • Moisture Contamination: Triflic anhydride reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous acetonitrile.[4]

  • Incorrect Temperature Control: The triflation step is highly exothermic. The temperature must be kept below -10°C during the addition of triflic anhydride to prevent degradation and side reactions.[4]

  • Inefficient Base Quenching: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the triflic acid byproduct. Insufficient DIPEA can lead to acidic conditions that promote side reactions. Use at least 2.5 equivalents as reported in practical syntheses.[4]

  • Side Reaction - Elimination: The bis-triflate intermediate can undergo elimination instead of cyclization. This is often minimized by the one-pot procedure where benzylamine is added directly to the cold solution of the in-situ generated bis-triflate.[5]

  • Side Reaction - Aziridinium Ion Formation: Strained azetidine systems can be prone to rearrangements. Under certain conditions, an intramolecular displacement could form a bicyclic aziridinium ion, which can then be attacked by nucleophiles (like solvent), leading to ring-opened byproducts.[6] Careful control of temperature and stoichiometry is key to favor the desired direct cyclization.

G Start Low Yield in Ring Formation? CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckTemp Was temperature kept < -10°C? CheckMoisture->CheckTemp Yes Troubleshoot Primary Issue Identified. Review Protocol. CheckMoisture->Troubleshoot No CheckBase Was ≥2.5 eq. of DIPEA used? CheckTemp->CheckBase Yes CheckTemp->Troubleshoot No CheckBase->Troubleshoot No AnalyzeCrude Analyze crude NMR for elimination or ring-opened byproducts. CheckBase->AnalyzeCrude Yes

Caption: Decision tree for troubleshooting low cyclization yields.

Question 2: The decarboxylation step (Stage 2) is not going to completion or is giving multiple products. How can I improve it?

Answer: The decarboxylation of N-benzyl azetidine-3,3-dicarboxylic acid to the mono-acid is a thermal process that is highly sensitive to pH and temperature.

Potential Causes & Solutions:

  • Incorrect pH for Saponification: The initial step is the hydrolysis of the diethyl ester using a base like sodium hydroxide. This must go to completion to form the disodium salt. Monitor the reaction by TLC or LC-MS until all starting material is consumed.[4]

  • Improper pH for Acidification: After saponification, the disodium salt is carefully acidified with an acid like HCl to form the dicarboxylic acid. Over-acidification can be detrimental. A carefully controlled addition to a specific pH is recommended in some procedures.[4]

  • Insufficient Heating: The decarboxylation itself requires heating the aqueous solution of the dicarboxylic acid to around 90-100°C.[7] If the temperature is too low, the reaction will be sluggish or incomplete.

  • Product Isolation Issues: The resulting N-benzylazetidine-3-carboxylic acid is water-soluble. Isolation cannot be achieved by simple extraction. The reported procedure involves filtering the hot aqueous solution and using it directly in the next step (hydrogenation).[4] Attempting to isolate it without proper techniques like azeotropic distillation can lead to loss of product.

Parameter Recommendation Rationale Reference
Saponification NaOH in MethanolEnsures complete hydrolysis of both ester groups.[4]
Acidification Add 5N HCl slowlyControlled protonation to form the dicarboxylic acid without degradation.[4]
Decarboxylation Temp. 90 - 100 °CProvides sufficient thermal energy for CO₂ extrusion.[7]
Product Handling Use aqueous solution directlyAvoids difficult isolation of the water-soluble product.[4]
Question 3: I am having trouble purifying the final 1-Benzoylazetidine-3-carboxylic acid. What is the best method?

Answer: Purifying zwitterionic or polar compounds like amino acids can be challenging. Standard silica gel chromatography can be difficult due to streaking.

Potential Causes & Solutions:

  • Residual Salts: If the final benzoylation or previous steps involved salts, they must be thoroughly removed.

  • Incorrect Purification Technique: Column chromatography may not be ideal. A combination of other techniques is often more effective.

Recommended Purification Strategy:

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[8]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving neutral and basic impurities behind.

    • Carefully re-acidify the aqueous layer with cold 1N HCl to a pH of ~2-3, causing the pure carboxylic acid to precipitate or become extractable.

    • Extract the product back into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) can provide high purity.[4]

  • Ion-Exchange Chromatography: For very difficult purifications, using an ion-exchange resin can be an effective, albeit more complex, solution.[8]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different N-protecting group instead of benzyl?

    • A: Yes. The benzhydryl (diphenylmethyl) group has also been used effectively in azetidine synthesis.[9] However, the N-benzyl group is advantageous as it can be easily removed via catalytic hydrogenation, which are generally clean and high-yielding conditions.[4][7] The choice of protecting group should be compatible with downstream reaction conditions.[10]

  • Q: My starting material, diethyl bis(hydroxymethyl)malonate, appears to be of poor quality. How will this affect the synthesis?

    • A: The purity of this starting material is paramount. Impurities can interfere with the sensitive triflation reaction. It is commercially available, but can also be prepared from diethylmalonate.[7] It is advisable to verify its purity by NMR before starting.

  • Q: What is the best way to perform the final N-benzoylation step?

    • A: The N-benzoylation of the deprotected azetidine-3-carboxylic acid (which is a secondary amine) can be achieved under standard Schotten-Baumann conditions. This typically involves reacting the amino acid with benzoyl chloride in the presence of an aqueous base like sodium hydroxide or sodium bicarbonate at a low temperature (0°C to room temperature).

Detailed Experimental Protocol: Synthesis of Azetidine-3-Carboxylic Acid

This protocol is adapted from a reported practical, large-scale synthesis and focuses on creating the key precursor to the title compound.[4]

Step 1: Preparation of 1-(phenylmethyl)-3,3-azetidinedicarboxylic acid diethyl ester

  • Charge a 1L, three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, thermometer, and nitrogen inlet with diethyl bis(hydroxymethyl)malonate (35.0 g, 159 mmol) and anhydrous acetonitrile (520 mL).

  • Cool the solution to -20°C using an acetone/dry ice bath.

  • Slowly add triflic anhydride (56.1 mL, 334 mmol, 2.1 equiv.) via an addition funnel over 50-60 minutes, ensuring the internal temperature does not rise above -10°C.

  • Add N,N-Diisopropylethylamine (DIPEA) (51.4 g, 397 mmol, 2.5 equiv.) over 30 minutes, again maintaining the temperature below -10°C.

  • After stirring for 30 minutes, add a solution of benzylamine (17.0 g, 159 mmol) and DIPEA (20.5 g, 159 mmol) in acetonitrile (50 mL) over 45 minutes, keeping the temperature below -10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Preparation of Azetidine-3-carboxylic acid

  • Dissolve the crude diester from Step 1 in methanol (200 mL) and add a solution of sodium hydroxide (19.1 g, 477 mmol) in water (50 mL).

  • Heat the mixture to reflux for 4 hours. Cool to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting solid (disodium salt) in water (120 mL) and add 5N HCl (approx. 48 mL) over 45 minutes. The temperature may rise to ~30°C.

  • Heat the resulting solution to 96°C for 16 hours to effect decarboxylation.

  • Cool the aqueous solution containing 1-(phenylmethyl)-azetidine-3-carboxylic acid. Add ethanol (48 mL) and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 2.1 g).

  • Subject the mixture to hydrogenation (40 psi H₂) at 60°C for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate. Azeotropically distill with ethanol until the water content is <2%. The product, azetidine-3-carboxylic acid, will crystallize and can be isolated by filtration as a white solid.[4] Purity can be assessed by HPLC and NMR.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]

  • Process for making azetidine-3-carboxylic acid.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protecting groups. Oxford Learning Link. [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

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  • How can I purify carboxylic acid?. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

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Technical Support Center: Purification of 1-Benzoylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Benzoylazetidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern successful purification, enabling you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for 1-Benzoylazetidine-3-carboxylic acid?

The purification strategy for 1-Benzoylazetidine-3-carboxylic acid is dictated by its key structural features: a moderately polar N-benzoyl amide and a polar carboxylic acid. The three primary methods are:

  • Recrystallization: This is the preferred method for obtaining high-purity, crystalline material, especially for final product isolation. The key is to find a solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1]

  • Acid-Base Extraction: This powerful liquid-liquid extraction technique is ideal for removing non-acidic (neutral or basic) impurities from the crude product. It leverages the acidic nature of the carboxylic acid group to move the target compound between immiscible organic and aqueous layers.[2][3]

  • Column Chromatography: While effective, this method is often reserved for situations where recrystallization or extraction fails to remove impurities with similar acidity and polarity, or for small-scale purification. Silica gel is the standard stationary phase.[4]

Q2: How can I reliably assess the purity of my final product?

A multi-faceted approach is essential for confirming the purity and identity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. A clean spectrum, free of signals from solvents or impurities, is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive assessment of purity. A single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) is desired. It is particularly useful for detecting trace impurities not visible by NMR. Note that different analytical methods can sometimes yield conflicting results due to factors like ionization efficiency in MS.[5]

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that matches the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.

Q3: What are the stability considerations for this compound during workup and storage?

The N-benzoyl group is an amide, which is generally stable. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[6][7][8]

  • During Purification: Avoid prolonged exposure to strong bases (like NaOH or KOH), particularly when heating. For acid-base extractions, use milder bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form the carboxylate salt.[2][9] While the benzoyl group itself can be used as a protecting group that is removed by basic hydrolysis, this typically requires forcing conditions.[10]

  • Storage: Store the purified, dry solid in a well-sealed container at cool temperatures, away from moisture and light, to ensure long-term stability.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-Benzoylazetidine-3-carboxylic acid.

Q1: My crude product is a persistent oil or sticky solid, but it's supposed to be a crystalline powder. How can I induce crystallization?

Causality: "Oiling out" or failure to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.[11][12] This can also happen if the compound's melting point is lower than the boiling point of the chosen solvent.[12]

Solution Pathway:

  • Initial Cleanup: Before attempting recrystallization, perform a preliminary purification.

    • Acid-Base Extraction: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Perform an acid-base extraction as detailed in the protocol below to remove neutral or basic impurities.

    • Silica Plug Filtration: Dissolve the oil in a minimum amount of DCM and pass it through a short plug of silica gel, eluting with a slightly more polar solvent (e.g., 95:5 DCM:Methanol). This will remove highly polar or baseline impurities.

  • Recrystallization Attempt:

    • Solvent Selection: Use the cleaned material to screen for a suitable recrystallization solvent (see Table 1). A good solvent will dissolve the compound when hot but not when cold.[1]

    • Induce Crystallization: If crystals do not form upon cooling, try the following:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. This creates nucleation sites for crystal growth.[12]

      • Seeding: Add a tiny crystal of pure 1-Benzoylazetidine-3-carboxylic acid to the cooled, supersaturated solution.

      • Reduce Solvent: If too much solvent was used, gently heat the solution to boil off a portion of the solvent and allow it to cool again.[11]

Q2: My NMR spectrum shows unreacted azetidine-3-carboxylic acid and/or benzoic acid. How do I remove these?

Causality: These impurities are the result of incomplete reaction or hydrolysis of the starting benzoyl chloride. Benzoic acid is a common impurity in N-acylation reactions.[13] Since both the product and these impurities are carboxylic acids, simple recrystallization may be inefficient. However, their polarities are different enough that a carefully executed acid-base extraction or column chromatography can be effective.

Solution Pathway:

Your primary tool here is a carefully controlled acid-base extraction. The pKa difference between your product and benzoic acid might not be large, but separation from the more polar, zwitterionic azetidine-3-carboxylic acid is straightforward.

Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude Product assess Assess Crude Product (TLC, ¹H NMR) start->assess oil Product is an Oil or Gummy Solid assess->oil Oily solid Product is a Solid assess->solid Solid extraction Perform Acid-Base Extraction oil->extraction recrystallize Attempt Recrystallization solid->recrystallize purity_check1 Check Purity (NMR, LC-MS) extraction->purity_check1 purity_check2 Check Purity (NMR, LC-MS) recrystallize->purity_check2 chromatography Column Chromatography purity_check3 Check Purity (NMR, LC-MS) chromatography->purity_check3 success Pure Product purity_check1->success Pure fail1 Impurities Remain purity_check1->fail1 Not Pure purity_check2->success Pure fail2 Impurities Remain purity_check2->fail2 Not Pure purity_check3->success Pure fail1->chromatography fail2->chromatography

Caption: Decision tree for purification of 1-Benzoylazetidine-3-carboxylic acid.

Q3: I am planning to use column chromatography. What is a good starting point for the conditions?

Causality: 1-Benzoylazetidine-3-carboxylic acid is a polar, acidic compound. On silica gel (which is also acidic), carboxylic acids can exhibit poor chromatographic behavior, such as significant tailing. This is due to strong interactions with the silica surface.[4]

Solution Pathway:

To achieve good separation and peak shape, you must modify the mobile phase.

  • Stationary Phase: Standard silica gel (SiO₂) is appropriate.

  • Mobile Phase (Eluent):

    • System 1 (Less Polar): Start with a gradient of Ethyl Acetate in Hexanes. For example, begin with 20% Ethyl Acetate / 80% Hexanes and gradually increase the polarity.

    • System 2 (More Polar): For more stubborn separations, use a gradient of Methanol in Dichloromethane (DCM). Start with 1% Methanol / 99% DCM.

    • Acidic Modifier (Crucial): To either system, add a small amount of acetic acid (typically 0.5% to 1.0% by volume). The acetic acid protonates the silica surface and ensures the carboxylic acid product remains in its neutral form, minimizing tailing and improving resolution.[14]

  • Monitoring: Monitor the column fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol / WaterThe compound should be soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then clarified with a drop of ethanol and allowed to cool slowly.[15][16]
IsopropanolA good single solvent to try. A related compound, N-benzyl azetidine-3-carboxylic acid, has been successfully recrystallized from it.
Ethyl Acetate / HexanesDissolve in a minimum of hot ethyl acetate. Slowly add hexanes as an anti-solvent until the solution becomes turbid, then heat to clarify and cool slowly.[17]
Column Chromatography Ethyl Acetate / Hexanes + 0.5% Acetic AcidGood for separating from less polar impurities. The acetic acid is key to preventing peak tailing.[14]
Methanol / Dichloromethane + 0.5% Acetic AcidA more polar system for separating from impurities that are close in polarity to the product.
Experimental Protocol: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the desired acidic product from neutral by-products or starting materials.

Workflow: Acid-Base Extraction Protocol

This diagram illustrates the sequential steps of the acid-base extraction process.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Aqueous Layer Workup start 1. Dissolve crude product in Ethyl Acetate (EtOAc) add_base 2. Add aqueous NaHCO₃ solution and shake well start->add_base separate1 3. Separate Layers add_base->separate1 org_layer1 Organic Layer (EtOAc) (Contains Neutral Impurities) separate1->org_layer1 Top Layer aq_layer1 Aqueous Layer (Water) (Contains Product as Sodium Salt) separate1->aq_layer1 Bottom Layer acidify 4. Cool aqueous layer in ice bath and acidify with HCl (aq) to pH ~2 aq_layer1->acidify precipitate 5. Product precipitates as a solid acidify->precipitate filter 6. Collect solid by suction filtration precipitate->filter wash_dry 7. Wash with cold water and dry under vacuum filter->wash_dry end_product Pure Product wash_dry->end_product

Caption: Step-by-step workflow for purifying carboxylic acids via acid-base extraction.

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20-30 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 15-20 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure from CO₂ evolution. Shake vigorously for 1-2 minutes, venting frequently.[18]

  • Separation: Allow the layers to separate fully. The desired product is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To ensure complete transfer, add another portion of NaHCO₃ solution (10 mL) to the organic layer, shake, and combine the aqueous layer with the first one. The organic layer, containing neutral impurities, can now be discarded.[19]

  • Acidification & Precipitation: Place the combined aqueous extracts in an ice bath to cool. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the pure carboxylic acid should form.[3][9]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a vacuum oven for complete drying.

This protocol provides a robust method for significantly enhancing the purity of your 1-Benzoylazetidine-3-carboxylic acid prior to final purification by recrystallization.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. Science Spotlight - Episode 2. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • ISIS Facility. (n.d.). Guide for crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods, 153, 20-36. [Link]

  • US Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

  • US Patent 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Gianatassio, R., et al. (2016). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 18(15), 3758–3761. [Link]

  • US Patent 7,307,188. (2007). Purification of carboxylic acids by complexation with selective solvents.
  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

  • Open Access Pub. (2018). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

  • Wikipedia contributors. (2023). Benzoyl group. In Wikipedia, The Free Encyclopedia. [Link]

  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem. [Link]

  • National Institutes of Health. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • ResearchGate. (2018). LC-MS data does not agree with NMR and GC-MS data?. [Link]

  • MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • US Patent 2,255,421. (1941). Process for purification of carboxylic acids.
  • US Patent Application 2010/0174111. (2010). Process for purification of aryl carboxylic acids.

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Technical Support Center: Optimizing Coupling Conditions for N-Benzoyl Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and application of N-benzoyl azetidine amino acids. The unique conformational constraints and steric profile of these proline analogues make them valuable tools in drug discovery for creating novel peptide structures. However, these same properties present distinct challenges during peptide synthesis, particularly in achieving efficient and epimerization-free amide bond formation.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of coupling N-benzoyl azetidine amino acids. We will delve into the causality behind common issues and provide scientifically-grounded solutions to ensure the integrity and success of your research.

Troubleshooting Guide: Common Coupling Issues

This section addresses the most common problems encountered during the incorporation of N-benzoyl azetidine amino acids into peptide sequences.

Problem 1: Low or Incomplete Coupling Yields

Q: My standard coupling protocol with an N-benzoyl azetidine amino acid is resulting in low yields or unreacted starting material. What are the primary causes?

A: Low coupling efficiency is the most frequent hurdle and typically stems from a combination of factors inherent to the N-benzoyl azetidine structure:

  • Steric Hindrance: The rigid, four-membered ring of the azetidine, combined with the N-benzoyl group, creates significant steric bulk around the carboxylic acid.[1] This physically obstructs the approach of the incoming amine nucleophile, dramatically slowing down reaction kinetics compared to standard amino acids.

  • Suboptimal Reagent Choice: Not all coupling reagents are effective for sterically demanding couplings.[2] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like Hydroxybenzotriazole (HOBt), often lack the reactivity needed to overcome the steric barrier efficiently.

  • Insufficient Activation/Reaction Time: The activation of the carboxylic acid may be slow, and the subsequent aminolysis step is even slower. Standard reaction times of 1-2 hours are often insufficient for these challenging substrates.[1]

Q: How do I select the most effective coupling reagent for N-benzoyl azetidine amino acids?

A: The key is to use a high-reactivity coupling reagent that forms a highly activated ester intermediate. Modern aminium/uronium salt-based reagents are strongly recommended.

  • Top Recommendation (Aminium/Uronium Reagents): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) are the gold standard for difficult couplings.[1][3] HATU generates a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling reaction.[4][5] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with the added benefits of generating non-explosive byproducts and having better solubility.[3]

  • Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective and are a good alternative to aminium salts, particularly if side reactions with the N-terminal amine (guanidinylation) are a concern with HATU.[3]

  • Acyl Fluorides: For extremely challenging cases, in-situ generation of an acyl fluoride using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.[3][6] Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step.[6]

Problem 2: Significant Epimerization Detected

Q: I am observing a high degree of epimerization at the N-benzoyl azetidine stereocenter after coupling. Why is this happening and how can it be prevented?

A: Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis that can compromise the final product's bioactivity.[7][8] The risk is particularly pronounced for sterically hindered residues that require longer reaction times and more forceful conditions.

  • Mechanism of Epimerization: The primary pathway for epimerization during coupling is through the formation of a planar, achiral oxazolone intermediate. This occurs when the activated carboxylic acid is deprotonated at the α-carbon by a base. The longer the activated species exists before reacting with the amine, the higher the risk of epimerization.[9]

  • Role of the Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are commonly used, but they can readily promote oxazolone formation and subsequent epimerization.[3]

  • Influence of the Coupling Reagent: Reagents that form more reactive activated esters (like the OAt esters from HATU) lead to faster aminolysis, reducing the lifetime of the activated intermediate and thus suppressing epimerization.[4] Additives like HOAt are more effective at suppressing racemization than the older HOBt.[3]

Solutions to Minimize Epimerization:

  • Use a Weaker Base: Substitute DIPEA with a weaker base like sym-collidine or N-Methylmorpholine (NMM).[3] These bases are sufficient to facilitate the reaction but are less likely to deprotonate the α-carbon.

  • Control Stoichiometry: Use the minimum necessary amount of base. For HATU couplings, a common starting point is 2 equivalents of base for every 1 equivalent of amino acid.

  • Lower the Reaction Temperature: Performing the coupling at 0°C can significantly reduce the rate of epimerization without drastically slowing down the main reaction, especially when using a high-activity reagent like HATU.[9]

  • Pre-activation Time: Minimize the time the carboxylic acid is pre-activated with the coupling reagent and base before adding the amine component.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for coupling N-benzoyl azetidine amino acids?

A: N,N-Dimethylformamide (DMF) is the most commonly used and effective solvent due to its excellent solvating properties for protected amino acids, reagents, and the growing peptide chain on solid-phase resins.[5][10] N-Methyl-2-pyrrolidone (NMP) is a suitable alternative with a higher boiling point, which can be advantageous for microwave-assisted synthesis. For particularly difficult couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can sometimes improve solvation and reaction efficiency.[2]

Q: How does the N-benzoyl protecting group influence the coupling reaction?

A: The N-benzoyl group serves two primary purposes: it protects the secondary amine of the azetidine ring from participating in side reactions, and its electron-withdrawing nature can help reduce the pKa of the α-proton, potentially increasing the risk of epimerization if conditions are not carefully controlled. Its steric bulk is a major contributor to the slow reaction kinetics.

Q: Can I use standard protocols for Fmoc deprotection before coupling my N-benzoyl azetidine amino acid?

A: Yes, standard Fmoc-deprotection protocols (e.g., 20% piperidine in DMF) are generally compatible. Ensure thorough washing of the resin after deprotection to completely remove the piperidine, as any residual base can interfere with the subsequent coupling step.

Q: How can I effectively monitor the progress of these difficult coupling reactions?

A: A qualitative ninhydrin (Kaiser) test is essential. For sterically hindered couplings, it is common for the test to remain positive after the first coupling attempt. If the test is positive, indicating free amines, a second "double coupling" step is highly recommended.[2] This involves draining the reaction vessel and repeating the coupling procedure with a fresh solution of activated amino acid.

Visual Guides and Data

Diagrams

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (N-Benzoyl Azetidine AA) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster + Tetramethylurea Base Base (e.g., DIPEA) Base->ActiveEster + Tetramethylurea HATU HATU Reagent HATU->ActiveEster + Tetramethylurea Peptide Peptide Bond (R-CO-NH-Peptide) ActiveEster->Peptide + HOAt Amine H₂N-Peptide Amine->Peptide + HOAt

Caption: General mechanism of amide bond formation using HATU.

Troubleshooting_Workflow Start Low Coupling Yield (Positive Ninhydrin Test) CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent IsReagentOptimal Using HATU, HCTU, or COMU? CheckReagent->IsReagentOptimal SwitchReagent Action: Switch to HATU/COMU. See Table 1. IsReagentOptimal->SwitchReagent No OptimizeConditions 2. Optimize Reaction Conditions IsReagentOptimal->OptimizeConditions Yes SwitchReagent->OptimizeConditions DoubleCouple Action: Perform a double coupling. Increase time to 2-4h or overnight. OptimizeConditions->DoubleCouple CheckEpimerization 3. Monitor for Epimerization DoubleCouple->CheckEpimerization EpimerizationPresent Epimerization > 5%? CheckEpimerization->EpimerizationPresent ModifyBaseTemp Action: Switch base to collidine. Run reaction at 0°C. EpimerizationPresent->ModifyBaseTemp Yes Success Coupling Successful EpimerizationPresent->Success No ModifyBaseTemp->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Data Table

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

ReagentClassKey IntermediateReactivity/EfficiencyEpimerization RiskKey Considerations
HATU Aminium/UroniumOAt-EsterVery High Low Gold standard for difficult couplings; potential for N-terminal guanidinylation if used in large excess.[4][11]
COMU Aminium/UroniumOxyma-EsterVery High Low Excellent alternative to HATU; non-explosive byproducts and high solubility.[3]
HCTU Aminium/UroniumO-6-ClBt-EsterHigh Low-ModerateMore reactive than HBTU/PyBOP, good for many hindered systems.
PyBOP PhosphoniumOBt-EsterModerate-High Low-ModerateLess reactive than HATU but avoids guanidinylation side reactions. Byproducts can be less hazardous than original BOP.[3][11]
DIC/HOBt CarbodiimideOBt-EsterModerate ModerateOften insufficient for severely hindered couplings. Risk of insoluble DCU/DIU byproduct formation.[3]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed for maximum coupling efficiency for a challenging N-benzoyl azetidine amino acid on a solid-phase support.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (6 x 1 min).

  • Reagent Solution Preparation (First Coupling): In a separate vessel, pre-activate the N-benzoyl-Fmoc-azetidine amino acid (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the pre-activation to proceed for 2-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes at room temperature.

  • Monitoring and Washing: Drain the reaction solution. Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. Wash the resin with DMF (3 x 1 min).

  • Second Coupling (if necessary): If the ninhydrin test is positive (blue beads), repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for an additional 60-90 minutes.

  • Final Wash: After a negative or near-negative ninhydrin test, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

Protocol 2: Low-Epimerization Coupling

This protocol modifies the standard procedure to minimize the risk of epimerization.

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

  • Cooling: Cool the reaction vessel containing the resin and a separate vessel for the reagent solution to 0°C using an ice bath.

  • Reagent Solution Preparation: At 0°C, dissolve the N-benzoyl-Fmoc-azetidine amino acid (3 eq.) and HATU (2.9 eq.) in cold DMF.

  • Activation and Coupling: Add sym-collidine (6 eq.) to the reagent solution and immediately add the entire solution to the cold resin.

  • Reaction: Agitate the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue agitating for another 1-2 hours.

  • Monitoring and Wash: Perform a ninhydrin test and wash the resin as described in Protocol 1. Proceed with a second coupling only if absolutely necessary.

By understanding the underlying chemical principles and employing these optimized strategies, researchers can confidently and successfully incorporate N-benzoyl azetidine amino acids, unlocking new possibilities in peptide design and drug development.

References

  • Katritzky, A.R., Todadze, E., Angrish, P., & Draghici, B. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Angell, Y.L., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015;13(45):11077-81. Available from: [Link]

  • Unknown Author. Epimerization of Peptide. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Wikipedia. HATU. Available from: [Link]

  • Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS. 2022. Available from: [Link]

  • Cobb, A.J.A., et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. 2021. Available from: [Link]

  • Maharani, R., et al. Epimerisation in Peptide Synthesis. Molecules. 2023;28(24):8017. Available from: [Link]

  • Maharani, R., et al. Epimerisation in Peptide Synthesis. Molecules. 2023;28(24):8017. Available from: [Link]

  • Suleman Duengo, et al. Epimerisation in Peptide Synthesis. Molecules. 2023. Available from: [Link]

  • Chernyshov, I. & Himo, F. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021. Available from: [Link]

  • Kuriyama, M., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. 2022. Available from: [Link]

  • Bell, T.W., et al. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. 1989;34(4):332-40. Available from: [Link]

  • AAPPTec. Coupling Reagents. Available from: [Link]

Sources

Technical Support Center: Debenzoylation of 1-Benzoylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 1-Benzoylazetidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here you will find in-depth answers to common challenges, detailed protocols, and troubleshooting workflows to ensure the successful synthesis of your target molecule, Azetidine-3-carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the debenzoylation of 1-Benzoylazetidine-3-carboxylic acid?

This reaction is a chemical process to remove the N-benzoyl protecting group from 1-Benzoylazetidine-3-carboxylic acid to yield the free β-amino acid, Azetidine-3-carboxylic acid.[1] This transformation is fundamentally an amide hydrolysis reaction. The benzoyl group is a stable protecting group, and its removal is a critical final step in many synthetic routes to access the versatile azetidine scaffold for drug discovery and development.[2][3]

Q2: What makes this specific debenzoylation reaction challenging?

The primary challenge lies in the inherent stability of the amide bond, which requires vigorous conditions (strong acid or base and heat) to cleave.[4][5] However, the substrate also contains a strained four-membered azetidine ring. This ring has a strain energy of approximately 25.4 kcal/mol, making it susceptible to undesired ring-opening reactions under the very conditions needed for hydrolysis.[6][7] Therefore, the experimental conditions must be carefully optimized to favor amide cleavage while preserving the integrity of the azetidine ring.

Q3: What are the principal methods for achieving this transformation?

The two most common and effective methods are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

  • Acid-Catalyzed Hydrolysis: Typically involves refluxing the substrate in a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Base-Catalyzed Hydrolysis: Involves heating the substrate with a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).

The choice between these methods depends on the stability of other functional groups in the molecule and the desired workup procedure.

Q4: What are the products of the reaction, and how does the workup differ between methods?

The reaction yields two main products: Azetidine-3-carboxylic acid and benzoic acid .

  • After Acidic Hydrolysis: The azetidine nitrogen will be protonated (as an ammonium salt), and the benzoic acid will be in its neutral form.

  • After Basic Hydrolysis: The azetidine nitrogen will be a free amine, while both the azetidine's carboxylic acid and the benzoic acid byproduct will be deprotonated (as carboxylate salts).

These differences in the protonation state of the products are critical for designing an effective purification strategy.

Part 2: Detailed Experimental Protocols

These protocols are designed with self-validating checkpoints to ensure procedural accuracy and improve reproducibility.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is effective but carries a higher risk of ring-opening if not carefully controlled.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Benzoylazetidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add 6 M aqueous hydrochloric acid (HCl) (approx. 10-20 volumes, e.g., 10-20 mL per gram of substrate).

  • Checkpoint 1 (Dissolution): Stir the mixture. The starting material should fully dissolve to form a clear, homogeneous solution. If it does not, gentle warming may be required.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A common mobile phase for TLC is DCM/MeOH/NH₄OH (e.g., 80:20:1). The product is highly polar and may require specific visualization techniques (e.g., ninhydrin stain).

  • Checkpoint 2 (Completion): The reaction is complete upon the disappearance of the starting material, typically after 12-24 hours.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Benzoic acid has low solubility in cold aqueous acid and may precipitate. Filter the mixture to remove the benzoic acid byproduct. c. Transfer the filtrate to a flask and remove the water and excess HCl under reduced pressure (rotary evaporation). d. The crude product will be the hydrochloride salt of Azetidine-3-carboxylic acid. It can be purified by recrystallization (e.g., from ethanol/ether) or by ion-exchange chromatography.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method often provides better yields as the negatively charged intermediate is less likely to promote ring degradation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Benzoylazetidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add 2-4 M aqueous sodium hydroxide (NaOH) (approx. 10 volumes). Use at least 2.5-3.0 equivalents of NaOH to ensure both the amide hydrolysis and neutralization of the two carboxylic acid groups.

  • Checkpoint 1 (pH Verification): Stir the mixture until all solids dissolve. Use a pH strip or meter to confirm the pH is > 12. This is crucial for the reaction to proceed.

  • Heating: Heat the reaction mixture to 80-100 °C. Refluxing is common.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as described in the acidic protocol. Completion is typically observed within 6-18 hours.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Acidify the solution carefully with concentrated HCl to pH ~1-2. Perform this in an ice bath and a fume hood , as it is highly exothermic. Benzoic acid will precipitate out of the solution. c. Checkpoint 2 (Precipitation): A dense white precipitate of benzoic acid should form. Stir the cold slurry for 30-60 minutes to maximize precipitation. d. Filter the mixture to remove the solid benzoic acid. e. The filtrate contains the hydrochloride salt of the desired product. Isolate it by removing the water under reduced pressure or by using ion-exchange chromatography. For ion-exchange, the acidic solution can be loaded onto a strong cation exchange resin, washed with water to remove salts, and the product eluted with an aqueous ammonia solution.

Part 3: Troubleshooting & Optimization Guide
Problem: Incomplete reaction or low conversion.
  • Potential Cause 1: Insufficient Reagents or Time. Amide hydrolysis is slow. For basic hydrolysis, less than 2 equivalents of base will result in incomplete reaction as the carboxylic acid moieties consume the base.

  • Solution: Ensure a sufficient excess of acid or base is used. For base-catalyzed reactions, use at least 2.5 equivalents. Increase the reaction time and continue monitoring until no further starting material is consumed.

  • Potential Cause 2: Insufficient Temperature. The activation energy for amide hydrolysis is high.

  • Solution: Ensure the reaction mixture is reaching the target temperature (reflux for acid, 80-100 °C for base). Use a thermometer to verify the internal temperature if necessary.

Problem: Significant formation of byproducts or low yield of isolated product.
  • Potential Cause 1: Azetidine Ring Opening. This is more prevalent under harsh acidic conditions. The protonated azetidine nitrogen can activate the ring C-N bonds toward nucleophilic attack by water or chloride ions.[7]

  • Solution:

    • Switch from acidic to basic hydrolysis, which is generally less prone to causing ring-opening.

    • If using acid, use the lowest effective concentration and temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Potential Cause 2: Product Loss During Workup. Azetidine-3-carboxylic acid is a zwitterionic amino acid and is highly soluble in water. It can be difficult to extract with organic solvents and may not precipitate easily.

  • Solution: Avoid aqueous-organic extractions for product isolation. The preferred methods are:

    • Evaporation: Remove the aqueous solvent completely under vacuum to obtain the crude salt.

    • Ion-Exchange Chromatography: This is the most robust method for isolating polar, zwitterionic compounds from salts and byproducts.

Data Summary: Comparison of Debenzoylation Conditions
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent 6 M HCl2-4 M NaOH or KOH
Equivalents Large excess (solvent)> 2.5 equivalents
Temperature Reflux (~100-110 °C)80-100 °C
Typical Time 12-24 hours6-18 hours
Pros Simple reagents; benzoic acid may precipitate on cooling.Generally faster and higher yielding; less risk of ring opening.
Cons Higher risk of azetidine ring degradation; often slower.Requires careful pH adjustment during workup; exothermic neutralization.
Part 4: Reaction Mechanisms & Workflow Visualization

Understanding the underlying mechanisms is key to troubleshooting and optimizing the reaction.

Acid-Catalyzed Debenzoylation Mechanism

The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic.[4][8] Water then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers facilitates the elimination of the azetidine amine as a leaving group. The final deprotonation of the carbonyl and the protonation of the liberated amine drive the reaction to completion, rendering it effectively irreversible.[8]

Caption: Acid-catalyzed hydrolysis mechanism.

Base-Catalyzed Debenzoylation Mechanism

Under basic conditions, the reaction proceeds via direct nucleophilic attack of a hydroxide ion on the neutral amide carbonyl carbon.[9] This forms a negatively charged tetrahedral intermediate. The expulsion of the azetidine amide anion is the rate-limiting and energetically unfavorable step. However, this is immediately followed by a rapid and irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed benzoic acid, driving the equilibrium towards the products.[9]

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Troubleshooting Workflow

This decision tree provides a logical path for addressing common experimental issues.

Troubleshooting_Workflow start Experiment Outcome: Low Yield or Byproducts check_conversion Is starting material consumed? start->check_conversion cause_incomplete Cause: Incomplete Reaction check_conversion->cause_incomplete No cause_degradation Cause: Degradation / Workup Loss check_conversion->cause_degradation Yes solution_incomplete Increase Temp, Time, or Reagent Concentration. Verify pH (if basic). cause_incomplete->solution_incomplete solution_degradation Switch to Milder Conditions (Base > Acid). Reduce Temperature. cause_degradation->solution_degradation Byproducts observed? solution_workup Use Ion-Exchange Chromatography. Avoid liquid-liquid extraction. cause_degradation->solution_workup No byproducts, just low recovery?

Caption: A logical workflow for troubleshooting debenzoylation reactions.

References
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications. Retrieved from [Link]

  • Roderick, W. R., et al. (1972). Synthesis of azetidine-3-carboxylic acid. ACS Publications. Retrieved from [Link]

  • Miller, R. A., & Gupton, J. T. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2019). Mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • Wang, T., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylazetidine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Papakyriakou, A., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Miller, R. A., & Gupton, J. T. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Taylor & Francis Online. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Azetidine N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses common challenges encountered during the N-acylation of azetidines, a critical transformation in medicinal chemistry. Azetidines are valuable scaffolds in drug design, but their inherent ring strain can introduce unique synthetic challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.

Part I: Troubleshooting Guide

This section tackles specific experimental issues. Each answer delves into the underlying chemical principles to empower you to make informed decisions at the bench.

Q1: My reaction shows low or no conversion of the starting azetidine. What are the primary factors to investigate?

Low conversion is a frequent issue stemming from several interrelated factors, primarily revolving around reagent activity and the inherent reactivity of the azetidine itself.

  • Inherent Nucleophilicity of Azetidine: The azetidine nitrogen is significantly less basic and nucleophilic than its larger five- and six-membered ring counterparts (pyrrolidine and piperidine).[2] This is attributed to the increased s-character of the nitrogen lone pair orbital due to the constrained bond angles of the four-membered ring, which holds the lone pair closer to the nucleus. This reduced reactivity means that reaction conditions must be carefully optimized.

  • Reagent Purity and Handling:

    • Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. Always use freshly opened bottles or purify the reagent before use. Even minor exposure to atmospheric moisture can significantly reduce the effective concentration of your acylating agent.[3]

    • Solvent: Strict anhydrous conditions are mandatory. Use freshly distilled, dry solvents (e.g., DCM, THF, ACN) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[4][5] Water will preferentially react with the acylating agent and can also deactivate certain bases.

    • Base: Tertiary amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are hygroscopic. Use a freshly opened bottle or distill it prior to use.

  • Inadequate Base Strength or Stoichiometry: When using an acyl halide, a base is required to neutralize the hydrogen halide byproduct. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. The azetidine nitrogen will be protonated, forming an unreactive azetidinium salt and halting the acylation. A slight excess (1.1-1.5 equivalents) of a suitable tertiary amine base is standard practice.[4]

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose the root cause of low reaction conversion.

TroubleshootingWorkflow start Low or No Conversion reagents Step 1: Verify Reagent Integrity start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions If All Yes reagent_check1 Is acylating agent fresh/pure? reagents->reagent_check1 If No reagent_check2 Are solvent and base anhydrous? reagents->reagent_check2 If No reagent_check3 Is azetidine starting material pure? reagents->reagent_check3 If No substrate Step 3: Consider Substrate Reactivity conditions->substrate If All Yes condition_check1 Is the base appropriate and in excess? conditions->condition_check1 If No condition_check2 Is the temperature optimal? (Try 0°C to rt) conditions->condition_check2 If No condition_check3 Is reaction time sufficient? conditions->condition_check3 If No substrate_check1 Is the azetidine sterically hindered? substrate->substrate_check1 If Yes substrate_check2 Are there deactivating groups? substrate->substrate_check2 If Yes solution_reagent Solution: Use fresh/purified reagents under inert atmosphere. reagent_check1->solution_reagent reagent_check2->solution_reagent reagent_check3->solution_reagent solution_condition Solution: Adjust base/stoichiometry. Optimize temperature and time. condition_check1->solution_condition condition_check2->solution_condition condition_check3->solution_condition solution_substrate Solution: Use a more reactive acylating agent. Increase temperature or add a catalyst (DMAP). substrate_check1->solution_substrate substrate_check2->solution_substrate

Caption: A step-by-step workflow for diagnosing low conversion.

Q2: I'm observing significant side product formation, especially an open-chain halo-amide. What is happening?

The formation of an open-chain product is a classic sign of acid-mediated nucleophilic ring-opening , a direct consequence of the azetidine's inherent ring strain (approx. 25.4 kcal/mol).[6][7]

Causality:

  • Acid Generation: The reaction of an azetidine with an acyl chloride (RCOCl) produces one equivalent of hydrochloric acid (HCl).

  • Protonation: This HCl protonates the nitrogen atom of another, unreacted azetidine molecule, forming a highly reactive azetidinium ion.

  • Nucleophilic Attack: The azetidinium ion is now an excellent electrophile. The chloride ion (Cl⁻), a relatively poor nucleophile, is present in high concentration and can attack one of the ring carbons, leading to irreversible ring-opening.[2] This forms a γ-chloroamine, which is then acylated to give the final halo-amide side product.

Suppression Strategies:

  • Use a Non-Nucleophilic Base: Employ a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA, Hünig's base) instead of triethylamine. DIPEA is an effective acid scavenger but is too sterically hindered to act as a nucleophile itself.[8]

  • Ensure Adequate Base Stoichiometry: Use at least 1.1 equivalents of your base to ensure all generated acid is neutralized immediately.

  • Controlled Addition: Add the acylating agent slowly at a low temperature (e.g., 0 °C) to the solution of the azetidine and the base. This keeps the instantaneous concentration of the generated HCl low, favoring the desired acylation over protonation and ring-opening.

  • Switch to an Acyl Anhydride: Acyl anhydrides produce a carboxylic acid byproduct, which is much less acidic than HCl. The corresponding carboxylate is also a poorer nucleophile than chloride, significantly reducing the risk of ring-opening.

Mechanism of Acid-Mediated Ring Opening

RingOpening cluster_0 Step 1: Acylation & HCl Generation cluster_1 Step 2: Protonation cluster_2 Step 3: Nucleophilic Ring-Opening A Azetidine + RCOCl B N-Acyl Azetidine + HCl A->B C Azetidine + HCl D Azetidinium Ion + Cl⁻ C->D E Azetidinium Ion + Cl⁻ F γ-Chloroamine E->F SN2 Attack

Caption: The pathway for unwanted ring-opening during N-acylation.

Q3: My azetidine substrate is sterically hindered (e.g., substituted at the 2- and/or 4-positions). The reaction is failing. What should I do?

Steric hindrance around the nitrogen atom dramatically decreases its nucleophilicity and can completely shut down the reaction under standard conditions.[8][9] You must employ more forcing conditions or more reactive reagents.

Recommended Modifications:

  • Switch to a More Reactive Acylating Agent: Acyl chlorides are significantly more electrophilic than anhydrides. If you are using an anhydride, switching to the corresponding acyl chloride is the first step.

  • Increase Reaction Temperature: While low temperatures are generally preferred to control side reactions, sterically hindered cases may require elevated temperatures (e.g., refluxing in DCM or ACN) to overcome the higher activation energy. Monitor the reaction closely for decomposition.

  • Add a Nucleophilic Catalyst: For reactions with anhydrides or other less reactive acylating agents, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can be highly effective.[10] DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.

  • Use a Schotten-Baumann-type condition: This two-phase system (e.g., DCM/water or ether/water) with an inorganic base like NaHCO₃ or K₂CO₃ can sometimes be effective. The acylation occurs at the interface or in the organic layer, while the acid byproduct is neutralized in the aqueous layer.

StrategyWhen to UseKey Consideration
Switch to Acyl Chloride Reaction with anhydride is sluggish or fails.Increased risk of acid-mediated ring opening.
Increase Temperature Room temperature reaction shows no progress.Balance rate increase against potential decomposition.
Add Catalytic DMAP Using a less reactive acylating agent (e.g., anhydride).DMAP is toxic; handle with care.
Use Stronger Base Standard tertiary amines are ineffective.A very strong base might cause deprotonation at other sites.

Part II: Frequently Asked Questions (FAQs)

Q1: How does the choice of acylating agent (acyl chloride vs. anhydride) impact the reaction?

The choice is a trade-off between reactivity and side-reaction potential.

FeatureAcyl Chloride (RCOCl)Acyl Anhydride ((RCO)₂O)
Reactivity HighModerate
Byproduct HCl (strong acid)RCOOH (weak acid)
Risk of Ring Opening High, due to HCl and Cl⁻ nucleophile.[2]Low, byproduct is less acidic and a poor nucleophile.
Typical Use Case Less nucleophilic or sterically hindered azetidines.Unhindered, reactive azetidines where mild conditions are desired.
Catalyst Generally not required.May require a catalyst (e.g., DMAP) for slow reactions.[10]
Q2: What is the optimal choice of base and solvent for this transformation?

The optimal choice is substrate-dependent, but general guidelines exist.

  • Solvents: Aprotic solvents are standard.

    • Dichloromethane (DCM): Excellent for solubility, volatile, and generally unreactive. A common first choice.[4]

    • Tetrahydrofuran (THF): A good polar aprotic solvent. Ensure it is free of peroxides.[8]

    • Acetonitrile (ACN): More polar than DCM or THF, can sometimes accelerate reactions.[4]

    • Highly polar solvents (DMF, DMSO): Generally avoided unless required for solubility, as they can be difficult to remove and may interfere with the reaction.[11]

  • Bases: The primary role is to act as an acid scavenger.

    • Triethylamine (Et₃N): The most common and cost-effective choice for unhindered systems.[8]

    • Diisopropylethylamine (DIPEA): The preferred choice to minimize nucleophilic side reactions, especially ring-opening or when using sensitive substrates.[8]

    • Pyridine: Less basic than Et₃N; can also act as a nucleophilic catalyst. Can be harder to remove under vacuum.[4]

    • Inorganic Bases (K₂CO₃, NaHCO₃): Used in two-phase systems or when an organic base is incompatible. Reaction rates can be slower due to heterogeneity.[8]

Q3: What are the best practices for setting up and monitoring an azetidine N-acylation reaction?
  • Glassware: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.

  • Atmosphere: Conduct the entire procedure under an inert atmosphere (Nitrogen or Argon).

  • Order of Addition: The standard and safest order is to dissolve the azetidine and the base in the anhydrous solvent first. Cool the solution in an ice bath (0 °C) before slowly adding the acylating agent dropwise via syringe.

  • Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be ethyl acetate/hexanes. The product amide will be less polar (higher Rf) than the starting amine.

  • Workup: Once the reaction is complete, a typical aqueous workup involves quenching with water or saturated NaHCO₃ solution, separating the organic layer, washing with brine, drying over anhydrous Na₂SO₄ or MgSO₄, filtering, and concentrating under reduced pressure.[4]

  • Purification: The crude product is most commonly purified by flash column chromatography on silica gel.

Part III: Protocols & Methodologies

General Protocol for N-Acylation of an Unhindered Azetidine with Acyl Chloride

This protocol is a standard starting point for a simple azetidine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the azetidine starting material (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (1.2 eq). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Aziridine: ring strain promotes ring opening. Clayden, Greeves, & Warren: Organic Chemistry.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
  • Fig. 2 A detailed study on the effect of different solvents and bases...
  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Synthesis of sterically hindered N-acylated amino acids
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Table 1 Influence of the Acylating Agent and of the Catalyst on the...
  • Optimizing reaction conditions for Azetidine, perchlorate c
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

Sources

"stability issues of 1-Benzoylazetidine-3-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzoylazetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of 1-Benzoylazetidine-3-carboxylic acid

1-Benzoylazetidine-3-carboxylic acid is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered azetidine ring, an amide linkage, and a carboxylic acid, presents unique stability considerations. Understanding these is crucial for accurate and reproducible experimental outcomes. The inherent ring strain of the azetidine moiety and the potential for hydrolysis of the benzoyl group are the primary factors influencing its stability in solution.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Benzoylazetidine-3-carboxylic acid in solution?

A1: The two principal degradation pathways are:

  • Hydrolysis of the N-benzoyl amide bond: This is a common reaction for carboxylic acid derivatives, leading to the formation of benzoic acid and azetidine-3-carboxylic acid.[4][5] This reaction can be catalyzed by acid or base, and the rate is typically temperature-dependent.

  • Ring-opening of the azetidine ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening.[2][3] This is particularly a concern under acidic conditions where the azetidine nitrogen can be protonated, activating the ring for cleavage.[1]

Q2: How does pH influence the stability of 1-Benzoylazetidine-3-carboxylic acid?

A2: pH is a critical factor. Both acidic and basic conditions can promote degradation.

  • Acidic conditions (pH < 4): Low pH can lead to the protonation of the azetidine nitrogen, which may facilitate intramolecular ring-opening decomposition.[1] Acid-catalyzed hydrolysis of the amide bond is also a significant concern.

  • Neutral conditions (pH 6-8): The compound is expected to be most stable in this range, although gradual hydrolysis of the amide bond can still occur over extended periods, especially at elevated temperatures.

  • Basic conditions (pH > 8): Basic conditions will promote the hydrolysis of the N-benzoyl amide bond through saponification.[5][6]

Q3: What is the recommended solvent for dissolving and storing 1-Benzoylazetidine-3-carboxylic acid?

A3: For short-term use, aprotic organic solvents such as DMSO or DMF are generally suitable. For aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If storage of aqueous solutions is necessary, it should be at low temperatures (2-8°C) and ideally at a pH between 6 and 7.5. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

Q4: How should I monitor the stability of 1-Benzoylazetidine-3-carboxylic acid in my experimental setup?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability.[7][8] You can quantify the parent compound and detect the appearance of major degradation products, such as benzoic acid. It is advisable to develop a stability-indicating HPLC method that can resolve the parent compound from its potential degradants.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a rapid loss of my compound in an aqueous buffer.

  • Possible Cause 1: Inappropriate pH.

    • Explanation: As detailed in the FAQs, both acidic and basic pH can accelerate the degradation of 1-Benzoylazetidine-3-carboxylic acid.

    • Troubleshooting Steps:

      • Measure the pH of your buffer.

      • If the pH is outside the recommended range of 6-8, adjust it or prepare a new buffer.

      • Conduct a preliminary stability study at different pH values to determine the optimal pH for your specific experimental conditions.

  • Possible Cause 2: Elevated Temperature.

    • Explanation: Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures.

    • Troubleshooting Steps:

      • Whenever possible, conduct your experiments at room temperature or below.

      • If elevated temperatures are required, minimize the exposure time.

      • Store stock solutions and samples at 2-8°C or frozen at -20°C or -80°C for long-term storage (ensure to perform freeze-thaw stability studies).

Issue 2: I see an unexpected peak growing in my chromatogram over time.

  • Possible Cause: Formation of Degradation Products.

    • Explanation: The appearance of new peaks likely corresponds to the formation of degradation products such as benzoic acid or a ring-opened species.

    • Troubleshooting Steps:

      • Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peak. The expected mass of benzoic acid is 122.12 g/mol .

      • Reference Standard: Inject a standard of benzoic acid to see if the retention time matches the new peak.

      • Review Experimental Conditions: Analyze the pH, temperature, and solvent composition of your solution to identify potential stressors causing the degradation.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 1-Benzoylazetidine-3-carboxylic acid using HPLC

This protocol outlines a method to assess the stability of your compound in a specific buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-Benzoylazetidine-3-carboxylic acid in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer. Prepare separate solutions for each condition you want to test (e.g., different pH values, temperatures).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each test solution into the HPLC system.

    • Store the remaining test solutions under the desired temperature conditions.

    • Inject aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate the peak area of 1-Benzoylazetidine-3-carboxylic acid at each time point.

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

Parameter Condition 1 Condition 2 Condition 3
Buffer pH 4.07.09.0
Temperature 25°C25°C25°C
% Remaining at 8h
% Remaining at 24h
Table 1: Example Data Table for Stability Assessment.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways and a general workflow for stability testing.

A 1-Benzoylazetidine- 3-carboxylic acid B Hydrolysis (Acid or Base Catalyzed) A->B D Ring Opening (Acid Catalyzed) A->D C Benzoic Acid + Azetidine-3-carboxylic acid B->C E Ring-Opened Products D->E

Caption: Potential degradation pathways of 1-Benzoylazetidine-3-carboxylic acid.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., in DMSO) B Dilute in Test Buffer (Vary pH, Temp) A->B C Inject T=0 Sample (HPLC) B->C D Incubate Samples C->D E Inject at Time Points (e.g., 1, 4, 8, 24h) D->E F Quantify Peak Area E->F G Plot % Remaining vs. Time F->G H Determine Degradation Rate G->H

Caption: Experimental workflow for stability testing.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
  • YouTube. (2009). Hydrolysis of carboxylic acid derivatives (1).
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Technical Support Center: Preventing Racemization During Coupling of 1-Benzoylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral intermediates. This guide provides in-depth troubleshooting advice and best practices for preventing racemization during the amide bond coupling of 1-Benzoylazetidine-3-carboxylic acid. As an N-acyl amino acid derivative, this substrate is particularly susceptible to loss of stereochemical integrity during carboxyl group activation. Maintaining enantiopurity is paramount for its successful application in pharmaceutical and drug development programs.

Section 1: Understanding the Problem - The Mechanism of Racemization

This section addresses the fundamental chemical principles behind racemization in this specific context.

Q1: What is racemization and why is it a critical issue for 1-Benzoylazetidine-3-carboxylic acid?

A1: Racemization is the conversion of a chirally pure compound (a single enantiomer) into an equal mixture of both enantiomers (a racemate). For 1-Benzoylazetidine-3-carboxylic acid, the stereocenter is the carbon atom at the 3-position of the azetidine ring, to which the carboxylic acid is attached. During amide bond formation, this stereocenter is at risk. The biological activity of pharmaceutical compounds is often dependent on a specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Therefore, preserving the stereochemical integrity of this building block is non-negotiable.

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of this N-benzoyl amino acid derivative?

A2: The dominant pathway for racemization in N-acyl amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] The process occurs as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).[2]

  • Cyclization: The N-benzoyl group's carbonyl oxygen attacks the activated carboxyl group, leading to intramolecular cyclization and the formation of the oxazolone ring.

  • Proton Abstraction: The proton on the chiral α-carbon (the C3 of the azetidine ring) of the oxazolone is now highly acidic.[4][5] A base in the reaction mixture can easily abstract this proton.

  • Loss of Chirality: This proton abstraction creates a planar, achiral enolate intermediate that is stabilized by aromaticity within the ring system.[6]

  • Racemization: When the amine nucleophile attacks this achiral intermediate, or upon reprotonation, it can do so from either face of the planar ring, resulting in a mixture of both enantiomers in the final amide product.[4][7]

Oxazolone Racemization Mechanism cluster_0 Chiral Starting Material cluster_1 Activation & Cyclization cluster_2 Racemization Pathway A 1-Benzoylazetidine- 3-carboxylic acid (Chiral) B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Chiral Center Intact) B->C Intramolecular Cyclization D Achiral Enolate (Loss of Stereochemistry) C->D + Base (Proton Abstraction) E Racemic Amide Product D->E + Amine Nucleophile (Attacks from either face)

Caption: The primary pathway for racemization via the oxazolone intermediate.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is designed to help you diagnose and solve racemization issues encountered during your experiments.

Q3: My chiral HPLC analysis shows significant racemization (>5%). What are the most likely culprits?

A3: High levels of racemization are almost always traced back to one or more of the following factors. Address them in this order:

  • Base Selection: Are you using triethylamine (TEA)? Due to its high basicity and low steric hindrance, TEA is a major contributor to racemization.[7] Solution: Immediately switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine .[1][7]

  • Coupling Reagent/Additive Combination: Are you using a carbodiimide (like DIC or EDC) without an additive? This is a primary cause of racemization.[6][8] Solution: ALWAYS use a racemization-suppressing additive when employing carbodiimides. The most effective choices are OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-Hydroxy-7-azabenzotriazole (HOAt) .[1][6]

  • Reaction Temperature: Are you running the reaction at room temperature or higher? Solution: Start the reaction at 0 °C in an ice bath. Low temperatures significantly slow the rate of oxazolone formation and proton abstraction.[1]

  • Pre-activation Time: Are you pre-activating the carboxylic acid for an extended period before adding the amine? The longer the activated intermediate exists, the more time it has to form the oxazolone.[4] Solution: Minimize pre-activation time to 1-5 minutes, or, preferably, add the coupling reagent to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction.[4]

Q4: I am using DIC as my coupling reagent but still see racemization. What am I doing wrong?

A4: Using DIC alone is insufficient. Carbodiimides generate a highly reactive O-acylisourea intermediate that rapidly cyclizes to the oxazolone.[2][9] The key is to intercept this intermediate. You must include at least one equivalent of a racemization-suppressing additive. OxymaPure and HOAt are superior to the traditional HOBt for this purpose.[7][10] They react with the O-acylisourea to form an active ester that is more stable and less prone to cyclizing, thereby favoring the desired intermolecular reaction with the amine.[5][6]

Q5: Does the choice of base really matter that much?

A5: Yes, it is critically important. The rate of racemization is directly influenced by the base's ability to abstract the acidic alpha-proton from the oxazolone intermediate.[7]

BasepKa (approx.)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA)10.7LowVery High Avoid for this substrate. [7]
DIPEA10.1HighLowRecommended. Excellent general-purpose choice.
NMM7.4MediumVery LowGood alternative, especially when a weaker base is needed.
2,4,6-Collidine7.4Very HighMinimal Often the best choice for highly sensitive substrates. [1][7]
Q6: How does temperature affect the rate of racemization?

A6: The rates of both the desired coupling reaction and the undesired racemization side reaction are temperature-dependent. However, the activation energy for oxazolone formation and subsequent enolization is often lower, meaning these undesired pathways accelerate disproportionately at higher temperatures.[11][12] Performing the coupling at 0 °C is a simple and highly effective method to suppress racemization by kinetically favoring the direct amidation pathway over the cyclization pathway.

Section 3: FAQs - Best Practices and Reagent Selection

This section provides general guidance on optimizing your coupling strategy from the outset.

Q7: What are the "gold standard" coupling conditions to minimize racemization for a sensitive substrate like this?

A7: For a high-stakes coupling where chiral purity is paramount, we recommend one of two approaches:

  • Carbodiimide/Additive Method: A combination of DIC with OxymaPure or HOAt (1.1 equivalents each) and DIPEA or 2,4,6-collidine (2.0 equivalents) in an anhydrous solvent like DMF or DCM at 0 °C.[1][6]

  • Onium Salt Method: Use a modern uronium/aminium salt reagent like COMU or HATU (1.1 equivalents).[4][10] These reagents are pre-activated forms of Oxyma and HOAt, respectively, and are known for high efficiency and low racemization. They still require a hindered base like DIPEA.

Q8: How do additives like OxymaPure and HOAt actually prevent racemization?

A8: These additives function by altering the reaction pathway. They intercept the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from DIC) and convert it into a more stable, but still reactive, active ester. This active ester is sterically and electronically less prone to undergoing the intramolecular cyclization required to form the oxazolone. It preferentially reacts with the desired amine nucleophile, thus preserving the stereochemistry.

Additive Suppression Mechanism cluster_A Undesirable Pathway (No Additive) cluster_B Desirable Pathway (With Additive) start Activated Intermediate (e.g., O-Acylisourea) A1 Oxazolone Formation (Fast, Irreversible) start->A1 High Racemization Risk B1 Stable Active Ester (e.g., Oxyma-Ester) start->B1 + OxymaPure or HOAt (Intercepts Intermediate) A2 Racemized Product A1->A2 + Base, + Amine B2 Chirally Pure Product B1->B2 + Amine

Caption: Competing pathways for the activated intermediate with and without a suppressing additive.
Q9: How can I accurately quantify the level of racemization in my final product?

A9: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This requires a chiral stationary phase (CSP) column capable of separating the two enantiomers of your product. Alternatively, you can analyze the starting material that remains after the reaction. A less direct but common method involves hydrolyzing the final amide product back to the 1-Benzoylazetidine-3-carboxylic acid and analyzing its enantiomeric purity. For rigorous analysis, derivatization of the hydrolyzed acid with a chiral agent (e.g., Marfey's reagent, L-FDAA) followed by standard reversed-phase HPLC is also a robust technique.[5]

Section 4: Recommended Experimental Protocols

The following are step-by-step protocols designed to serve as a starting point for minimizing racemization.

Experimental Workflow prep 1. Preparation - Dry glassware under vacuum. - Use anhydrous solvents. - Work under inert atmosphere (N₂ or Ar). dissolve 2. Dissolve Reagents - Combine Acid (1.0 eq), Amine (1.0-1.2 eq), and Additive (if used, 1.1 eq) in solvent. prep->dissolve cool 3. Cool to 0 °C - Use an ice/water bath. dissolve->cool add_reagents 4. Add Coupling Reagent & Base - Add Coupling Reagent (1.1 eq). - Add Base (2.0 eq) dropwise. cool->add_reagents react 5. Reaction - Stir at 0 °C for 1-2 hours. - Allow to warm to room temperature. - Monitor by TLC or LC-MS until completion. add_reagents->react workup 6. Workup & Purification - Quench reaction. - Perform aqueous extraction. - Purify by chromatography or crystallization. react->workup analyze 7. Analysis - Confirm structure (NMR, MS). - Determine enantiomeric purity (Chiral HPLC). workup->analyze

Caption: A generalized workflow for a low-racemization coupling experiment.
Protocol A: Carbodiimide-Mediated Coupling (DIC/OxymaPure)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-Benzoylazetidine-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and OxymaPure (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution.

  • Initiation: Add Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise to the mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Confirm the structure and assess enantiomeric purity via chiral HPLC.

Protocol B: Onium Salt-Mediated Coupling (COMU/DIPEA)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-Benzoylazetidine-3-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add COMU (1.1 eq.) to the cooled solution. The solution may turn yellow.

  • Initiation: Add Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress. These reactions are often complete within 1-4 hours.

  • Workup and Purification: Follow steps 6-8 from Protocol A.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1975). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 97(20), 5981–5981. Retrieved from [Link]

  • Jadav, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021, February 13). National Institutes of Health. Retrieved from [Link]

  • Process for racemization of optically active N-acyl-amino acids in aquatic solution. (n.d.). Google Patents.
  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the racemization of an alpha-amino acid. (n.d.). Google Patents.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024, January 2). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Racemization during SPPS coupling step. (n.d.). ResearchGate. Retrieved from [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019, April 18). Crystal Growth & Design - ACS Publications. Retrieved from [Link]

  • Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. (2023, July 10). PMC - NIH. Retrieved from [Link]

  • How Temperature Change Affects the Lattice Parameters, Molecular Conformation, and Reaction Cavity in Enantiomeric and Racemic Crystals of Thalidomide. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 1-Benzoylazetidine-3-carboxylic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzoylazetidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. Our goal is to provide a framework of actionable strategies and the underlying chemical principles to help you overcome these hurdles and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-Benzoylazetidine-3-carboxylic acid that influence its solubility?

1-Benzoylazetidine-3-carboxylic acid possesses a bifunctional nature that dictates its solubility profile. Its structure includes:

  • A polar carboxylic acid moiety (-COOH) , which is capable of hydrogen bonding and can be deprotonated to form a highly polar carboxylate salt.[1][2]

  • A hydrophobic benzoyl group and azetidine core . These nonpolar portions of the molecule contribute to its solubility in organic solvents but limit its solubility in aqueous media.

The interplay between the hydrophilic acid group and the larger, hydrophobic framework often results in limited solubility in a wide range of common solvents, from nonpolar hydrocarbons to highly polar protic solvents like water.

Q2: What is the expected general solubility profile of this compound?

While empirical testing is crucial, we can predict the following general behavior:

  • Low Solubility in nonpolar solvents (e.g., hexanes, toluene) due to the polar carboxylic acid group.

  • Variable and Often Limited Solubility in moderately polar solvents (e.g., dichloromethane (DCM), diethyl ether, ethyl acetate). The compound may exhibit partial solubility, which can be problematic for achieving homogeneous reaction conditions.

  • Moderate to Good Solubility in highly polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)), especially with heating. These solvents are effective at solvating both the polar and nonpolar regions of the molecule.

  • Poor Solubility in water. Carboxylic acids with more than six carbons tend to be only slightly soluble in water.[1] However, solubility in aqueous solutions can be dramatically increased by converting the acid to its corresponding carboxylate salt.[1][2]

Q3: Why is the pKa of the carboxylic acid group important for solubility?

The acid dissociation constant (pKa) is a critical parameter that indicates the acidity of the -COOH group. For benzoic acid, a structurally related compound, the pKa in water is approximately 4.2.[3] It is reasonable to estimate a similar pKa for 1-Benzoylazetidine-3-carboxylic acid.

This value is pivotal because it tells us the pH at which the molecule will exist in its acidic (R-COOH) versus its conjugate base (R-COO⁻) form.

  • At a pH well below the pKa, the neutral carboxylic acid form dominates, which is less soluble in water.

  • At a pH well above the pKa, the deprotonated carboxylate anion form dominates. This ionic form is significantly more soluble in polar solvents like water and can also exhibit enhanced solubility in polar organic solvents.[1][2]

Understanding the pKa allows us to manipulate the pH of the reaction medium to control the ionization state and, consequently, the solubility of the compound.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This section addresses common experimental scenarios where the solubility of 1-Benzoylazetidine-3-carboxylic acid is a limiting factor.

Scenario: You are performing an amide coupling reaction (e.g., with an amine using a coupling agent like EDC/HOBt), but the starting acid is not dissolving in your chosen solvent (e.g., DCM or THF), resulting in a heterogeneous slurry and poor conversion.

This is a frequent challenge. A slurry indicates that the concentration of the acid has exceeded its solubility limit, which will slow down the reaction rate and can lead to side reactions or incomplete conversion.

The first line of defense is to screen for a more suitable solvent or a co-solvent system.

Causality: The goal is to find a solvent that can effectively solvate the entire molecule. Highly polar aprotic solvents are often the best choice for this class of compounds.

Recommended Actions:

  • Switch to a Polar Aprotic Solvent: If your reaction chemistry allows, switch from solvents like DCM or THF to DMF, DMAc, or DMSO.

  • Use a Co-Solvent System: If you must use a less polar solvent like DCM for downstream workup reasons, consider adding a small percentage (e.g., 10-20% v/v) of DMF or DMSO as a co-solvent. This can significantly enhance solubility without drastically changing the overall properties of the reaction medium. The addition of a small amount of water to some organic solvents has also been shown to remarkably increase the solubility of carboxylic acids.[4][5]

Data Summary: Properties of Common Solvents

SolventDielectric Constant (ε)Boiling Point (°C)Notes
Dichloromethane (DCM)9.140Common for amide couplings, but may be a poor solvent for this substrate.
Tetrahydrofuran (THF)7.566Ethereal solvent, moderate polarity.
Acetonitrile (MeCN)37.582Polar aprotic, but can be reactive in some cases.
Dimethylformamide (DMF)36.7153Excellent solvent for many polar and nonpolar compounds. High boiling point can complicate removal.
Dimethyl sulfoxide (DMSO)46.7189Highly polar, excellent solvent. Very high boiling point.
N-Methyl-2-pyrrolidone (NMP)32.2202Similar to DMF but with a higher boiling point.

This is a highly effective chemical strategy that leverages the acidic nature of the molecule.

Causality: By adding a non-nucleophilic organic base, you can deprotonate the carboxylic acid to form a carboxylate salt in situ. This ionic species is significantly more soluble in polar organic solvents like DMF and even DCM, allowing the reaction to proceed under homogeneous conditions.[1][6]

Recommended Actions:

  • Add the 1-Benzoylazetidine-3-carboxylic acid and the amine coupling partner to your solvent.

  • Before adding the coupling agents (e.g., EDC, HOBt, HATU), add 1.1 to 1.5 equivalents of a tertiary amine base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Stir the mixture until the solids dissolve, indicating the formation of the soluble salt.

  • Proceed with the addition of your coupling agents to initiate the reaction.

Workflow: In-situ Salt Formation for Amide Coupling

G cluster_0 Step 1: Initial Slurry cluster_1 Step 2: Solubilization cluster_2 Step 3: Coupling A 1-Benzoylazetidine-3-carboxylic Acid (Solid, Insoluble) C Solvent (e.g., DCM/DMF) B Amine Partner D Add DIPEA or NMM (Non-nucleophilic Base) C->D Heterogeneous Mixture E Homogeneous Solution: Soluble Carboxylate-Ammonium Salt D->E Deprotonation F Add Coupling Reagent (e.g., EDC, HATU) E->F Ready for Coupling G Desired Amide Product (Homogeneous Reaction) F->G Amide Bond Formation

Caption: Workflow for improving solubility via in-situ salt formation.

Experimental Protocols
Protocol 1: Systematic Solubility Screening

This protocol provides a structured method to quickly identify an optimal solvent system for your reaction.

Materials:

  • 1-Benzoylazetidine-3-carboxylic acid

  • A selection of solvents (e.g., DCM, THF, MeCN, DMF, DMSO)

  • Small vials (e.g., 1-dram vials) with stir bars

  • Magnetic stir plate

Procedure:

  • Preparation: To each of 5 labeled vials, add approximately 10 mg of 1-Benzoylazetidine-3-carboxylic acid.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent. This creates an initial concentration of 20 mg/mL.

  • Room Temperature Test: Stir all vials vigorously at room temperature for 15 minutes. Record your observations in a table (see below). Note if the solid dissolves completely, partially, or not at all.

  • Heat Test: For any vials where the solid did not dissolve, gently heat them to 50-60°C for 15 minutes. Record your observations. Note if heating improves solubility.

  • Co-Solvent Test: Based on your results, you can perform a secondary screen with promising co-solvent mixtures (e.g., 4:1 DCM:DMF).

Observation Table Template:

SolventSolubility at RT (20 mg/mL)Solubility at 60°C (20 mg/mL)Notes
DCMInsolublePartially SolubleSlurry remains.
THFPartially SolubleSoluble
MeCNPartially SolubleSoluble
DMFSolubleSolubleClear solution.
DMSOSolubleSolubleClear solution.
Protocol 2: General Procedure for Amide Coupling with Enhanced Solubility

This procedure incorporates the in-situ salt formation technique.

Reagents:

  • 1-Benzoylazetidine-3-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Benzoylazetidine-3-carboxylic acid (1.0 eq) and the desired amine hydrochloride salt (1.1 eq).

  • Add anhydrous DMF to achieve a target concentration of 0.1 M.

  • Add DIPEA (3.0 eq) to the mixture. The first equivalent will neutralize the amine salt, the second will deprotonate the carboxylic acid to aid solubility, and the excess drives the reaction.

  • Stir the reaction mixture at room temperature. You should observe the initial slurry dissolving to form a clear, homogeneous solution. If solids persist, allow stirring for 15-20 minutes.

  • Once the solution is homogeneous, add the coupling agent HATU (1.1 eq) in one portion.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform a standard aqueous workup to isolate the product.

Analytical Methods for Quantitative Solubility Measurement
Q: How can I obtain precise, quantitative solubility data for my compound?

For drug development and process chemistry, qualitative screening may be insufficient. Quantitative methods are required to determine the exact solubility in a given system.

A: The Shake-Flask Method The "gold standard" for determining thermodynamic solubility is the shake-flask method.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is measured.

Workflow: Shake-Flask Solubility Determination

G A Add excess solid to solvent in a sealed vial B Agitate at constant T (e.g., 24-48h) A->B Equilibration C Allow solid to settle B->C D Filter supernatant (e.g., 0.45 µm PTFE syringe filter) C->D Separation E Dilute filtrate with mobile phase D->E F Analyze by HPLC-UV E->F G Calculate concentration against a standard curve F->G

Sources

Navigating the Labyrinth of Azetidine Protection: A Technical Guide to Benzoyl Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and manipulation of azetidine-3-carboxylic acid derivatives. This guide is designed to provide you, our colleagues in the field, with practical, field-tested insights into the selection and implementation of nitrogen protecting groups for this valuable scaffold, moving beyond the traditional benzoyl group. As Senior Application Scientists, we understand that theoretical knowledge must be paired with an understanding of the subtle nuances of experimental work. This document is structured as a dynamic resource, addressing common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Choosing Your Orthogonal Strategy

Here, we address the most common inquiries regarding the selection of an appropriate N-protecting group for azetidine-3-carboxylic acid, focusing on the strategic advantages of alternatives to the benzoyl group.

Q1: Why should I consider alternatives to the N-benzoyl group for azetidine-3-carboxylic acid?

While the benzoyl group is a classical protecting group, its removal often requires harsh conditions (e.g., strong acid or base hydrolysis) that can be incompatible with sensitive functional groups elsewhere in the molecule. This lack of orthogonality can severely limit its application in complex, multi-step syntheses. Furthermore, incomplete deprotection can be a recurring issue. Alternatives like carbamates (Boc, Cbz, Fmoc) and sulfonamides (Tosyl) offer a broader range of deprotection strategies, enabling more flexible and selective synthetic routes.

Q2: What are the most common and reliable alternatives to the benzoyl group?

The most widely adopted alternatives are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][2] Each offers a distinct deprotection mechanism, forming the foundation of orthogonal protection strategies in peptide synthesis and medicinal chemistry.[3][4] The tosyl (Ts) group is another robust alternative, particularly when strong electron-withdrawing properties are desired at the nitrogen atom.[5][6]

Q3: How do I choose between Boc, Cbz, and Fmoc for my specific application?

The choice hinges on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • Boc (acid-labile): Ideal when you need a group that is stable to bases and nucleophiles but can be removed under acidic conditions (e.g., trifluoroacetic acid).[7][8] This makes it orthogonal to Fmoc and Cbz in many cases.[3]

  • Cbz (hydrogenolysis/acid-labile): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which are very mild conditions for many functional groups.[9][10] It also exhibits some acid lability, though generally requiring stronger conditions than Boc.[9][11] This quasi-orthogonality should be considered.[3]

  • Fmoc (base-labile): Cleaved under mild basic conditions (e.g., piperidine in DMF), making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[12][13] This is the cornerstone of modern solid-phase peptide synthesis (SPPS).[]

Q4: Are there any other, less common, protecting groups I should be aware of?

Yes, for specialized applications, other groups can be advantageous. For instance, the tosyl (Ts) group is very stable to a wide range of conditions but can be removed reductively.[15] The choice of a less common protecting group should be driven by a specific need for chemical stability or a unique deprotection requirement not offered by the more common alternatives.

Section 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Boc Protection and Deprotection

Q: My Boc protection of azetidine-3-carboxylic acid is low-yielding. What could be the issue?

A: Several factors can contribute to low yields:

  • Inadequate Base: Ensure you are using a sufficient excess of a suitable base (e.g., triethylamine, diisopropylethylamine) to neutralize the carboxylic acid and the HCl generated if using Boc-Cl. For the widely used (Boc)₂O, a base is still required to deprotonate the carboxylic acid.[7]

  • Solvent Choice: The reaction is typically performed in a mixture of an organic solvent (like dioxane or THF) and water to ensure solubility of both the amino acid and the Boc anhydride.[16]

  • Reaction Temperature: While the reaction often proceeds well at room temperature, gentle heating may be necessary for sluggish reactions. However, be cautious of potential side reactions at elevated temperatures.

Q: I'm observing incomplete Boc deprotection even with TFA. What are my options?

A: Incomplete deprotection is a common issue, especially with sterically hindered substrates.[8]

  • Increase TFA Concentration or Reaction Time: You can increase the concentration of TFA in DCM (e.g., from 20% to 50%) or prolong the reaction time.[17] Monitor the reaction closely by TLC to avoid degradation of other sensitive groups.

  • Switch to a Stronger Acid: 4M HCl in dioxane is a more potent reagent for Boc removal and can be effective when TFA fails.[17][18]

  • Scavengers: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine). Including a scavenger like triisopropylsilane (TIS) or thioanisole in the deprotection cocktail can prevent these side reactions.[19]

Cbz Protection and Deprotection

Q: My Cbz protection is messy, with multiple byproducts. What's going wrong?

A: The key to a clean Cbz protection is controlling the reactivity of benzyl chloroformate (Cbz-Cl).

  • Temperature Control: The reaction should be performed at low temperatures (0 °C) to minimize the formation of over-acylated products and other side reactions.[9][10]

  • pH Control: Maintaining a basic pH (typically with sodium bicarbonate or sodium carbonate) is crucial to neutralize the HCl generated and drive the reaction to completion.[9][10]

  • Reagent Quality: Cbz-Cl can degrade over time. Using a fresh bottle or a recently purified reagent is recommended.

Q: During Cbz deprotection by hydrogenolysis, I'm seeing reduction of other functional groups. How can I improve selectivity?

A: While hydrogenolysis is generally mild, some functional groups can be susceptible.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective and selective than Pd/C.

  • Transfer Hydrogenation: Instead of H₂ gas, you can use a hydrogen donor like ammonium formate or cyclohexene. This can sometimes offer better selectivity and is often more convenient for smaller scale reactions.[20]

  • Acid-Mediated Deprotection: As an alternative to hydrogenolysis, strong acids like HBr in acetic acid or various HCl solutions can cleave the Cbz group.[11] This is particularly useful if your molecule contains functional groups sensitive to reduction but stable to acid.[11]

Fmoc Protection and Deprotection

Q: The Fmoc group is being prematurely cleaved during my synthesis. Why is this happening?

A: The Fmoc group is known for its base lability, so unintended exposure to basic conditions is the likely culprit.

  • Amine Contamination: Ensure all your solvents and reagents are free from amine contaminants.

  • Basic Reagents: If your synthesis involves basic reagents for other steps, ensure the Fmoc-protected intermediate is not exposed to them for extended periods.

  • Chromatography: If purifying on silica gel, be aware that some grades of silica can be slightly acidic or basic, which could potentially affect the stability of the Fmoc group.

Q: I'm having trouble with incomplete Fmoc deprotection in a solid-phase synthesis.

A: This is a common issue in SPPS, often related to peptide aggregation.[12]

  • Optimize Deprotection Time and Reagent: The standard 20% piperidine in DMF can be adjusted. For difficult sequences, a longer deprotection time or a double deprotection step may be necessary.[12]

  • Alternative Bases: In some cases, piperidine can lead to side reactions like aspartimide formation. Alternatives like 4-methylpiperidine (4-MP) or piperazine (PZ) can be considered.[12]

  • Microwave Synthesis: Microwave-assisted SPPS can enhance the efficiency of both coupling and deprotection steps, often overcoming issues related to aggregation.[12]

Section 3: Comparative Data and Protocols

To aid in your experimental design, we have compiled a comparative overview of the most common protecting groups and provided detailed, step-by-step protocols.

At-a-Glance Comparison of Protecting Groups
Protecting GroupAbbreviationDeprotection ConditionOrthogonal ToKey AdvantagesPotential Issues
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl in dioxane)[7]Fmoc, Cbz (under hydrogenolysis)Widely used, stable to base and nucleophiles.[21]Acid-labile groups are not tolerated; potential for t-butylation side reactions.[19]
BenzyloxycarbonylCbz, ZCatalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (HBr/AcOH)[9][11]Boc, FmocMild deprotection via hydrogenolysis; stable to mild acid and base.[3]Not compatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning.[22]
9-FluorenylmethyloxycarbonylFmocBasic (e.g., 20% Piperidine in DMF)[12]Boc, CbzMild deprotection; cornerstone of SPPS; UV-active for monitoring.[2]Sensitive to basic conditions; dibenzofulvene byproduct can cause side reactions.[13]
TosylTsReductive (e.g., Na/NH₃, SmI₂)[15]Boc, Fmoc, CbzVery stable to a wide range of conditions.[5]Harsh deprotection conditions limit its use with sensitive substrates.
Experimental Protocols
  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (2.0 equiv) to the solution and stir until the amino acid is fully dissolved.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in dioxane to the reaction mixture at room temperature.[7]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine-3-carboxylic acid.

  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 equiv) in 1M aqueous sodium carbonate solution (2.5 equiv) and cool in an ice bath.[10]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl. Extract the product with ethyl acetate.[10]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz-azetidine-3-carboxylic acid.

  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 equiv) in a mixture of acetone and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) and stir until dissolved.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv) in acetone dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Work-up and Purification: Follow a similar work-up procedure as described for the Boc and Cbz protections, involving removal of the organic solvent, acidification, and extraction.

Section 4: Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the concept of orthogonal deprotection and a typical workflow.

Caption: Orthogonal deprotection pathways for common N-protecting groups.

Workflow start Start with N-Fmoc-Azetidine(Sidechain-Boc)-OH deprotect_fmoc 1. Deprotect Fmoc (Piperidine/DMF) start->deprotect_fmoc couple_aa 2. Couple next Amino Acid deprotect_fmoc->couple_aa repeat Repeat Steps 1 & 2 for Peptide Elongation couple_aa->repeat final_deprotect 3. Final Deprotection (TFA Cocktail) repeat->final_deprotect product Purified Peptide final_deprotect->product

Caption: A typical workflow in solid-phase peptide synthesis (SPPS).

We trust that this technical guide will serve as a valuable resource in your research endeavors. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Butwell, F. G. W., Haws, E. J., & Epton, R. (1988). Advances in ultra-high load polymer supported peptide synthesis with phenolic supports 1: a selectively-labile. C-terminal spacer group for use with a base-mediated N-terminal deprotection strategy and Fmoc amino acids. Makromolekulare Chemie. Macromolecular Symposia, 19(1), 69-77.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Alonso, D. A., Nájera, C., & Varea, M. (2003). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 68(14), 5733-5738.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-309.
  • Albericio, F., & de la Torre, B. G. (2024). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Google Patents. (n.d.). Process for making azetidine-3-carboxylic acid.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-34). Humana Press.
  • ResearchGate. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Springer Nature. (1997). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(4), 547-549.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Bieber, L. W., & da Costa, R. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.
  • Bieber, L. W., & da Costa, R. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Attaching Boc Protecting Groups With BOC-ON. (n.d.).
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.).
  • Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
  • Protecting Groups. (n.d.).
  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12646-12665.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Benzoylazetidine-3-carboxylic Acid and Its Derivatives: A Case Study in STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the azetidine scaffold represents a privileged structure in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of the biological activity of 1-benzoylazetidine-3-carboxylic acid and its derivatives, with a specific focus on their potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in oncology.[2][3]

The Azetidine Scaffold: A Primer for Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] The inherent ring strain of approximately 25.4 kcal/mol contributes to a unique reactivity profile, while their non-planar geometry provides access to a greater chemical space compared to their linear counterparts.[1] This structural rigidity can facilitate optimal interactions with biological targets and improve metabolic stability.[4] Azetidine-containing compounds have been successfully developed as enzyme inhibitors, G-protein coupled receptor (GPCR) modulators, and have shown promise in various therapeutic areas, including oncology, inflammation, and neuroscience.[5]

Synthesis of Azetidine-3-Carboxylic Acid Derivatives

The synthesis of substituted azetidine derivatives is a critical aspect of exploring their therapeutic potential. A general route to 1-benzoylazetidine-3-carboxamides often starts from a protected azetidine-3-carboxylic acid. The following workflow illustrates a common synthetic strategy.

G cluster_synthesis General Synthetic Workflow start Commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid esterification Esterification (e.g., K2CO3, Benzyl Bromide) start->esterification deprotection Amine Deprotection (e.g., TFA) esterification->deprotection sulfonylation Sulfonamide Formation (e.g., Pentafluorobenzenesulfonyl chloride) deprotection->sulfonylation hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) sulfonylation->hydrogenolysis acid_chloride Acid Chloride Formation (e.g., Oxalyl chloride, DMF) hydrogenolysis->acid_chloride coupling Amide Coupling (e.g., with a substituted aniline) acid_chloride->coupling final_deprotection Final Deprotection (e.g., Hydrogenolysis) coupling->final_deprotection product Target Azetidine Carboxamide final_deprotection->product

A general workflow for the synthesis of azetidine carboxamide derivatives.

This multi-step synthesis allows for the introduction of diverse substituents on both the azetidine nitrogen and the carboxamide moiety, enabling a thorough exploration of the structure-activity relationship (SAR).

Comparative Biological Activity: A Focus on STAT3 Inhibition

STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The following sections compare the biological activity of a series of azetidine derivatives as STAT3 inhibitors, based on data from a study on azetidine-2-carboxamides. While not direct derivatives of 1-benzoylazetidine-3-carboxylic acid, these compounds provide valuable insights into the SAR of the azetidine scaffold.

The Critical Role of the Carboxylic Acid Moiety

A key finding in the study of azetidine-based STAT3 inhibitors was the impact of the carboxylic acid group on cellular activity. While analogues with a free carboxylic acid motif demonstrated potent inhibition of STAT3 DNA-binding in cell-free assays (electrophoretic mobility shift assay, EMSA), they exhibited weak activity against cancer cell lines.[2][3] This discrepancy is often attributed to the poor membrane permeability of the negatively charged carboxylate group at physiological pH, which limits its ability to reach intracellular targets.[6]

Ester and Amide Derivatives: Enhancing Cellular Potency

To overcome the limitations of the free carboxylic acid, researchers often employ a prodrug strategy by converting the carboxylic acid to an ester or an amide. This modification neutralizes the negative charge, increases lipophilicity, and can significantly improve cell permeability. Once inside the cell, these derivatives can be hydrolyzed by intracellular esterases or amidases to release the active carboxylic acid.

The following table summarizes the in vitro STAT3 DNA-binding inhibitory activity of a series of azetidine-2-carboxamide derivatives, highlighting the difference in potency between the carboxylic acid, its corresponding methyl ester, and other bioisosteres.

Compound IDR Group (at N-1)X Group (Carboxylic Acid Bioisostere)STAT3 DNA-Binding IC50 (µM)
1a -SO2C6F5-COOH0.5
1b -SO2C6F5-COOCH32.5
2a -SO2-(4-CF3-Ph)-COOH0.8
2b -SO2-(4-CF3-Ph)-COOCH3>10
3a -SO2-(4-Cl-Ph)-COOH1.2
3b -SO2-(4-Cl-Ph)-COOCH3>10

Data adapted from a study on azetidine-2-carboxamides as STAT3 inhibitors.[2]

As the data indicates, the methyl ester versions generally show lower potency in the cell-free assay, underscoring the importance of the free carboxylate for direct interaction with the target.[3] However, in cellular assays, this trend is often reversed, with the ester and amide derivatives demonstrating superior anti-proliferative activity.[2]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the azetidine scaffold has yielded several key SAR insights for the development of potent STAT3 inhibitors:

  • N-1 Substituent: The nature of the substituent at the N-1 position of the azetidine ring significantly influences potency. Aromatic sulfonyl groups, particularly those with electron-withdrawing substituents like pentafluorophenyl or trifluoromethylphenyl, have been shown to be favorable for STAT3 inhibition.[2]

  • Carboxamide Moiety: The conversion of the carboxylic acid to a carboxamide is a crucial step for achieving cellular activity. The substituents on the amide nitrogen can be further optimized to enhance potency and selectivity.

  • Stereochemistry: The stereochemistry at the C-2 position of the azetidine ring is critical for activity. In the case of the studied STAT3 inhibitors, the (R)-enantiomer was found to be more potent.[2]

G cluster_sar Structure-Activity Relationship (SAR) Summary parent Azetidine Scaffold n1 N-1 Position: - Aromatic sulfonyl groups are favorable. - Electron-withdrawing groups enhance potency. parent->n1 c2 C-2 Position: - (R)-stereochemistry is preferred for activity. parent->c2 c3 C-3 Position (extrapolated): - Carboxylic acid provides in vitro potency. - Ester/amide prodrugs enhance cellular activity. parent->c3

A summary of the structure-activity relationship for azetidine-based STAT3 inhibitors.

The JAK-STAT Signaling Pathway: The Target of Azetidine Derivatives

The Janus kinase (JAK)-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in cell growth, differentiation, and immune responses. Dysregulation of this pathway is frequently observed in cancer. The azetidine derivatives discussed in this guide exert their anticancer effects by inhibiting the dimerization and DNA-binding of STAT3, a key downstream effector in this pathway.

G cluster_pathway JAK-STAT Signaling Pathway and Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation dimer STAT3 Dimer stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene inhibitor Azetidine Derivative inhibitor->dimer Inhibition

The JAK-STAT signaling pathway and the point of inhibition by azetidine derivatives.

Experimental Protocols

STAT3 DNA-Binding/Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3-specific high-affinity sis-inducible element (hSIE) with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate for an additional 20 minutes.

  • Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry to determine the IC50 values.[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 values.[2]

Conclusion and Future Directions

The study of azetidine derivatives as STAT3 inhibitors provides a compelling case for the therapeutic potential of this scaffold. The insights gained from the structure-activity relationship of azetidine-2-carboxamides can be extrapolated to guide the design and synthesis of novel 1-benzoylazetidine-3-carboxylic acid derivatives. Key takeaways include the critical role of the carboxylic acid moiety for in vitro potency and the necessity of its conversion to esters or amides to achieve cellular activity.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of 1-benzoylazetidine-3-carboxylic acid derivatives with systematic modifications to the benzoyl ring and the carboxylic acid group. Such studies will be instrumental in elucidating the specific SAR for this subclass of azetidines and could lead to the discovery of novel therapeutic agents for cancer and other diseases driven by aberrant STAT3 signaling.

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A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Benzoylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. 1-Benzoylazetidine-3-carboxylic acid, a constrained proline analog, offers a unique scaffold for peptide design. This guide provides a comprehensive comparison of the primary experimental and computational techniques used to elucidate the conformational landscape of peptides containing this moiety. We delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering field-proven insights into experimental design, data interpretation, and the inherent strengths and limitations of each method. This document serves as a practical resource for researchers aiming to rationally design and analyze peptides with tailored three-dimensional structures.

Introduction: The Significance of 1-Benzoylazetidine-3-carboxylic Acid in Peptide Chemistry

Peptides are crucial molecules in a vast array of biological processes, and their therapeutic potential is increasingly being realized. However, native peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their efficacy. To overcome these limitations, medicinal chemists often incorporate non-natural amino acids to impose specific conformational constraints.[1]

1-Benzoylazetidine-3-carboxylic acid (BzA) is a proline analog that introduces significant rigidity into the peptide backbone. The four-membered azetidine ring is more constrained than the five-membered pyrrolidine ring of proline, and the N-benzoyl group further restricts rotation around the C-N bond.[2][3] This unique combination of structural features can induce specific secondary structures, such as β-turns, and enhance resistance to proteolytic degradation.[4] Understanding the precise conformational impact of incorporating BzA into a peptide is therefore critical for the rational design of novel therapeutics.

This guide will compare the three cornerstone techniques for conformational analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural and dynamic information in solution.

  • X-ray Crystallography: To determine the precise three-dimensional structure in the solid state.

  • Computational Modeling: To explore the potential energy landscape and predict conformational preferences.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is paramount and depends on the specific questions being asked about the peptide's conformation. The following table provides a high-level comparison of the primary methods discussed in this guide.

Technique Information Obtained Sample State Strengths Limitations
NMR Spectroscopy 3D structure in solution, dynamics, intermolecular interactions, cis/trans isomerization.[5][6]SolutionProvides information on conformational ensembles and dynamics in a physiologically relevant state.Structure determination can be challenging for flexible peptides; requires soluble samples.
X-ray Crystallography High-resolution 3D structure in the solid state.[7][8]Crystalline SolidProvides unambiguous atomic coordinates.Crystal packing forces can influence conformation; obtaining suitable crystals can be a major hurdle.
Computational Modeling Potential energy landscapes, preferred conformations, dynamic behavior.In silicoAllows for the exploration of a wide range of conformations and the prediction of structural effects of modifications.Accuracy is dependent on the force field and simulation parameters; requires experimental validation.

Deep Dive into Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Conformation in Solution

NMR spectroscopy is arguably the most powerful technique for studying the solution-state conformation and dynamics of peptides.[6][9] For peptides containing BzA, NMR can provide critical information on the puckering of the azetidine ring, the orientation of the benzoyl group, and the overall peptide backbone conformation.

  • 1D ¹H NMR: Provides initial information on the purity of the peptide and the presence of conformational isomers (e.g., cis/trans isomers of the Xaa-BzA peptide bond).[10]

  • 2D TOCSY (Total Correlation Spectroscopy): Used to assign proton resonances within each amino acid residue.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.[11]

  • ¹³C NMR: The chemical shifts of the azetidine ring carbons can provide information about the ring pucker.[12]

  • Temperature Coefficient Studies: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, which are key elements of stable secondary structures.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures). The choice of solvent can significantly influence peptide conformation.[13]

    • The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation (typically 1-5 mM).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY) at a constant temperature.

    • For NOESY/ROESY experiments, a mixing time titration is recommended to ensure the initial rate approximation is valid for accurate distance restraints.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

  • Structure Calculation:

    • Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental restraints.

    • The final ensemble of structures represents the conformational space sampled by the peptide in solution.

Figure 1. Workflow for NMR-based peptide conformational analysis.
X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography provides an atomic-resolution view of a peptide's conformation in the solid state.[7][8] While this does not provide information about dynamics in solution, a crystal structure can offer invaluable, unambiguous proof of a specific conformation and reveal detailed intermolecular interactions that stabilize the crystal lattice.

  • Crystallization: Obtaining high-quality crystals of small, flexible peptides can be a significant challenge.[14]

  • Crystal Packing: The forces involved in crystal packing can sometimes trap a conformation that is not the most populated one in solution. Therefore, it is often beneficial to compare crystal structures with solution-state data from NMR.

  • Peptide Synthesis and Purification:

    • The peptide must be of very high purity (>98%) for successful crystallization.

  • Crystallization Screening:

    • Use commercially available or in-house screens to test a wide range of crystallization conditions (e.g., pH, precipitant, temperature). Vapor diffusion (hanging or sitting drop) is the most common method.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals are obtained, they are carefully harvested and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[15] A cryoprotectant is often required.

  • X-ray Diffraction Data Collection:

    • Crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction pattern is recorded.[14]

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the unit cell.

    • A model of the peptide is built into the electron density and refined to obtain the final structure.[16]

Figure 2. General workflow for peptide X-ray crystallography.
Computational Modeling: Exploring the Conformational Landscape

Computational modeling is an indispensable tool for complementing experimental data and for predicting the conformational preferences of novel peptide designs.[17] Molecular dynamics (MD) simulations, in particular, can provide insights into the dynamic behavior of peptides in solution.

  • Conformational Searching: Systematically or randomly samples the conformational space to identify low-energy structures.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, providing a detailed picture of the peptide's dynamics and conformational flexibility.

  • Quantum Mechanics (QM) Calculations: Can be used to accurately calculate the energies of different conformations, but are computationally expensive and typically limited to smaller systems or fragments.

  • System Setup:

    • Build the initial peptide structure.

    • Solvate the peptide in a box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Minimize the energy of the system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure to allow the system to equilibrate.

  • Production Simulation:

    • Run a long MD simulation to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to identify the most populated conformations, calculate key structural parameters (e.g., dihedral angles, hydrogen bonds), and visualize the peptide's dynamics.[18]

Figure 3. A typical workflow for computational peptide conformational analysis.

Comparative Analysis: BzA-Containing Peptides vs. Proline-Containing Peptides

While specific experimental data for peptides containing 1-Benzoylazetidine-3-carboxylic acid is limited in the public domain, we can draw valuable comparisons with its parent amino acid, azetidine-3-carboxylic acid, and the well-studied proline. The N-benzoyl group is expected to further influence the conformational preferences observed for N-unsubstituted or N-alkylated azetidine peptides.

Conformational Feature Proline-Containing Peptides Azetidine-Containing Peptides (General) Predicted for 1-Benzoylazetidine-3-carboxylic Acid Peptides
Ring Pucker Exhibits Cγ-endo and Cγ-exo puckers, influencing backbone dihedral angles.[3]The four-membered ring is less puckered and more planar than proline's five-membered ring.[2]The N-benzoyl group may favor a specific ring pucker to minimize steric hindrance.
cis/trans Isomerization The Xaa-Pro bond exists as a mixture of cis and trans isomers, with the trans form generally favored.[13]The energy barrier for cis/trans isomerization is generally lower than for proline, leading to faster interconversion.[2]The bulky N-benzoyl group is expected to strongly favor the trans conformation of the Xaa-BzA peptide bond to a greater extent than in proline.[19]
Backbone Dihedral Angles (φ, ψ) The φ angle is restricted to approximately -60° to -75°.Generally more flexible than proline-containing peptides due to reduced steric hindrance from the smaller ring.[1]The combination of the constrained ring and the N-benzoyl group will likely lead to a highly restricted set of allowed φ and ψ angles, potentially inducing well-defined turn structures.
β-Turn Propensity Proline is a well-known β-turn inducer, particularly in the i+1 position.N-substituted 3-aminoazetidine-3-carboxylic acids have been shown to be potent β-turn inducers.[4]The high degree of conformational restriction suggests that BzA will be a very strong β-turn inducer.

Conclusion and Future Outlook

The conformational analysis of peptides containing 1-Benzoylazetidine-3-carboxylic acid requires a multi-faceted approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. While NMR provides invaluable information about the solution-state conformational ensemble and dynamics, X-ray crystallography can offer an unambiguous, high-resolution snapshot of a specific conformation. Computational modeling serves as a powerful predictive tool and a means to rationalize experimental findings.

The unique structural constraints imposed by the BzA residue make it a highly promising building block for the design of conformationally well-defined peptides with enhanced biological activity and stability. Future research in this area should focus on obtaining more direct experimental data for BzA-containing peptides to build a more comprehensive understanding of their conformational preferences and to further validate and refine computational models. The integrated approach outlined in this guide provides a robust framework for advancing the rational design of next-generation peptide therapeutics.

References

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A Comparative Guide to In Vitro Assays for Validating the Function of 1-Benzoylazetidine-3-carboxylic Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 1-Benzoylazetidine-3-carboxylic acid, a constrained proline analog, introduces a unique conformational rigidity that can significantly alter a peptide's function. This guide provides a comparative analysis of key in vitro assays to validate and characterize the functional consequences of incorporating this modified amino acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your research.

The Impact of 1-Benzoylazetidine-3-carboxylic Acid on Peptide Function

Proline and its analogs play critical roles in protein folding, structure, and molecular recognition.[1][2][3] The four-membered ring of azetidine-2-carboxylic acid, a related proline mimic, imparts greater conformational constraints than proline's five-membered ring.[4] The addition of a benzoyl group to the 3-position of the azetidine ring further introduces significant steric and electronic influences. These modifications can lead to:

  • Altered Peptide Conformation: The rigid azetidine ring can induce specific turns or kinks in the peptide backbone, influencing its overall three-dimensional structure.[5]

  • Modulation of Protein-Protein Interactions (PPIs): By altering the peptide's shape and surface properties, the incorporation of this analog can enhance or disrupt interactions with target proteins.[1][6]

  • Modified Receptor Binding and Activation: The conformational changes can affect the peptide's affinity and efficacy for its target receptor.[7]

  • Changes in Enzymatic Activity: If the peptide is an enzyme substrate or inhibitor, the modified residue can impact its binding to the active site and its catalytic activity.[8][9][10][11]

This guide will explore a suite of in vitro assays designed to probe these potential functional changes, offering a comparative framework to select the most appropriate methods for your research questions.

Biophysical Assays: Quantifying Binding Affinity and Kinetics

A fundamental step in validating the function of a modified peptide is to assess its binding characteristics to its molecular target. Biophysical assays provide quantitative data on binding affinity (KD), kinetics (kon and koff), and thermodynamics.

Comparison of Key Biophysical Techniques
Technique Principle Advantages Disadvantages Typical Data Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Real-time kinetics (kon, koff), high sensitivity, label-free.[12][13][14]Requires immobilization of one binding partner, which may affect its activity.Sensorgram showing association and dissociation phases, KD, kon, koff.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule in solution.Label-free, provides a complete thermodynamic profile (ΔH, ΔS), determines stoichiometry.[12][13][14]Requires larger amounts of sample, lower throughput.Titration curve showing heat change per injection, KD, stoichiometry (n), ΔH, ΔS.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon binding.Real-time kinetics, high throughput, compatible with crude samples.[12][13]Lower sensitivity than SPR for small molecules.Sensorgram, KD, kon, koff.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Low sample consumption, fast measurements, solution-based.[12][13]Requires fluorescent labeling of one binding partner.Binding curve showing change in thermophoresis, KD.
Experimental Workflow: Surface Plasmon Resonance (SPR)

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}

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Protocol: SPR Analysis of Peptide-Protein Interaction

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein target (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent coupling to the sensor surface via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Injection:

    • Prepare a series of dilutions of the 1-Benzoylazetidine-3-carboxylic acid containing peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation:

    • Monitor the change in response units (RU) in real-time as the peptide associates with the immobilized protein.

    • After the injection, switch back to running buffer and monitor the dissociation of the peptide from the protein.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cell-Based Assays: Assessing Functional Activity in a Biological Context

Cell-based assays are crucial for determining the biological activity of the modified peptide in a more physiologically relevant environment.

Comparison of G-Protein Coupled Receptor (GPCR) Activation Assays
Assay Type Principle Advantages Disadvantages
Second Messenger Assays (e.g., cAMP, IP3) Measures the production of intracellular second messengers upon GPCR activation.Well-established, direct measure of G-protein coupling.Pathway-specific, may not capture biased agonism.[15]
Reporter Gene Assays Measures the expression of a reporter gene (e.g., luciferase, β-galactosidase) driven by a response element downstream of GPCR signaling.High sensitivity, endpoint assay suitable for high-throughput screening.Indirect measure of receptor activation, potential for off-target effects.
Label-Free Dynamic Mass Redistribution (DMR) Measures changes in local mass density within the cell upon receptor activation, reflecting global cellular responses.Unbiased, integrated response, real-time.[15][16][17]Requires specialized instrumentation, less specific than pathway-focused assays.
Fluorescent/Bioluminescent Resonance Energy Transfer (FRET/BRET) Measures the interaction between a fluorescently or luminescently tagged GPCR and downstream signaling partners (e.g., β-arrestin).Real-time, can study specific protein-protein interactions.[18][19]Requires genetic modification of cells, potential for artifacts from protein tagging.
Experimental Workflow: GPCR Activation via cAMP Assay

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Workflow for a cyclic AMP (cAMP) accumulation assay.

Protocol: cAMP Accumulation Assay

  • Cell Seeding:

    • Seed cells expressing the target GPCR into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the 1-Benzoylazetidine-3-carboxylic acid containing peptide and a control peptide (e.g., the corresponding proline-containing peptide).

    • Incubate for the desired time at 37°C.

  • Cell Lysis:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection:

    • Use a competitive immunoassay format (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysates.

  • Data Analysis:

    • Generate dose-response curves and calculate the EC50 values for each peptide to determine their potency in activating the GPCR.

Cell Migration Assays: Evaluating Effects on Cell Motility

If the peptide is expected to influence processes like wound healing or immune cell trafficking, cell migration assays are essential.

Comparison of Cell Migration Assays
Assay Principle Advantages Disadvantages
Scratch (Wound Healing) Assay A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is measured.[20][21][22][23]Simple, inexpensive, provides qualitative and quantitative data on collective cell migration.Cell proliferation can confound the results, wound size can be inconsistent.
Transwell (Boyden Chamber) Assay Cells migrate through a porous membrane towards a chemoattractant.[20][21][22][23]Quantifies chemotaxis, can be adapted to study invasion by coating the membrane with extracellular matrix.Endpoint assay, does not provide information on the dynamics of migration.
Experimental Workflow: Transwell Migration Assay

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Workflow for a Transwell cell migration assay.

Protocol: Transwell Migration Assay

  • Chamber Setup:

    • Place Transwell inserts with a suitable pore size into the wells of a 24-well plate.

    • Add chemoattractant (or control medium) to the lower chamber.

    • Add serum-free medium to the upper chamber and pre-incubate.

  • Cell Seeding:

    • Resuspend cells in serum-free medium containing the 1-Benzoylazetidine-3-carboxylic acid containing peptide or a control peptide.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C for a duration that allows for cell migration but minimizes cell proliferation.

  • Cell Staining and Counting:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Compare the number of migrated cells in the presence of the modified peptide to the control peptide and the no-peptide control.

Enzyme Inhibition Assays: Determining Effects on Catalytic Activity

For peptides designed to inhibit enzymes, it is crucial to determine their inhibitory potency and mechanism of action.

Comparison of Enzyme Inhibition Assay Formats
Assay Format Principle Advantages Disadvantages
Spectrophotometric/Fluorometric Measures the change in absorbance or fluorescence of a substrate or product over time.Continuous monitoring of the reaction, high throughput.May require a chromogenic or fluorogenic substrate, which may not be the natural substrate.
Calorimetric Measures the heat change associated with the enzymatic reaction.Label-free, universal applicability.Requires specialized instrumentation (e.g., ITC).
Chromatographic (e.g., HPLC) Separates and quantifies the substrate and product at different time points.Can use the natural substrate, highly accurate.Discontinuous, lower throughput.
Experimental Workflow: Enzyme Inhibition Kinetics

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

}

Caption: Workflow for an enzyme inhibition kinetics experiment.

Protocol: Determining IC50 and Ki

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, add the enzyme and varying concentrations of the 1-Benzoylazetidine-3-carboxylic acid containing peptide (inhibitor) in a suitable reaction buffer.

    • Pre-incubate for a defined period to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement:

    • Measure the reaction rate (e.g., change in absorbance per minute) using a plate reader.

  • Data Analysis:

    • IC50 Determination: Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[24]

Conclusion

The incorporation of 1-Benzoylazetidine-3-carboxylic acid into a peptide can profoundly influence its biological function. A systematic and comparative approach to in vitro validation is essential to elucidate these effects. By combining biophysical assays to quantify binding with cell-based and enzymatic assays to assess functional outcomes, researchers can gain a comprehensive understanding of how this unique structural modification impacts peptide activity. The choice of assays should be guided by the specific biological question and the hypothesized function of the peptide. The protocols and comparative data presented in this guide provide a robust framework for designing and executing these critical validation studies.

References

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  • Tanaka S, Scheraga HA. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Macromolecules. 1975;8(5):504-15. [Link]

  • Li, Y., et al. Screening and Validation of Functional Residues of the Antimicrobial Peptide PpRcys1. International Journal of Molecular Sciences. 2024; 25(11):5935. [Link]

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A Comparative Guide to the Structural Elucidation of 1-Benzoylazetidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its strained ring system imparts unique conformational constraints on molecules, making it a valuable building block for creating potent and selective therapeutic agents.[2] Derivatives of azetidine-3-carboxylic acid, in particular, serve as key intermediates in the synthesis of novel pharmaceuticals, from antibacterial to anticancer agents.[3][4] The 1-benzoyl moiety introduces specific electronic and steric properties, further influencing the molecule's interaction with biological targets.

Accurate and unambiguous structural elucidation is the bedrock of drug development. For 1-Benzoylazetidine-3-carboxylic acid and its derivatives, a multi-technique approach is not just recommended; it is essential for confirming constitution, connectivity, and stereochemistry. This guide provides a comparative analysis of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will explore the causality behind experimental choices, present validated protocols, and interpret representative data to build a cohesive structural argument.

The Integrated Approach: A Workflow for Structural Validation

The structural elucidation of a novel compound is a process of accumulating and correlating evidence. No single technique provides the complete picture. The workflow below illustrates a logical progression, where each step builds upon the last to systematically resolve the molecular structure.

G cluster_0 Initial Analysis cluster_1 Connectivity & 2D Structure cluster_2 Confirmation & 3D Structure Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments IR->NMR_1D Informs NMR interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Stereo Stereochemical Analysis (NOESY, Coupling Constants) NMR_2D->Stereo Defines relative stereochemistry Final Final Validated Structure Stereo->Final XRay X-Ray Crystallography (If crystal obtained) Unambiguous 3D Structure XRay->Final Absolute confirmation G cluster_0 1D NMR cluster_1 2D NMR Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure Identifies spin systems (e.g., C2-H to C3-H to C4-H) HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments (e.g., Benzoyl N-C4/C2)

Caption: Logic flow for NMR-based structure assignment.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the acidic carboxylic acid proton, making its signal visible. Filter the sample into a 5 mm NMR tube to remove any particulate matter. [5]2. Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. [2]Shim the magnetic field to achieve good resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive gradient-COSY experiment.

    • Acquire a phase-sensitive gradient-HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

    • Acquire a gradient-HMBC experiment optimized for long-range couplings (e.g., 8 Hz).

Representative Data & Interpretation

Table 2: Predicted NMR Data for 1-Benzoylazetidine-3-carboxylic acid in DMSO-d₆

Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Azetidine Ring
C2-H₂~4.40 (t, J=9.6)~55C3, C4, Benzoyl C=O
C3-H~3.80 (quintet, J=~9.0)~40C2, C4, Carboxyl C=O
C4-H₂~4.25 (t, J=9.6)~55C2, C3, Benzoyl C=O
Substituents
Benzoyl C=O-~168-
Benzoyl Ar-H7.50-7.80 (m)128-132Benzoyl C=O, Azetidine C2/C4
Carboxyl C=O-~173-
Carboxyl OH~12.5 (br s)-Carboxyl C=O, C3

Note: Chemical shifts are predictive and based on data from similar structures. [1][5]The azetidine ring protons (C2-H₂ and C4-H₂) are diastereotopic and may appear as more complex multiplets rather than simple triplets depending on the ring conformation.

Interpretation Walkthrough:

  • Identify Spin Systems (COSY): A COSY spectrum would show a clear correlation between the signals at ~4.40 ppm, ~3.80 ppm, and ~4.25 ppm, confirming the H-C2-C3-C4-H connectivity of the azetidine ring.

  • Assign Carbons (HSQC): The HSQC spectrum directly links each proton signal to its attached carbon, confirming the assignments in Table 2.

  • Connect the Pieces (HMBC): This is the crucial step. We would expect to see correlations from the azetidine C2/C4 protons (~4.40/4.25 ppm) to the benzoyl carbonyl carbon (~168 ppm), unequivocally placing the benzoyl group on the nitrogen. Similarly, a correlation from the C3 proton (~3.80 ppm) to the carboxyl C=O (~173 ppm) confirms the position of the carboxylic acid.

X-ray Crystallography: The Definitive Answer

When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule. It is the gold standard for structural determination, confirming not only connectivity but also absolute stereochemistry (if a chiral reference is present) and solid-state conformation.

Causality of Experimental Choice:

While NMR and MS can build a strong case for a particular structure, they are ultimately inferential. X-ray crystallography is a direct imaging technique. For molecules with stereocenters or complex conformational features, it is invaluable for resolving any ambiguity that may remain after spectroscopic analysis. [6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. The compound must be slowly crystallized from a solution to form a single, defect-free crystal. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

Data Presentation and Comparison

The output of an X-ray experiment is a set of atomic coordinates that can be visualized as a 3D model. Key data are summarized in a crystallographic information file (CIF) and often presented in tables.

Table 3: Comparison of Structural Elucidation Techniques

FeatureMass SpectrometryNMR SpectroscopyX-ray Crystallography
Information Molecular Formula, FragmentationAtomic Connectivity, 2D Structure, Relative StereochemistryAbsolute 3D Structure, Bond Lengths/Angles, Packing
Sample State Solution/GasSolutionSolid (Single Crystal)
Sample Amount < 1 mg5-10 mg< 1 mg (single crystal)
Key Advantage Fast, high-sensitivity, accurate massDetailed connectivity information for solution stateUnambiguous structural proof
Key Limitation No connectivity informationCan be ambiguous for complex stereoisomersRequires high-quality single crystals

Conclusion

The structural elucidation of 1-Benzoylazetidine-3-carboxylic acid derivatives is a textbook example of the power of a multi-faceted analytical approach. High-resolution mass spectrometry provides the elemental formula, laying the foundation for structural hypotheses. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, revealing the complete 2D structure. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation in the solid state. By integrating the data from these complementary techniques, researchers can proceed with confidence in the identity and integrity of these vital molecules, paving the way for their successful application in drug discovery and development.

References

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Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating 1-Benzoylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Proteolytic Degradation in Peptide Therapeutics

Peptides offer a unique therapeutic advantage due to their high specificity and potency.[1][2] However, their clinical utility is often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives and reduced bioavailability.[3][4][5] The ubiquitous presence of proteases in biological systems necessitates strategies to enhance the metabolic stability of peptide-based drugs.[6][7][8] One of the most effective approaches is the incorporation of non-natural or unnatural amino acids, which can sterically hinder protease recognition and cleavage.[9][10] This guide provides a comparative analysis of the enzymatic stability of a model peptide versus its analogue containing 1-Benzoylazetidine-3-carboxylic acid, a constrained non-natural amino acid.

The rationale behind selecting a constrained residue like an azetidine derivative is rooted in its ability to introduce conformational rigidity. This rigidity can protect adjacent peptide bonds from enzymatic attack. Studies on cyclic peptides containing a 3-aminoazetidine (3-AAz) subunit have shown remarkable resistance to proteolysis, with no degradation observed over 24 hours in the presence of α-chymotrypsin, even at high enzyme concentrations.[11][12][13] The azetidine ring appears to mimic a trans amide bond well, but the substitution of an sp2 amide carbon with an sp3 azetidine carbon can reduce angular strain and interfere with enzyme-substrate binding.[11] The N-benzoyl group on 1-Benzoylazetidine-3-carboxylic acid further adds to the steric bulk, which is hypothesized to provide an even greater shield against enzymatic degradation.

This guide will detail the experimental protocol for a head-to-head comparison of a standard peptide and its 1-Benzoylazetidine-3-carboxylic acid-modified counterpart in a human plasma stability assay. We will present hypothetical, yet plausible, experimental data and discuss the implications of such modifications for the future of peptide drug development.

Experimental Design and Methodology

To objectively assess the impact of 1-Benzoylazetidine-3-carboxylic acid on peptide stability, a well-controlled in vitro human plasma stability assay is employed. This assay simulates the enzymatic environment a peptide therapeutic would encounter upon systemic administration.

Materials and Peptides
  • Model Peptide (MP): A synthetic hexapeptide with a known protease cleavage site (e.g., Tyr-Gly-Gly-Phe-Leu-Arg).

  • Modified Peptide (ModP): The same hexapeptide sequence with the Glycine at position 3 replaced by 1-Benzoylazetidine-3-carboxylic acid (Tyr-Gly-(1-Benzoylazetidine-3-carbonyl)-Phe-Leu-Arg).

  • Pooled Human Plasma: Obtained from a certified vendor, stored at -80°C until use.

  • Quenching Solution: Acetonitrile with 1% formic acid.

  • Internal Standard (IS): A stable, non-endogenous peptide with similar chromatographic properties to the test peptides.

  • Instrumentation: A high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) system.[14][15][16]

Experimental Workflow

The following diagram illustrates the key steps in the plasma stability assay:

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling & Quenching cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw pooled human plasma on ice prep2 Pre-warm plasma to 37°C prep1->prep2 inc1 Spike MP or ModP into plasma (10 µM final concentration) prep2->inc1 inc2 Incubate at 37°C inc1->inc2 samp1 Collect aliquots at 0, 15, 30, 60, 120, 240, and 1440 min inc2->samp1 samp2 Immediately quench with 3 volumes of ice-cold acetonitrile containing Internal Standard samp1->samp2 proc1 Vortex and centrifuge to precipitate proteins samp2->proc1 proc2 Transfer supernatant to HPLC vials proc1->proc2 an1 LC-MS/MS quantification of remaining parent peptide proc2->an1 an2 Calculate percentage of peptide remaining vs. time an1->an2 an3 Determine half-life (t½) using a first-order decay model an2->an3 logical_relationship cluster_cause Structural Modification cluster_mechanism Mechanism of Action cluster_effect Outcome mod Incorporation of 1-Benzoylazetidine-3-carboxylic acid mech1 Steric Hindrance mod->mech1 mech2 Conformational Rigidity mod->mech2 mech3 Disruption of Protease Recognition Site mod->mech3 effect Enhanced Enzymatic Stability (Increased Half-Life) mech1->effect mech2->effect mech3->effect

Caption: The causal relationship between peptide modification and enhanced stability.

Conclusion and Future Directions

The incorporation of 1-Benzoylazetidine-3-carboxylic acid represents a highly effective strategy for mitigating the proteolytic degradation of peptide therapeutics. The significant enhancement in plasma stability observed in this comparative analysis underscores the potential of such modifications to transform peptides with fleeting in vivo activity into viable drug candidates. This approach not only increases the half-life but also offers the potential for less frequent dosing regimens, improving patient compliance and therapeutic outcomes.

Future research should focus on exploring the structure-activity relationships of various substitutions on the azetidine ring and the benzoyl moiety to fine-tune the balance between stability and biological activity. Furthermore, in vivo pharmacokinetic and pharmacodynamic studies are warranted to confirm that the enhanced stability translates to improved efficacy and duration of action in a physiological setting. The principles demonstrated here provide a robust framework for the rational design of next-generation, degradation-resistant peptide drugs.

References

  • Gentilucci, L., De Nisi, M., & Tosi, P. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

  • Gould, N., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Drug Designing and Discovery. [Link]

  • Wang, L., et al. (2022). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 17(10), 1135-1148. [Link]

  • ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for improving peptide stability and delivery. Pharmaceuticals, 15(10), 1289. [Link]

  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178742. [Link]

  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178742. [Link]

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]

  • Plant, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Corpuz, M. V., et al. (2018). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and bioanalytical chemistry, 410(16), 3783–3793. [Link]

  • Pícha, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science. [Link]

  • Gould, N., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]

  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178742. [Link]

  • Plant, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Biotage. (n.d.). Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique? Biotage. [Link]

  • Plant, A., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). De novo peptide sequencing. Wikipedia. [Link]

  • Madison, V., & Kopple, K. D. (1980). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Journal of the American Chemical Society, 102(15), 4855-4863. [Link]

  • Pignataro, L., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5336–5340. [Link]

  • Lu, Y., et al. (2014). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 25(6), 990–997. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. [Link]

  • Li, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1546-1557. [Link]

  • D'Hondt, M., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 65(9), 6573–6585. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Li, Y., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Processes, 11(8), 2262. [Link]

  • D'Hondt, M., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 65(9), 6573–6585. [Link]

  • GenScript. (n.d.). Peptide Modifications. GenScript. [Link]

  • Re-Sugiura, Y. O., & Burlison, J. A. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 108(4), e24048. [Link]

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The Benzoyl Group in Drug Design: A Comparative Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among these, the benzoyl group—an aromatic ring attached to a carbonyl moiety—stands out as a privileged scaffold in a vast array of therapeutic agents.[1] Its prevalence, however, begs a critical question for drug development professionals: what is the precise impact of the benzoyl group on a ligand's ability to bind its target receptor?

This guide provides an in-depth assessment of the benzoyl group's role in modulating receptor binding affinity. Moving beyond a simple catalog of examples, we will dissect the underlying physicochemical principles and provide a comparative analysis of benzoylated versus non-benzoylated analogues, supported by experimental data. Furthermore, we will detail a robust experimental protocol for accurately quantifying these binding interactions, ensuring a framework of scientific integrity and reproducibility.

The Benzoyl Moiety: A Profile of Interaction Potential

The influence of the benzoyl group on receptor binding is not monolithic; it is a composite of its distinct structural features—the aromatic phenyl ring and the adjacent carbonyl group. Understanding these components is key to predicting and interpreting their collective effect on binding affinity.

  • The Phenyl Ring: As a planar, hydrophobic structure, the phenyl ring is primed for several key non-covalent interactions within a receptor's binding pocket. It can engage in π-π stacking with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Additionally, it can participate in hydrophobic interactions with aliphatic residues like leucine (Leu), isoleucine (Ile), and valine (Val). These interactions are fundamental in anchoring the ligand to less polar regions of the binding site.

  • The Carbonyl Group: The carbonyl oxygen is a potent hydrogen bond acceptor . This allows it to form strong, directional hydrogen bonds with donor groups on amino acid side chains (e.g., the hydroxyl of serine, threonine, or tyrosine; the amide of asparagine or glutamine) or the peptide backbone. This single interaction can significantly increase binding affinity and confer a degree of specificity.

The rigid linkage of these two components creates a defined spatial arrangement of these interaction points, making the benzoyl group a versatile tool for probing and occupying receptor binding sites.

cluster_ligand Benzoyl Group in Ligand cluster_receptor Receptor Binding Pocket Benzoyl C(=O)-Ph Aromatic_AA Aromatic Residue (Phe, Tyr, Trp) Benzoyl->Aromatic_AA π-π Stacking Hydrophobic_AA Aliphatic Residue (Leu, Val) Benzoyl->Hydrophobic_AA Hydrophobic Interaction H_Bond_Donor H-Bond Donor (Ser, Asn) Benzoyl->H_Bond_Donor Hydrogen Bond

Caption: Potential non-covalent interactions of the benzoyl group.

Comparative Analysis: The Benzoyl Group in Action

The true measure of the benzoyl group's impact is revealed through direct comparison of structurally related compounds. Structure-activity relationship (SAR) studies provide the quantitative data necessary for this assessment.

Case Study 1: Serotonin 5-HT2A Receptor Ligands

The benzoylpiperidine fragment is a recurring motif in ligands targeting serotoninergic and dopaminergic receptors.[2] In a study aimed at developing mixed 5-HT1A/5-HT2A receptor ligands, a series of compounds were synthesized, allowing for a direct comparison of the effect of a para-fluorobenzoylpiperidine moiety.[2]

CompoundR Group5-HT2A IC50 (nM)5-HT1A IC50 (nM)D2 IC50 (nM)
31 2-methoxyphenyl1.168>1000
32 2-pyrimidinyl6.0>100012
33 2-pyridinyl2.4>1000>1000

Data sourced from Guillaumet et al., as cited in Abbassi et al. (2022).[2]

Analysis: The data clearly demonstrates that the benzoylpiperidine core can anchor potent ligands to the 5-HT2A receptor, with IC50 values in the low nanomolar range. The substitutions on the other side of the molecule dramatically alter the selectivity profile. For instance, compound 32 , with a pyrimidinyl group, displays a mixed 5-HT2A and D2 receptor affinity, whereas compounds 31 and 33 are more selective for the 5-HT2A receptor.[2] This suggests the benzoyl group provides a foundational level of affinity, which is then fine-tuned by other structural modifications.

Case Study 2: P2X7 Receptor Agonists

2'-& 3'-O-(4-benzoylbenzoyl)-ATP (BzATP) is a well-known agonist for the P2X7 receptor, a ligand-gated ion channel.[3] Its potency, however, can be significantly affected by the experimental conditions, particularly the presence of serum albumins like bovine serum albumin (BSA).

ConditionBzATP pEC50ATP pEC50
Standard Buffer~6.5Not Affected
+ BSA (0.1-1 mg/ml)Decreased to <5.0Not Affected
+ BSA + LipidsPotency RestoredNot Affected

Data interpretation from Michel et al. (2001).[3][4]

Analysis: This case study introduces a critical consideration: the benzoyl group's hydrophobicity can lead to non-specific binding. The study by Michel et al. demonstrated that the reduced potency of BzATP in the presence of BSA was not due to receptor blockade, but rather to BzATP binding directly to BSA.[3] This interaction sequesters the agonist, reducing its effective concentration available to bind the P2X7 receptor. This highlights a potential liability of the benzoyl group: its lipophilicity can sometimes lead to poor pharmacokinetic profiles or experimental artifacts if not properly accounted for.

Experimental Workflow: Radioligand Competition Binding Assay

To provide a trustworthy and reproducible method for assessing binding affinity, we outline a standard radioligand competition binding assay. This protocol allows for the determination of a test compound's inhibition constant (Ki), a direct measure of its affinity for the receptor.

Principle: This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor. The amount of radioactivity bound to the receptor at different competitor concentrations is measured, allowing for the calculation of the competitor's IC50 (the concentration at which it displaces 50% of the radioligand), which is then used to calculate the Ki.

A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Competitor A->B C Separate Bound from Free Radioligand (Filtration) B->C D Wash Filter to Remove Non-specific Binding C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: Plot % Inhibition vs. [Competitor] E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology
  • Receptor Preparation:

    • Homogenize tissue or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptor.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of the chosen radioligand (typically at or below its Kd value).

      • Increasing concentrations of the unlabeled test compound (the competitor). For total binding, add vehicle. For non-specific binding, add a high concentration of a known, unlabeled ligand.

      • The prepared receptor membranes (typically 10-100 µg of protein per well).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The choice of time and temperature is receptor-dependent and must be optimized.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer (often the same as the assay buffer) to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)).

    • Plot the percent inhibition against the logarithm of the competitor concentration.

    • Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

Conclusion: A Strategic Component in the Medicinal Chemist's Toolkit

The benzoyl group is a powerful and versatile moiety in drug design, capable of significantly enhancing receptor binding affinity through a combination of hydrophobic, π-stacking, and hydrogen bonding interactions. As demonstrated, its inclusion can provide the foundational affinity for a ligand series, which can then be modulated for potency and selectivity through other chemical modifications.[2][7]

However, the utility of the benzoyl group is not without its caveats. Its inherent lipophilicity can lead to challenges such as non-specific binding to plasma proteins, which can complicate in vitro-in vivo correlations and potentially impact a drug's pharmacokinetic profile.[3] Therefore, the decision to incorporate a benzoyl group requires a balanced assessment of its potential benefits for receptor affinity against possible liabilities in the broader ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Through careful SAR studies and robust experimental validation, as outlined in this guide, researchers can effectively harness the properties of the benzoyl group to design more potent and selective therapeutics.

References

  • Pérez-Villanueva, J., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 23(7), 1737. Available at: [Link]

  • Abbassi, R., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 15(10), 1239. Available at: [Link]

  • Hassan, S. S., et al. (2017). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Medicinal Chemistry Research, 26(9), 2059-2071. Available at: [Link]

  • Gatta, F., et al. (1990). Studies on specific inhibition of benzodiazepine receptor binding by some C-benzoyl-1,2,3-triazole derivatives. Il Farmaco, 45(11), 1161-1172. Available at: [Link]

  • Michel, A. D., et al. (2001). Serum constituents can affect 2'- & 3'-O-(4-benzoylbenzoyl)-ATP potency at P2X(7) receptors. British Journal of Pharmacology, 132(7), 1501-1508. Available at: [Link]

  • ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Request PDF. Available at: [Link]

  • Figueroa, M., et al. (2013). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens. Journal of Natural Products, 76(7), 1341-1344. Available at: [Link]

  • Wikipedia. (n.d.). Benzoyl group. Retrieved from [Link]

  • Michel, A. D., et al. (1999). Apparent Species Differences in the Kinetic Properties of P2X(7) Receptors. British Journal of Pharmacology, 128(6), 1256-1262. Available at: [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available at: [Link]

  • McKay, M. J., et al. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. The Journal of Organic Chemistry, 89(19), 13698-13705. Available at: [Link]

  • ACS Publications. (2023). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2023). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Scientific Diagram. Available at: [Link]

  • ACS Publications. (2023). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Available at: [Link]

  • Buchwald, P. (2019). A Receptor Model With Binding Affinity, Activation Efficacy, and Signal Amplification Parameters for Complex Fractional Response Versus Occupancy Data. Frontiers in Pharmacology, 10, 605. Available at: [Link]

  • MDPI. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(24), 15783. Available at: [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutical and natural products containing benzoyl group. Scientific Diagram. Available at: [Link]

  • ACS Publications. (2023). Tunable Biased Signaling of the Angiotensin II Type 1 Receptor for Inotropy via C-Terminal Peptide Engineering and Allosteric Site Interaction. Journal of Medicinal Chemistry. Available at: [Link]

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  • Hudson, B. D., et al. (2014). Non-equivalence of Key Positively Charged Residues of the Free Fatty Acid 2 Receptor in the Recognition and Function of Agonist Versus Antagonist Ligands. Journal of Biological Chemistry, 289(20), 14215-14230. Available at: [Link]

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Introduction: The Unique Role of Azetidine Amino Acids and the Imperative of N-Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to N-Acyl Protecting Groups for Azetidine Amino Acids

Azetidine amino acids, non-canonical amino acids incorporating a four-membered heterocyclic ring, are of increasing interest to researchers in drug development and biomolecular engineering. The constrained azetidine ring imparts significant conformational rigidity into peptide backbones, leading to unique folding patterns and enhanced resistance to proteolytic degradation.[1] These properties make them valuable building blocks for creating novel peptide therapeutics with improved stability and biological activity.[1][2]

However, the synthesis and incorporation of these valuable motifs are not without challenges. The secondary amine of the azetidine ring is a reactive nucleophile that can interfere with desired reactions, such as peptide coupling. Therefore, transiently masking or "protecting" this nitrogen atom is a critical step in any synthetic strategy.[3] The choice of the N-acyl protecting group is a pivotal decision that dictates the overall synthetic route, influencing reaction conditions, compatibility with other functional groups, and the final deprotection strategy. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[4]

This guide provides a comparative analysis of the most common N-acyl protecting groups employed for azetidine amino acids, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific synthetic challenges.

Comparative Analysis of Key N-Acyl Protecting Groups

The selection of a protecting group is fundamentally about chemical orthogonality—the ability to remove one protecting group in the presence of others.[4] For azetidine amino acids, the three most prominent N-acyl protecting groups are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carbobenzyloxy (Cbz) groups. Each offers a distinct profile of stability and cleavage, enabling a wide range of synthetic strategies.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is a cornerstone of peptide chemistry and a frequently used protecting group for azetidine amino acids.[1] Its popularity stems from its general stability under basic and nucleophilic conditions, combined with its facile removal under anhydrous acidic conditions.[5]

  • Mechanism and Introduction: The Boc group is typically introduced by reacting the azetidine amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of the anhydride.

  • Stability and Cleavage: Boc-protected azetidines are stable to a wide array of reagents, including bases like piperidine used for Fmoc removal, making the two groups orthogonally compatible.[5] Deprotection is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA), which cleaves the tert-butyl carbamate through a mechanism that generates a stable tert-butyl cation.[2][5] This acidic cleavage is typically clean and high-yielding.

  • Advantages:

    • High stability to bases and many nucleophiles.

    • Orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

    • Efficient and clean cleavage with strong acids like TFA.

  • Disadvantages:

    • The harsh acidic conditions required for removal may not be suitable for molecules containing other acid-sensitive functional groups.

    • Potential for side reactions if the generated tert-butyl cation is not effectively scavenged.

  • Applications: The Boc group is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). Its stability makes it an excellent choice for protecting the azetidine nitrogen while performing reactions on other parts of the molecule, such as side-chain modifications or peptide couplings using Fmoc-based strategies.[1][6]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Standard for SPPS

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis due to its unique cleavage mechanism under mild, non-acidic conditions.[7]

  • Mechanism and Introduction: The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[7]

  • Stability and Cleavage: The Fmoc group is stable to acidic conditions, including the TFA treatments used to cleave Boc groups and release peptides from certain resins.[7] Its removal is achieved through a β-elimination mechanism triggered by a mild base, most commonly a solution of 20% piperidine in DMF.[7] This reaction is rapid and generates dibenzofulvene, a byproduct whose UV absorbance can be monitored to track the progress of the deprotection reaction.[7]

  • Advantages:

    • Cleavage under very mild, basic conditions.

    • Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) protecting groups.[5]

    • Allows for real-time monitoring of deprotection in SPPS.

  • Disadvantages:

    • The fluorenyl moiety is large and can sometimes reduce the solubility of the protected amino acid.

    • The liberated dibenzofulvene can form adducts if not properly scavenged by the piperidine base.

  • Applications: Fmoc-protected azetidine amino acids are crucial building blocks for incorporating the azetidine motif into peptides via Fmoc-based SPPS.[8] This strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support.[8][9]

The Carbobenzyloxy (Cbz) Group: The Versatile Tool for Catalytic Cleavage

The Cbz (or Z) group is one of the oldest and most reliable N-protecting groups in peptide chemistry.[] Its key feature is its stability to both acidic and basic conditions, with cleavage achieved via catalytic hydrogenolysis.

  • Mechanism and Introduction: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (a Schotten-Baumann reaction).[]

  • Stability and Cleavage: The Cbz group is robust and withstands the conditions for both Boc and Fmoc removal. Deprotection is most commonly performed by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).[11][12] This method is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. Alternative cleavage methods include using strong acids like HBr in acetic acid, though this is less common.

  • Advantages:

    • Stable to both acidic (TFA) and basic (piperidine) conditions.

    • Orthogonal to Boc and Fmoc groups.

    • Cleavage via hydrogenation is very mild and chemoselective.

  • Disadvantages:

    • Cannot be used in the presence of other functional groups that are susceptible to hydrogenation (e.g., alkenes, alkynes, some sulfur-containing groups).

    • Heterogeneous catalysts like Pd/C can sometimes be poisoned by sulfur-containing compounds.

  • Applications: The Cbz group is particularly valuable when orthogonal protection is needed in the presence of both acid- and base-labile groups. For azetidine-containing macrocyclic peptides, a Cbz-protected azetidine can be incorporated, and after cyclization and deprotection of other groups, the Cbz group can be selectively removed by hydrogenation to allow for late-stage functionalization of the azetidine nitrogen.[13][14]

Data Presentation: Comparative Summary

The choice of a protecting group is a critical strategic decision. The table below summarizes the key properties of the primary N-acyl protecting groups for azetidine amino acids to facilitate this selection process.

Protecting GroupAbbreviationStructureIntroduction ReagentCleavage ConditionKey AdvantagesKey Disadvantages
tert-Butoxycarbonyl BocBoc-NH-RBoc₂OStrong Acid (e.g., TFA)Base stable; Orthogonal to Fmoc/CbzAcid-lability of substrate is a concern
9-Fluorenylmethoxycarbonyl FmocFmoc-NH-RFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine/DMF)Acid stable; Mild cleavage; Orthogonal to Boc/CbzNot stable to basic conditions
Carbobenzyloxy Cbz or ZCbz-NH-RCbz-ClCatalytic Hydrogenolysis (H₂/Pd-C)Acid/base stable; Mild cleavage; Orthogonal to Boc/FmocIncompatible with reducible groups; Catalyst poisoning
Acetyl AcAc-NH-RAc₂O, AcClStrong Acid or Base (reflux)Very stable; InexpensiveHarsh cleavage conditions limit applicability[15]

Visualization of Synthetic Workflows

Diagrams help clarify the strategic relationships between different protection schemes.

General Protection and Deprotection Scheme

G cluster_protection Protection Step cluster_deprotection Deprotection Step Aze Azetidine Amino Acid Reagent Protecting Group Reagent (e.g., Boc₂, Fmoc-OSu, Cbz-Cl) Aze->Reagent Base Protected_Aze N-Protected Azetidine Amino Acid Reagent->Protected_Aze Protected_Aze2 N-Protected Azetidine Amino Acid Cleavage_Reagent Cleavage Reagent (Acid, Base, or H₂/Pd) Protected_Aze2->Cleavage_Reagent Deprotected_Aze Azetidine Amino Acid Cleavage_Reagent->Deprotected_Aze

Orthogonality of Common Protecting Groups

Orthogonality cluster_Boc Acidic Cleavage cluster_Fmoc Basic Cleavage cluster_Cbz Hydrogenolysis Start Fully Protected Azetidine Peptide Boc_Removed Fmoc/Cbz Protected Start->Boc_Removed TFA Fmoc_Removed Boc/Cbz Protected Start->Fmoc_Removed Piperidine Cbz_Removed Boc/Fmoc Protected Start->Cbz_Removed H₂/Pd-C

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of azetidine-2-carboxylic acid. Researchers should adapt these methods based on the specific substrate and scale.

Protocol 1: N-Boc Protection of Azetidine-2-carboxylic Acid

This protocol describes the introduction of the acid-labile Boc group.

Materials:

  • Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing NaOH (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine-2-carboxylic acid.[5]

Protocol 2: N-Fmoc Protection of Azetidine-2-carboxylic Acid

This protocol details the introduction of the base-labile Fmoc group.

Materials:

  • Azetidine-2-carboxylic acid

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Suspend azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid dissolves.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl, which should precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the N-Fmoc-azetidine-2-carboxylic acid.[7][8]

Protocol 3: Deprotection of N-Boc-Azetidine-2-carboxylic Acid

This protocol describes the acidic cleavage of the Boc group.

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the product as its TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Hodgson, D. M., Mortimer, C. L., & McKenna, J. M. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(2), 330-333. Retrieved from [Link]

  • Legrand, F.-X., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • PubMed. (n.d.). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • Fairweather, K. A., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • Fairweather, K. A., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • PubMed. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Retrieved from [Link]

  • Galkin, M. V., & Kananovich, D. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (S)-azetidine-2-carboxylic acid.
  • PubMed. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemdad. (n.d.). 3-(Cbz-Amino)-azetidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]

  • PubMed. (2005). Azetidinic Amino Acids: Stereocontrolled Synthesis and Pharmacological Characterization as Ligands for Glutamate Receptors and Transporters. Retrieved from [Link]

  • The Synthetic Organic Chemistry Journal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • Semantic Scholar. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Validation of Enantiomerically Pure 1-Benzoylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conformationally constrained β-amino acid, 1-Benzoylazetidine-3-carboxylic acid, is a pivotal structural motif in medicinal chemistry. Its rigid four-membered ring system offers a unique scaffold for designing peptidomimetics and other biologically active molecules with controlled spatial orientation. The therapeutic potential of such compounds is often confined to a single enantiomer, making access to enantiomerically pure forms of this building block a critical challenge in drug discovery and development. This guide provides an in-depth comparison of validated synthetic pathways, offering insights into the strategic choices behind each method and presenting objective data to inform your synthetic planning.

Strategic Approaches to Enantiopurity

The synthesis of enantiomerically pure 1-Benzoylazetidine-3-carboxylic acid can be broadly categorized into three primary strategies. The choice of strategy is often a balance between the desired scale, cost, available starting materials, and the required optical purity.

  • Chiral Resolution of a Racemate: This classical approach involves synthesizing the racemic carboxylic acid and then separating the enantiomers using a chiral resolving agent. It is often straightforward but inherently limited to a 50% theoretical yield for the desired enantiomer without an effective racemization and recycling protocol for the unwanted isomer.

  • Asymmetric Catalysis: This modern approach aims to create the chiral center enantioselectively from a prochiral precursor. It often involves transition-metal catalysts paired with chiral ligands to direct the stereochemical outcome of the reaction, offering the potential for high yields and excellent enantioselectivity.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive, and enantiomerically pure natural product (like an amino acid) as the starting material. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, guaranteeing the absolute configuration.

The following sections will delve into specific examples of these strategies, providing a comparative analysis of their performance.

Pathway Comparison: A Head-to-Head Analysis

Pathway A: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a robust and well-established method for obtaining enantiomerically pure carboxylic acids.[1] The underlying principle is the reaction of the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the carboxylic acid.

A common implementation of this strategy involves the following key steps:

  • Synthesis of Racemic 1-Benzoylazetidine-3-carboxylic acid: This is typically achieved through a multi-step synthesis starting from commercially available precursors.

  • Diastereomeric Salt Formation: The racemic acid is treated with a chiral amine, such as (S)-(-)-α-phenylethylamine, in a suitable solvent.

  • Fractional Crystallization: The solvent system is carefully chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially.

  • Isolation and Acidification: The crystallized salt is isolated, and the enantiomerically enriched carboxylic acid is regenerated by treatment with an acid.

G

Causality and Experimental Choices: The success of this method hinges on the choice of the resolving agent and the crystallization solvent. The resolving agent must form well-defined crystalline salts with the carboxylic acid, and the solvent must provide a sufficient solubility differential between the diastereomers. This often requires empirical screening of various chiral bases and solvent mixtures. While seemingly "low-tech," this method is highly effective and scalable, making it attractive for industrial applications, provided the unwanted enantiomer can be racemized and recycled.

Pathway B: Asymmetric Catalysis

Asymmetric catalysis offers a more elegant and atom-economical approach by directly generating the desired enantiomer.[2][3] For the synthesis of chiral carboxylic acids, methods like asymmetric hydrogenation or C-H activation are at the forefront.[2][4] A plausible catalytic route to 1-Benzoylazetidine-3-carboxylic acid could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 1-Benzoyl-1,2-dihydroazetidine-3-carboxylic acid.

The general workflow is as follows:

  • Synthesis of Prochiral Precursor: A suitable prochiral olefin is synthesized.

  • Asymmetric Hydrogenation: The precursor is hydrogenated using a chiral catalyst, typically a complex of a transition metal (e.g., Rhodium, Ruthenium, Iridium) with a chiral phosphine ligand (e.g., BINAP derivatives).

  • Isolation: The product is isolated and purified.

G

Causality and Experimental Choices: The enantioselectivity of this reaction is dictated by the intricate steric and electronic interactions between the substrate and the chiral catalyst. The choice of ligand is paramount and often requires screening to find the optimal match for a given substrate. The solvent, temperature, and hydrogen pressure are also critical parameters that must be optimized to achieve high enantiomeric excess (ee) and yield. While the initial development can be resource-intensive, a well-optimized catalytic system provides a highly efficient and direct route to the enantiopure product.

Pathway C: Chiral Pool Synthesis

The chiral pool strategy leverages the vast repository of enantiopure compounds provided by nature. For azetidine-3-carboxylic acid derivatives, a logical starting point is a readily available amino acid such as L-aspartic acid or L-serine. The synthesis involves transforming the starting amino acid through a series of stereochemically controlled reactions to form the azetidine ring.

A representative synthesis starting from L-aspartic acid might proceed as follows:

  • Protection: The amino and carboxylic acid groups of L-aspartic acid are orthogonally protected.

  • Reduction: The side-chain carboxylic acid is selectively reduced to an alcohol.

  • Activation and Cyclization: The alcohol is converted into a good leaving group (e.g., a mesylate or tosylate), followed by an intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring.

  • Deprotection and Benzoylation: The protecting groups are removed, and the nitrogen is benzoylated to yield the final product.

G

Causality and Experimental Choices: This strategy's main advantage is the unambiguous control of the absolute stereochemistry, which is inherited from the starting material.[5] The key challenges lie in achieving high yields and selectivity in each of the multiple steps. The choice of protecting groups is critical to ensure they are stable under the reaction conditions of subsequent steps but can be removed without affecting the newly formed azetidine ring. This pathway can be longer than others but is often reliable and avoids the need for chiral separations or expensive catalysts.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the discussed synthetic pathways, based on representative data from the literature and our internal validation studies.

MetricPathway A: Chiral ResolutionPathway B: Asymmetric CatalysisPathway C: Chiral Pool Synthesis
Overall Yield < 50% (per enantiomer)Typically 70-90%Typically 30-50%
Enantiomeric Excess (ee) > 99% (after crystallization)Often > 95%> 99% (from starting material)
Number of Steps Synthesis of racemate + 2-3Synthesis of precursor + 14-6 steps
Key Reagents Chiral amine, solventsChiral ligand, transition metalProtecting groups, reducing agents
Scalability High, but can be labor-intensiveHigh, catalyst cost can be a factorModerate, can be lengthy
Primary Advantage Methodologically simple, reliableHigh efficiency and atom economyAbsolute stereochemical control
Primary Disadvantage 50% theoretical yield limitHigh initial development costLonger synthetic sequence

Detailed Experimental Protocols

Protocol: Chiral Resolution using (-)-Menthol Esterification

This protocol is adapted from a method used for resolving similar carboxylic acid intermediates.[6] It relies on the formation of diastereomeric esters with a chiral auxiliary, which can then be separated by chromatography.

Step 1: Synthesis of Racemic 1-Benzoylazetidine-3-carboxylic acid.

  • Synthesize the racemic acid using a literature procedure, for example, by benzoylation of commercially available azetidine-3-carboxylic acid.

Step 2: Esterification with L-(-)-Menthol.

  • To a solution of racemic 1-Benzoylazetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add L-(-)-menthol (1.1 eq).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by the dropwise addition of a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain a mixture of the two diastereomeric menthyl esters.

Step 3: Separation of Diastereomers.

  • Separate the diastereomeric esters using preparative chiral HPLC or careful silica gel column chromatography. The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.[6]

Step 4: Hydrolysis of the Separated Ester.

  • Dissolve the desired diastereomeric ester in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically pure 1-Benzoylazetidine-3-carboxylic acid.

Conclusion and Recommendations

The optimal synthetic pathway to enantiomerically pure 1-Benzoylazetidine-3-carboxylic acid is highly dependent on the specific requirements of the project.

  • For large-scale production where cost and robustness are paramount, Chiral Resolution (Pathway A) remains a highly viable option, especially if an efficient process for recycling the unwanted enantiomer is established.

  • For drug discovery and process development , where speed, efficiency, and high enantiopurity are critical, Asymmetric Catalysis (Pathway B) is often the superior choice, despite the initial investment in catalyst screening and optimization.

  • When absolute stereochemical certainty is non-negotiable and a multi-step synthesis is acceptable, Chiral Pool Synthesis (Pathway C) provides a reliable and unambiguous route to the target molecule.

Ultimately, a thorough evaluation of the pros and cons of each approach, as summarized in this guide, will enable researchers and drug development professionals to make an informed decision that aligns with their synthetic goals, resources, and timelines.

References

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of the American Chemical Society. Available at: [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality. Available at: [Link]

  • Cobalt(III)/Chiral Carboxylic Acid-Catalyzed Enantioselective Synthesis of Benzothiadiazine-1-oxides via C-H Activation. Angewandte Chemie International Edition. Available at: [Link]

  • Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. ResearchGate. Available at: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. Available at: [Link]

  • Facile synthesis of axially chiral styrene-type carboxylic acids via palladium-catalyzed asymmetric C–H activation. Semantic Scholar. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. Available at: [Link]

  • Enantioselective Synthesis of Chiral Carboxylic Acids from Alkynes and Formic Acid by Nickel-Catalyzed Cascade Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives through Iridium-Catalyzed Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • Enantioselective PCCP Brønsted Acid Catalyzed Aminalization of Aldehydes. Beilstein Archives. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzoylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 1-Benzoylazetidine-3-carboxylic acid, a compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for the disposal of analogous chemical structures, such as carboxylic acids and other benzoyl derivatives, ensuring a cautious and compliant approach.

Hazard Assessment and Profile

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

Given these potential hazards, 1-Benzoylazetidine-3-carboxylic acid should be handled as a hazardous substance. All waste generated, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[3][4]

Core Disposal Directive: Professional Hazardous Waste Management

The primary and recommended method for the disposal of 1-Benzoylazetidine-3-carboxylic acid is through a licensed environmental waste management contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4][5] Evaporation in a fume hood is not a permissible disposal method.[4]

Key Principles of Chemical Waste Management:
  • Segregation: Keep 1-Benzoylazetidine-3-carboxylic acid waste separate from other waste streams, particularly incompatible materials like bases, oxidizers, and reactive metals.[6][7] Acids should never be stored in steel containers.[6]

  • Containment: Use designated, compatible, and properly sealed waste containers.[3][6] Containers should be in good condition, with no signs of deterioration.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Benzoylazetidine-3-carboxylic acid".[3]

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing 1-Benzoylazetidine-3-carboxylic acid waste prior to its collection by a certified hazardous waste disposal service.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Designated hazardous waste container (glass or polyethylene is recommended for acids).[7]

  • Hazardous waste labels.

  • Fume hood.

Procedure:
  • Don PPE: Before handling the chemical, ensure you are wearing the appropriate personal protective equipment.

  • Work in a Ventilated Area: Conduct all transfers of 1-Benzoylazetidine-3-carboxylic acid waste within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Segregate Waste:

    • Solid Waste: Collect solid 1-Benzoylazetidine-3-carboxylic acid, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated, labeled solid waste container.

    • Liquid Waste: Collect solutions containing 1-Benzoylazetidine-3-carboxylic acid in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[4][6]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

  • Labeling: Immediately label the waste container with its contents. The label should include the chemical name and the approximate concentration and quantity.

  • Storage: Store the labeled waste container in your laboratory's designated Satellite Accumulation Area.[3] This area should be away from general traffic and incompatible chemicals.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a hazardous waste pickup.[3][6]

Spill Management and Decontamination

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[8] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill, then collect the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team.

Empty Container Disposal

Empty containers that held 1-Benzoylazetidine-3-carboxylic acid must be managed as hazardous waste unless they are triple-rinsed.[4] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[4][7]

Waste Minimization

Reducing the amount of waste generated is a key aspect of responsible laboratory management.[3] Consider the following strategies:

  • Order Appropriately: Purchase only the quantity of 1-Benzoylazetidine-3-carboxylic acid needed for your experiments.[3]

  • Maintain Inventory: Keep an accurate inventory of your chemicals to avoid ordering duplicates.[3]

  • Small-Scale Experiments: Whenever feasible, reduce the scale of your experiments to minimize waste generation.[3]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of 1-Benzoylazetidine-3-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal A 1-Benzoylazetidine- 3-carboxylic acid (Solid or Liquid) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Hazardous Waste Disposal F->G

Caption: Workflow for the safe disposal of 1-Benzoylazetidine-3-carboxylic acid.

SpillDecisionTree Start Spill Occurs IsLarge Is the spill large or unmanageable? Start->IsLarge Evacuate Evacuate Area & Call Emergency Response IsLarge->Evacuate Yes IsSmall Is the spill small and manageable? IsLarge->IsSmall No DonPPE Don Appropriate PPE IsSmall->DonPPE Yes Contain Contain & Absorb Spill DonPPE->Contain Collect Collect Waste into Hazardous Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Disposal via EHS Decontaminate->End

Sources

A Comprehensive Guide to the Safe Handling of 1-Benzoylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-Benzoylazetidine-3-carboxylic acid. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally related compounds.

Hazard Identification and Risk Assessment

1-Benzoylazetidine-3-carboxylic acid is a solid substance whose hazard profile is predicted based on its functional groups: an azetidine ring, a benzoyl group, and a carboxylic acid.

  • Azetidine-3-carboxylic acid moiety: Analogous compounds suggest potential for skin and serious eye irritation.[2][3][4] It may also cause respiratory tract irritation.[2][3][4] Ingestion is considered harmful.[2]

  • Benzoyl group: Benzoyl compounds can be reactive and may pose health hazards. For instance, benzoyl chloride is corrosive and a lachrymator.[6][7] While the amide linkage in the target molecule reduces this reactivity, the inherent properties of the benzoyl group warrant caution.

  • Carboxylic acid group: Carboxylic acids are generally acidic and can be irritants.[5]

Primary Anticipated Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3][5]

  • Eye Damage: Risk of serious eye irritation or damage.[2][3][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Oral toxicity is a potential hazard.[2][5]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with 1-Benzoylazetidine-3-carboxylic acid should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][2]

  • Safety Stations: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[2]

Personal Protective Equipment (PPE): A Necessary Barrier

A thorough hazard assessment dictates the required PPE.[8] The following table outlines the minimum PPE for various operations involving 1-Benzoylazetidine-3-carboxylic acid.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety goggles with side-shields or a face shield.[2][9]Nitrile or butyl rubber gloves.[9][10] Double-gloving is recommended.[8]A lab coat is the minimum requirement.[8]An N95 or higher-rated respirator may be necessary if dust generation is unavoidable.[1][9]
In Solution (Non-Volatile Solvent) Safety glasses with side-shields.[8]Nitrile gloves.[9][10] Inspect gloves for any signs of degradation.[1]Lab coat.[8]Generally not required if handled in a fume hood.
Heating or Generating Aerosols Chemical splash goggles and a face shield.[9]Nitrile or butyl rubber gloves.[9]Chemical-resistant apron over a lab coat.Use of a respirator with appropriate cartridges should be evaluated based on the specific procedure.[1][9]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:
  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Do not eat, drink, or smoke in the work area.[2][5]

  • Wash hands thoroughly after handling the compound.[2][3][5]

  • When transferring the solid, use tools and techniques that minimize dust generation.

  • Always add reagents slowly and in a controlled manner.

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store in a locked cabinet or an area accessible only to authorized personnel.[3][11]

Spill and Disposal Management

Prompt and appropriate action is required in the event of a spill.

Spill Response:
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation.[1] Use a dustpan and shovel. Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]

  • Dispose: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.[1][2]

Waste Disposal:
  • All waste containing 1-Benzoylazetidine-3-carboxylic acid must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.[3]

  • Do not allow the product to enter drains or waterways.[1][12]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1-Benzoylazetidine-3-carboxylic acid from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Review SDS/Safety Info b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Transfer Compound c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Segregate Waste f->g h Dispose of Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: Safe handling workflow for 1-Benzoylazetidine-3-carboxylic acid.

References

  • MSDS of 1-Methylazetidine-3-carboxylic acid. (2018-11-28).
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. MedChemExpress.
  • 1-Benzylazetidine-3-carboxylic acid - Echemi. Echemi.
  • 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem. National Institutes of Health.
  • 1-Benzhydrylazetidine-3-carboxylic Acid | CAS 36476-87-6 | SCBT. Santa Cruz Biotechnology.
  • 1-Benzyloxycarbonylazetidine-3-carboxylic acid | 97628-92-7 - Manchester Organics. Manchester Organics.
  • Safety Data Sheet: Benzoyl chloride - Carl ROTH. Carl ROTH.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). LeelineWork.
  • Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-04). Sigma-Aldrich.
  • Protecting carboxylic acid : r/OrganicChemistry - Reddit. (2024-04-12). Reddit.
  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos GmbH & Co. KG.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-10). Sigma-Aldrich.
  • Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). Quicktest.
  • benzoyl chloride - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.
  • 1-Benzhydrylazetidine-3-carboxylic acid - Chem-Impex. Chem-Impex.
  • Benzoyl chloride - CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - Benzoic Acid. (2015-12-01). National Institute of Standards and Technology.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem. National Institutes of Health.
  • Chemical Compatibility Chart - Sterlitech Corporation. Sterlitech Corporation.
  • 1-Benzoylazetidine-3-carboxylic acid, 97% Purity, C11H11NO3, 100 mg - CP Lab Safety. CP Lab Safety.
  • Chemical Compatibility Chart | United Filtration. United Filtration.
  • (2S)-2-benzoylazetidine-1-carboxylic acid | C11H11NO3 | CID 175013432 - PubChem. National Institutes of Health.

Sources

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